molecular formula C16H20N2O8 B3428590 Disuccinimidyl suberate CAS No. 68526-60-3

Disuccinimidyl suberate

Cat. No.: B3428590
CAS No.: 68526-60-3
M. Wt: 368.34 g/mol
InChI Key: ZWIBGKZDAWNIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disuccinimidyl suberate is a useful research compound. Its molecular formula is C16H20N2O8 and its molecular weight is 368.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.12196560 g/mol and the complexity rating of the compound is 544. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 340008. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIBGKZDAWNIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70988200
Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68528-80-3, 68526-60-3
Record name Disuccinimidyl suberate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68528-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amides, rice bran-oil, N-(2-((2-hydroxyethyl)amino)ethyl), acetates (salts)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxysuccinimide suberic acid ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068528803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 68528-80-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Octanedioic acid, 1,8-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Disuccinimidyl Suberate (DSS): A Technical Guide to its Applications in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl suberate (B1241622) (DSS) is a cornerstone reagent in the field of biochemistry, primarily utilized for its ability to covalently link proteins and other biomolecules. This in-depth technical guide provides a comprehensive overview of DSS, its mechanism of action, and its principal applications, complete with detailed experimental protocols and quantitative data to empower researchers in their experimental design.

Core Concepts: Understanding Disuccinimidyl Suberate

This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1][2][3] Its structure consists of an eight-carbon (suberate) spacer arm flanked by two NHS ester reactive groups.[1][3][4] This symmetrical design allows it to react with primary amines (-NH₂) on molecules like proteins, forming stable amide bonds.[1][2][5] The reaction is most efficient in a pH range of 7.0 to 9.0.[1][5]

One of the key features of DSS is its hydrophobicity and membrane permeability, which enables the crosslinking of intracellular proteins within their native cellular environment.[1][2][4][5][6] Unlike some other crosslinkers, DSS is non-cleavable, meaning the covalent linkages it forms are irreversible under standard biochemical conditions.[1][3] DSS is insoluble in aqueous solutions and must first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][5][7]

Key Applications of this compound

The unique properties of DSS make it a versatile tool for several key applications in biochemistry:

  • Studying Protein-Protein Interactions: DSS is widely used to "freeze" protein interactions, including weak or transient ones, by covalently linking interacting partners.[1] This allows for the subsequent isolation and identification of protein complexes using techniques like immunoprecipitation and mass spectrometry.[1][8]

  • Antibody-Drug Conjugate (ADC) Development: In the realm of therapeutic development, DSS serves as a non-cleavable linker to conjugate cytotoxic drugs to monoclonal antibodies.[9][10] This targeted delivery approach is a cornerstone of modern cancer therapy.[11][12][13]

  • Protein Immobilization: DSS is employed to immobilize proteins onto amine-coated surfaces, which is a critical step in the development of biosensors, biochips, and other diagnostic and research tools.[1][14][15][16]

  • Bioconjugation and Polymerization: The reagent is also used for the general creation of bioconjugates and for polymerizing monomers to form larger structures, such as in the development of blood substitutes.[1]

Quantitative Data for Experimental Design

Successful crosslinking experiments with DSS hinge on the careful optimization of several parameters. The following table summarizes key quantitative data for DSS to aid in experimental design.

ParameterValueNotes
Molecular Weight 368.34 g/mol [4][7][10]
Spacer Arm Length 11.4 Å[2][4][5][7]
Reactive Groups N-hydroxysuccinimide (NHS) esters[2][3]
Target Moiety Primary amines (-NH₂)[2][4][5]
Optimal pH Range 7.0 - 9.0[1][5][7]
Solubility Insoluble in water; Soluble in DMSO and DMF[1][2][4][5]
Membrane Permeability Permeable[1][2][4][5][6]
Cleavability Non-cleavable[1][3]
Recommended Storage -20°C, desiccated[2][5][7]
Typical Final Concentration 0.25 - 5 mM[5][6][7][17]
Typical Molar Excess 10- to 50-fold over protein[2][5][6]
Incubation Time 30 minutes at room temperature or 2 hours on ice[2][5][6]
Quenching Reagent Tris, glycine, or lysine (B10760008) (e.g., 20-50 mM final concentration)[5][6][7][8]

Visualizing Workflows and Mechanisms

To better illustrate the application of DSS, the following diagrams, generated using the DOT language, depict key processes.

cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Analysis p1 Prepare Protein Sample in Amine-Free Buffer (pH 7-9) p2 Equilibrate DSS to Room Temperature p3 Prepare Fresh DSS Stock (e.g., 25 mM in DMSO) r1 Add DSS Stock to Protein Sample (0.25-5 mM final) p3->r1 r2 Incubate (30 min RT or 2h on ice) r1->r2 q1 Add Quenching Buffer (e.g., 50 mM Tris) r2->q1 q2 Incubate 15 min at RT q1->q2 a1 Downstream Analysis (SDS-PAGE, MS, etc.) q2->a1

Caption: General experimental workflow for protein crosslinking with DSS.

cluster_reactants Reactants cluster_product Product dss DSS (this compound) crosslinked Crosslinked Proteins (Stable Amide Bond) dss->crosslinked protein1 Protein 1 with Primary Amine (-NH2) protein1->crosslinked protein2 Protein 2 with Primary Amine (-NH2) protein2->crosslinked nhs N-hydroxysuccinimide (Leaving Group) crosslinked->nhs + 2

Caption: Chemical reaction mechanism of DSS with primary amines on proteins.

cluster_pathway Signaling Pathway Analysis cluster_experiment Experimental Steps ligand Ligand Binding receptor Receptor Dimerization ligand->receptor kinase Kinase A Activation receptor->kinase add_dss 1. Add DSS to Cells to Crosslink Receptor Complex receptor->add_dss Capture Interaction downstream Downstream Signaling kinase->downstream lysis 2. Cell Lysis add_dss->lysis ip 3. Immunoprecipitate Receptor lysis->ip analysis 4. Analyze for Kinase A (Western Blot / MS) ip->analysis

Caption: Using DSS to study a hypothetical receptor signaling pathway.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key applications of DSS. Note that optimization is often necessary for specific experimental systems.

Protocol 1: Crosslinking Proteins in Solution

This protocol is suitable for studying interactions between purified proteins.

  • Protein Preparation:

    • Prepare the protein sample in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).[5] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange via dialysis or gel filtration.[2]

    • The protein concentration can influence the required molar excess of DSS. For concentrations >5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.[2][6]

  • DSS Preparation:

    • Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.[2][6][7]

    • Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF.[2][5][6] For example, to make a 25 mM stock solution, dissolve 2 mg of DSS in 216 µL of solvent.[4][5]

  • Crosslinking Reaction:

    • Add the required volume of the DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[2][6][7]

    • Gently mix and incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[2][5][6]

  • Reaction Quenching:

    • Stop the reaction by adding a quenching buffer containing primary amines to a final concentration of 20-50 mM.[6] For example, add 1 M Tris-HCl, pH 7.5.[5][6]

    • Incubate for 15 minutes at room temperature.[2][6]

  • Analysis:

    • The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, western blotting, or mass spectrometry, to identify crosslinked products.[8] Unreacted DSS can be removed by dialysis or gel filtration if necessary.[5][7]

Protocol 2: Intracellular Crosslinking

This protocol is designed to capture protein interactions within living cells.

  • Cell Preparation:

    • Harvest cultured cells (suspension or adherent). For adherent cells, use a non-enzymatic method for detachment if possible.

    • Wash the cells three times with an ice-cold, amine-free buffer like PBS (pH 8.0) to remove any primary amines from the culture medium.[6]

    • Resuspend the cells in the same buffer at a concentration of approximately 25 x 10⁶ cells/mL.[6]

  • DSS Preparation:

    • Follow step 2 from Protocol 1 to prepare a fresh stock solution of DSS.

  • Crosslinking Reaction:

    • Add the DSS stock solution to the cell suspension to a final concentration of 1-5 mM.[6]

    • Incubate for 30 minutes at room temperature with gentle mixing.[4][6]

  • Reaction Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to stop the reaction.[4][6]

    • Incubate for 15 minutes at room temperature.[4][6]

  • Cell Lysis and Analysis:

    • Pellet the cells by centrifugation and proceed with your standard cell lysis protocol. Ensure protease and phosphatase inhibitors are included in the lysis buffer.[4]

    • The resulting lysate can be used for downstream applications such as co-immunoprecipitation to isolate and identify the crosslinked protein complexes.[4]

Protocol 3: Covalent Immobilization of Antibodies to Protein A/G Beads

This protocol is useful for creating stable antibody-coupled beads for immunoprecipitation, preventing antibody leaching during elution.

  • Antibody Binding:

    • Equilibrate Protein A or G agarose (B213101) beads by washing them three times with a coupling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

    • Add your antibody of interest (typically 2-10 µg) to the beads in the coupling buffer.[2]

    • Incubate for 30-60 minutes at room temperature with end-over-end mixing to allow the antibody to bind to the beads.[2]

    • Pellet the beads by centrifugation and wash three times with the coupling buffer to remove any unbound antibody.[2]

  • DSS Preparation:

    • Follow step 2 from Protocol 1 to prepare a fresh stock solution of DSS.

  • Crosslinking Reaction:

    • Resuspend the antibody-bound beads in the coupling buffer.

    • Add the DSS stock solution to a final concentration of approximately 1 mM.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Reaction Quenching and Washing:

    • Pellet the beads and wash them three times with a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5) to quench any unreacted DSS and remove byproducts.

    • The antibody-crosslinked beads are now ready for use in immunoprecipitation experiments.

Conclusion

This compound is an indispensable tool for biochemists and drug development professionals. Its ability to form stable, covalent crosslinks between proteins in a variety of contexts—from purified solutions to living cells—enables the study of complex biological interactions and the construction of novel therapeutics and diagnostics. By understanding its chemical properties and carefully optimizing reaction conditions as outlined in this guide, researchers can effectively harness the power of DSS to advance their scientific objectives.

References

Disuccinimidyl Suberate (DSS): A Technical Guide to its Mechanism of Action and Applications in Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl suberate (B1241622) (DSS) is a cornerstone reagent in the field of bioconjugation and structural biology. Its ability to covalently link proteins and other biomolecules has made it an indispensable tool for elucidating protein-protein interactions, stabilizing protein complexes, and constructing antibody-drug conjugates (ADCs). This in-depth technical guide provides a comprehensive overview of the core mechanism of action of DSS, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

Core Mechanism of Action

Disuccinimidyl suberate is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups at either end of a spacer arm.[1] The reactive moieties are N-hydroxysuccinimide (NHS) esters, which specifically target primary amines (-NH2) found on molecules such as the side chains of lysine (B10760008) residues and the N-termini of proteins.[2][3]

The crosslinking reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][3] The reaction is most efficient in a pH range of 7.0 to 9.0.[1][3]

Below is a diagram illustrating the reaction mechanism of DSS with primary amines.

DSS_Mechanism cluster_reaction1 Step 1: First Amine Reaction cluster_reaction2 Step 2: Second Amine Reaction DSS This compound (DSS) (R-NHS) Intermediate Reactive Intermediate (Amine reacts with one NHS ester) DSS->Intermediate + Primary Amine (Protein 1) Protein1 Protein 1 (with Primary Amine, -NH2) Protein2 Protein 2 (with Primary Amine, -NH2) Crosslinked_Product Covalently Crosslinked Proteins (Stable Amide Bonds) Intermediate->Crosslinked_Product   + Primary Amine (Protein 2) NHS_byproduct N-hydroxysuccinimide (NHS) (Byproduct) Intermediate->NHS_byproduct - NHS Crosslinked_Product->NHS_byproduct

Caption: Mechanism of action of this compound (DSS) crosslinking.

Physicochemical and Reaction Properties of DSS

A summary of the key quantitative and qualitative properties of this compound is presented in the table below for easy reference.

PropertyValue / DescriptionReference(s)
Molecular Formula C16H20N2O8[1]
Molecular Weight 368.34 g/mol [1]
Spacer Arm Length 11.4 Å[4][5]
Reactive Groups N-hydroxysuccinimide (NHS) ester (at both ends)[1][2]
Target Moiety Primary amines (-NH2)[2][3]
Optimal pH Range 7.0 - 9.0[1][3]
Solubility Insoluble in water; soluble in organic solvents (DMSO, DMF)[1][3]
Membrane Permeability Permeable[1][5]
Cleavability Non-cleavable[1][6]

Experimental Protocols

Precise and reproducible experimental design is critical for successful crosslinking studies. Below are detailed methodologies for intracellular and in-vitro protein crosslinking using DSS.

Intracellular Crosslinking Protocol

This protocol is designed for the in-situ stabilization of protein-protein interactions within living cells.

Intracellular_Workflow start Start: Cultured Cells cell_prep 1. Cell Preparation (Harvest and wash cells) start->cell_prep dss_prep 2. DSS Solution Preparation (Dissolve DSS in DMSO/DMF) cell_prep->dss_prep crosslinking 3. Crosslinking Reaction (Incubate cells with DSS) dss_prep->crosslinking quenching 4. Quenching (Add Tris or glycine (B1666218) to stop the reaction) crosslinking->quenching cell_lysis 5. Cell Lysis & Protein Extraction quenching->cell_lysis analysis 6. Downstream Analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) cell_lysis->analysis end End: Analysis of Crosslinked Proteins analysis->end

Caption: A typical experimental workflow for intracellular crosslinking using DSS.

Methodology:

  • Cell Preparation:

    • For suspension cells, harvest by centrifugation at approximately 300 x g for 5 minutes at 4°C.

    • For adherent cells, gently scrape or use a non-enzymatic method for detachment.

    • Wash the cells three times with ice-cold phosphate-buffered saline (PBS) at pH 8.0 to remove any amine-containing culture media. Resuspend the cell pellet in PBS.[3]

  • DSS Preparation:

    • Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF.[5] For example, a 25 mM stock solution can be made by dissolving 2 mg of DSS in 216 µL of DMSO.[5]

    • Note: DSS is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][4]

  • Crosslinking Reaction:

    • Add the DSS stock solution to the cell suspension to a final concentration of 1-5 mM.[3]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[3][5] Gentle agitation during incubation can improve crosslinking efficiency.

  • Quenching the Reaction:

    • Terminate the crosslinking reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.[3][7]

    • Incubate for 15 minutes at room temperature to ensure all unreacted DSS is quenched.[3]

  • Cell Lysis and Downstream Analysis:

    • Proceed with cell lysis using an appropriate buffer and protocol for your target proteins.

    • The crosslinked protein samples can then be analyzed by various techniques, including SDS-PAGE, Western blotting, immunoprecipitation, and mass spectrometry to identify interacting partners.[7]

In-Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying interactions between purified proteins or for creating stable protein conjugates.

Methodology:

  • Protein Sample Preparation:

    • Prepare the protein sample in an amine-free buffer, such as PBS, with a pH between 7 and 9.[4] If the protein solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against a suitable buffer.[8]

  • DSS Preparation:

    • Prepare a fresh stock solution of DSS in DMSO or DMF as described in the intracellular protocol.

  • Crosslinking Reaction:

    • The molar excess of DSS to protein is a critical parameter. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess of DSS is recommended. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess is advised.[3][8] The final concentration of the crosslinker should typically be in the range of 0.25-5 mM.[3][8]

    • Add the calculated amount of DSS stock solution to the protein sample and mix gently.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2-3 hours.[4]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[3][4]

  • Removal of Excess Reagent and Analysis:

    • Unreacted DSS and the NHS byproduct can be removed by dialysis or desalting columns.[4]

    • The crosslinked products can then be analyzed by techniques such as size-exclusion chromatography, SDS-PAGE, and mass spectrometry.

Key Applications of this compound

The unique properties of DSS have led to its widespread adoption in various research and development areas:

  • Mapping Protein-Protein Interactions: By covalently linking interacting proteins, DSS helps to "trap" transient or weak interactions, allowing for their subsequent identification.[1]

  • Structural Elucidation of Protein Complexes: The distance constraints provided by the 11.4 Å spacer arm of DSS can be used in conjunction with techniques like mass spectrometry and computational modeling to determine the three-dimensional architecture of protein complexes.[9]

  • Receptor-Ligand Crosslinking: DSS is ideal for covalently linking a ligand to its receptor, facilitating the study of binding interactions and receptor dimerization.[1]

  • Antibody-Drug Conjugate (ADC) Development: DSS serves as a non-cleavable linker to attach cytotoxic drugs to antibodies, creating targeted therapeutic agents.[6][10]

  • Immobilization of Proteins: Proteins can be immobilized onto amine-coated surfaces for various applications, including immunoassays and biocatalysis.[1]

Conclusion

This compound remains a powerful and versatile tool for researchers. A thorough understanding of its mechanism of action, coupled with optimized experimental protocols, is paramount for generating reliable and insightful data. This guide provides the foundational knowledge and practical methodologies to effectively utilize DSS in a variety of scientific applications, from fundamental protein interaction studies to the development of novel therapeutics.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Disuccinimidyl Suberate (DSS) Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl suberate (B1241622) (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, a pivotal reagent in the fields of proteomics, structural biology, and bioconjugation.[1] Its utility lies in its ability to covalently link interacting proteins, thereby "freezing" transient or weak interactions for subsequent analysis.[1][2] This guide provides a comprehensive overview of the chemical properties of DSS, detailed experimental protocols for its use, and a discussion of its applications in life science research.

DSS is a membrane-permeable, non-cleavable crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester at each end of an 8-carbon spacer arm.[3][4] The NHS esters react with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, at a pH range of 7.0-9.0 to form stable amide bonds.[3][5][6] Due to its hydrophobic nature, DSS must be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being introduced to an aqueous reaction mixture.[3][5][6]

Core Chemical Properties of Disuccinimidyl Suberate (DSS)

A thorough understanding of the physicochemical properties of DSS is critical for its effective application in experimental design. The key quantitative data for DSS are summarized in the table below.

PropertyValueReferences
Molecular Weight 368.34 g/mol [4][7]
Spacer Arm Length 11.4 Å[3][7][8]
Molecular Formula C16H20N2O8[2][4][7]
CAS Number 68528-80-3[2][7]
Reactive Groups N-hydroxysuccinimide (NHS) ester (at both ends)[1][3][4]
Target Moiety Primary amines (-NH2)[1][3][4]
Optimal Reaction pH 7.0 - 9.0[3][5][6]
Solubility Insoluble in water; Soluble in DMSO and DMF[3][5][6]
Membrane Permeability Permeable[3][4][8]
Cleavability Non-cleavable[2][3]

Mechanism of Action: Amine-Reactive Crosslinking

The crosslinking activity of DSS is mediated by its two NHS ester groups. These groups readily react with nucleophilic primary amines found on proteins. The reaction is a nucleophilic acyl substitution, where the nitrogen atom of the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1] The reaction is most efficient at a pH between 7 and 9.[1] Below this range, the amine groups are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[1]

Experimental Protocols

General Protein Crosslinking using DSS

This protocol outlines the fundamental steps for crosslinking proteins in solution.

Materials:

  • DSS crosslinker

  • Anhydrous DMSO or DMF

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at pH 7.0-9.0

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)[6]

Procedure:

  • DSS Preparation: Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare a stock solution of DSS (e.g., 10-25 mM) in anhydrous DMSO or DMF immediately before use.[6][9] Do not store the stock solution.[6]

  • Protein Preparation: Ensure the protein sample is in a buffer free of primary amines, such as Tris or glycine (B1666218), as these will compete with the target protein for reaction with DSS.[5]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[5] The optimal molar excess of DSS to protein depends on the protein concentration; a 10-fold molar excess is recommended for protein solutions >5 mg/mL, while a 20- to 50-fold molar excess is suggested for more dilute solutions.[5][6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][7]

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[6] Incubate for an additional 15 minutes at room temperature.[6]

  • Downstream Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, western blotting, or mass spectrometry.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Analysis p1 Equilibrate DSS to Room Temperature p2 Prepare Fresh DSS Stock in DMSO/DMF p1->p2 p3 Prepare Protein in Amine-Free Buffer (pH 7-9) r1 Add DSS to Protein Sample p3->r1 r2 Incubate (RT or on ice) r1->r2 t1 Quench with Tris Buffer r2->t1 t2 Downstream Analysis (SDS-PAGE, WB, MS) t1->t2

General workflow for protein crosslinking with DSS.
Crosslinking for Immunoprecipitation (IP)

DSS is frequently used to stabilize antibody-antigen complexes or to covalently attach antibodies to protein A/G beads, preventing antibody elution with the target protein.[11]

Materials:

  • DSS crosslinker

  • Anhydrous DMSO or DMF

  • Cell lysate or protein sample

  • Specific primary antibody

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Conjugation Buffer (e.g., PBS, pH 8.0)[9]

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)[9]

  • IP Lysis/Wash Buffer

  • Elution Buffer

Procedure:

  • Antibody-Bead Conjugation (Optional, for covalent attachment): a. Incubate the antibody with Protein A/G beads. b. Wash the antibody-bound beads with conjugation buffer.[9] c. Prepare a fresh 1-5 mM DSS solution in conjugation buffer (by diluting a DMSO stock).[9] d. Resuspend the beads in the DSS solution and incubate for 30 minutes at room temperature.[9] e. Quench the reaction with quenching buffer for 15 minutes.[9] f. Wash the crosslinked antibody-beads with IP wash buffer.[9]

  • Immunoprecipitation: a. (If not crosslinking antibody to beads) Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.[12] b. Add the specific primary antibody to the lysate and incubate (e.g., overnight at 4°C).[12] c. Add Protein A/G beads (crosslinked or not) to capture the antibody-antigen complex.[12] d. Wash the beads several times with IP wash buffer to remove unbound proteins.[12]

  • Elution: Elute the captured antigen using an appropriate elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer).[12]

  • Analysis: Analyze the eluted proteins by western blotting or mass spectrometry.[12]

G cluster_setup Setup cluster_capture Immune Complex Capture cluster_crosslink Optional: On-Bead Crosslinking cluster_analysis Analysis s1 Prepare Cell Lysate s2 Pre-clear Lysate with Beads s1->s2 c1 Incubate Lysate with Primary Antibody s2->c1 c2 Add Protein A/G Beads c1->c2 c3 Wash Beads c2->c3 x1 Incubate Beads with DSS c3->x1 Optional a1 Elute Antigen c3->a1 Direct to Elution x2 Quench Reaction x1->x2 x2->a1 a2 Analyze by WB or MS a1->a2

Workflow for immunoprecipitation with optional DSS crosslinking.

Applications in Research and Drug Development

  • Mapping Protein-Protein Interactions: DSS is instrumental in identifying both stable and transient protein-protein interactions within protein complexes or entire cells.[2][13] Its membrane permeability allows for in vivo crosslinking of intracellular proteins.[4][8]

  • Structural Elucidation: By providing distance constraints between reactive lysine residues, DSS, in conjunction with mass spectrometry, aids in the structural analysis of proteins and protein complexes.[3]

  • Stabilization of Complexes: DSS can stabilize large multi-protein assemblies for structural studies by techniques like cryo-electron microscopy (cryo-EM) or X-ray crystallography.

  • Antibody-Drug Conjugates (ADCs): DSS can be utilized as a non-cleavable linker in the synthesis of ADCs.[14]

  • Immunoprecipitation Enhancement: Crosslinking with DSS can enhance the efficiency of co-immunoprecipitation by capturing weak or transient interactions that might otherwise be lost during the procedure.[12]

Conclusion

This compound is a versatile and powerful tool for researchers in various disciplines. Its well-defined chemical properties and reactivity make it an effective reagent for covalently capturing protein-protein interactions. A careful consideration of experimental parameters, particularly buffer composition, pH, and reagent concentration, is crucial for successful crosslinking experiments. The detailed protocols and workflows provided in this guide serve as a foundation for the application of DSS in elucidating complex biological systems and advancing drug development efforts.

References

Disuccinimidyl Suberate (DSS): A Technical Guide to Its Spacer Arm, Significance, and Application in Elucidating Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disuccinimidyl suberate (B1241622) (DSS) is a widely utilized homobifunctional crosslinking agent critical for the study of protein-protein interactions. Its defined spacer arm length, cell membrane permeability, and amine-reactive nature make it an invaluable tool in structural biology, proteomics, and drug development. This technical guide provides an in-depth exploration of the core characteristics of DSS, detailed experimental protocols for its use, and its significance in deciphering complex biological signaling pathways.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Many of these interactions are transient and can be difficult to capture and analyze using traditional biochemical methods. Chemical crosslinking provides a powerful approach to "freeze" these interactions, allowing for their identification and characterization. Disuccinimidyl suberate (DSS) is a non-cleavable, membrane-permeable crosslinker that covalently links proteins in close proximity.[1] Its N-hydroxysuccinimide (NHS) esters at either end of an 8-carbon spacer arm react with primary amines, such as those on lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[2] The defined length of the DSS spacer arm provides a spatial constraint, making it a molecular ruler for probing protein architecture.

Core Properties of this compound (DSS)

The utility of DSS as a crosslinking reagent is defined by its specific chemical and physical properties. These quantitative data are summarized in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Full Name This compound[3]
Synonyms DSS, Disuccinimidyl octanedioate, Suberic acid bis(N-hydroxysuccinimide ester)[3]
Molecular Formula C₁₆H₂₀N₂O₈[4]
Molecular Weight 368.34 g/mol [4]
Spacer Arm Length 11.4 Å[5]
Reactive Groups N-hydroxysuccinimide (NHS) ester[2]
Target Moiety Primary amines (-NH₂)[2]
Membrane Permeability Permeable
Solubility Insoluble in water; soluble in organic solvents (e.g., DMSO, DMF)[3]
Optimal pH for Reaction 7.0 - 9.0

Significance of the DSS Spacer Arm

The 11.4 Å spacer arm of DSS is of paramount significance as it defines the maximum distance between two crosslinked lysine residues. This fixed length acts as a structural constraint, providing valuable information about the proximity of interacting proteins or different domains within a single protein. By successfully crosslinking two proteins with DSS, researchers can infer that the respective lysine residues are within a certain distance of each other in the native protein complex. This information is crucial for:

  • Mapping Protein-Protein Interaction Interfaces: Identifying the specific regions of proteins that are in close contact.

  • Determining Protein Complex Stoichiometry: Assessing the number of subunits in a protein complex.

  • Probing Protein Conformation and Dynamics: Detecting changes in protein structure upon ligand binding or other stimuli.

  • Validating Computationally Modeled Protein Structures: Providing experimental evidence to support or refine theoretical models of protein complexes.

Experimental Protocols

The successful application of DSS requires careful optimization of experimental conditions. Below are detailed methodologies for common applications of DSS in protein interaction studies.

In Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying the interaction between purified proteins in solution.

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, pH 7-9)

  • This compound (DSS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • SDS-PAGE reagents and equipment

  • Mass spectrometer (for advanced analysis)

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of primary amines, which would compete with the protein for reaction with DSS. The protein concentration should ideally be between 0.5-2.0 mg/mL.[6]

  • DSS Stock Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO to a stock concentration of 25 mM.[6]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of DSS to protein is a good starting point.[7] The final DMSO concentration should not exceed 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSS.[6]

  • Analysis: The crosslinked sample can be analyzed by SDS-PAGE to visualize higher molecular weight bands corresponding to crosslinked complexes. For identification of crosslinked peptides, the sample can be subjected to enzymatic digestion followed by mass spectrometry.[8]

In Vivo (Intracellular) Crosslinking

This protocol is designed to capture protein interactions within living cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • This compound (DSS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Cell lysis buffer containing protease inhibitors

  • Immunoprecipitation reagents (antibodies, beads)

Procedure:

  • Cell Preparation: Harvest and wash cells with PBS to remove any amine-containing media. Resuspend the cells in PBS at a concentration of approximately 25 x 10⁶ cells/mL.

  • Crosslinking Reaction: Add freshly prepared DSS in DMSO to the cell suspension to a final concentration of 1-5 mM.

  • Incubation: Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Quenching and Cell Lysis: Quench the reaction by adding Tris-HCl, pH 7.5, to a final concentration of 50 mM and incubate for 15 minutes. Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.

  • Downstream Analysis: The cell lysate can then be used for downstream applications such as immunoprecipitation to enrich for a specific protein and its crosslinked partners, followed by Western blotting or mass spectrometry to identify the interacting proteins.[9]

Visualization of Workflows and Signaling Pathways

Visualizing experimental workflows and the biological pathways under investigation is crucial for understanding the experimental design and interpreting the results.

experimental_workflow cluster_prep Sample Preparation cluster_crosslink Crosslinking cluster_analysis Downstream Analysis p1 Protein Sample (in vitro) c1 Add DSS p1->c1 p2 Cell Culture (in vivo) p2->c1 c2 Incubate c1->c2 c3 Quench Reaction c2->c3 a1 SDS-PAGE c3->a1 a2 Immunoprecipitation c3->a2 a3 Mass Spectrometry a2->a3

Caption: A generalized experimental workflow for protein crosslinking using this compound (DSS).

Application in Studying Signaling Pathways: EGFR Interactome

DSS has been instrumental in elucidating the dynamic protein interactions within signaling pathways. For example, it has been used to study the epidermal growth factor receptor (EGFR) interactome, revealing changes in protein associations upon EGF stimulation.[10]

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Recruitment (stabilized by DSS) Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Simplified EGFR signaling pathway where DSS can stabilize the interaction between EGFR and Grb2.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined spacer arm of 11.4 Å provides crucial spatial information for mapping protein-protein interactions and understanding the architecture of protein complexes. The detailed protocols and conceptual frameworks presented in this guide are intended to equip researchers with the knowledge to effectively utilize DSS in their investigations, ultimately contributing to a deeper understanding of complex biological systems and facilitating the development of novel therapeutics.

References

understanding homobifunctional crosslinkers like DSS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Homobifunctional Crosslinkers: Focus on Disuccinimidyl Suberate (B1241622) (DSS)

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are chemical reagents featuring two identical reactive groups, designed to covalently link two similar functional groups within or between molecules.[1][2][3][4] These powerful tools are fundamental in life sciences research and drug development for studying protein-protein interactions, stabilizing protein structures, and assembling multi-subunit complexes.[1][2] By capturing and stabilizing transient or weak interactions, these crosslinkers provide a snapshot of the molecular organization within biological systems.[1]

A homobifunctional crosslinker is composed of three main parts: two identical reactive groups and a spacer arm that bridges them.[1] The selection of a crosslinker depends on the target functional group, the required distance between the linked molecules, and other experimental needs like cleavability or membrane permeability.[1] The most commonly targeted functional groups on proteins are primary amines (-NH₂) and sulfhydryls (-SH).[3]

  • Amine-Reactive Crosslinkers : These typically utilize N-hydroxysuccinimide (NHS) esters, which react with primary amines on lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds, usually at a pH of 7.2-8.5.[3]

  • Sulfhydryl-Reactive Crosslinkers : These often contain maleimide (B117702) groups that specifically react with sulfhydryl groups on cysteine residues at a pH range of 6.5-7.5, forming stable thioether bonds.[1]

Core Focus: Disuccinimidyl Suberate (DSS)

This compound (DSS) is a widely used homobifunctional crosslinker known for being non-cleavable and permeable to cell membranes.[5][6][7][8][9][10] Its structure consists of two N-hydroxysuccinimide (NHS) ester reactive groups located at each end of an 8-carbon alkyl chain (suberate), which acts as the spacer arm.[6][7][9]

DSS is highly reactive toward primary amines, such as those on the side chains of lysine residues and the N-termini of polypeptides, forming stable and irreversible amide bonds.[5][7][9][11] A key characteristic of DSS is its insolubility in water, which necessitates its dissolution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before it can be introduced to an aqueous reaction mixture.[5][6][7][8][9][11] This hydrophobicity also contributes to its ability to permeate cell membranes, making it an excellent reagent for crosslinking intracellular proteins.[6][7][11]

Data Presentation: Properties and Reaction Conditions

The following tables summarize the key quantitative data for DSS, providing a quick reference for designing and executing crosslinking experiments.

Table 1: Chemical and Physical Properties of this compound (DSS)

PropertyValueSource(s)
Molecular Weight 368.34 - 368.4 g/mol [8][9][12][13]
Spacer Arm Length 11.4 Å (8 atoms)[8][9][10][12][13]
CAS Number 68528-80-3[8][9][12]
Chemical Formula C₁₆H₂₀N₂O₈[7][12]
Reactive Toward Primary amines (-NH₂)[7][8][9]
Solubility Insoluble in water; Soluble in DMSO, DMF[5][6][7][8][9]
Cleavability Non-cleavable[7][8][9]
Membrane Permeability Permeable[6][7][8][9][10]

Table 2: Recommended Reaction Conditions for DSS Crosslinking

ParameterRecommended Range/ValueNotesSource(s)
Final DSS Concentration 0.25 - 5 mMThe optimal concentration depends on the protein concentration and desired degree of crosslinking.[5][8][11][12][13]
Molar Excess (DSS:Protein) 10-fold for >5 mg/mL protein; 20- to 50-fold for <5 mg/mL proteinHigher molar excess is needed for dilute protein solutions to ensure efficient crosslinking.[5][8][11][12]
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target protein and quench the reaction.[5][11][13]
pH 7.0 - 9.0The reaction between NHS esters and primary amines is most efficient at neutral to alkaline pH.[5][7][11][12]
Reaction Time & Temperature 30-60 min at Room Temp.; 2-3 hours at 4°C or on iceIncubation time and temperature can be adjusted to control the extent of crosslinking.[8][11][13][14]
Quenching Reagent 20-50 mM Tris, Glycine, or LysineAdded after the desired incubation time to stop the reaction by consuming unreacted DSS.[11][12][15]

Visualizations: Mechanisms and Workflows

DSS_Reaction_Mechanism cluster_reactants Reactants cluster_products Products DSS {this compound (DSS)|NHS-OOC-(CH₂)₆-COO-NHS} Crosslinked_Complex {Crosslinked Complex|Protein A-NH-CO-(CH₂)₆-CO-NH-Protein B} Protein1 Protein A Lys-NH₂ Protein1:lys->Crosslinked_Complex + DSS Protein2 Protein B Lys-NH₂ Protein2:lys->Crosslinked_Complex NHS_byproduct 2x N-hydroxysuccinimide Crosslinked_Complex->NHS_byproduct +

Caption: Reaction mechanism of DSS with primary amines on two proteins.

General_Workflow A 1. Sample Preparation (Protein in Amine-Free Buffer) B 2. Prepare Fresh DSS Stock (in DMSO or DMF) A->B C 3. Add DSS to Sample (Incubate at RT or 4°C) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Analysis of Products (SDS-PAGE, Mass Spectrometry) D->E

Caption: General experimental workflow for protein crosslinking in solution.

Experimental Protocols

Protocol 1: General Protein Crosslinking in Solution

This protocol provides a general procedure for crosslinking purified proteins in a solution.[5]

Materials:

  • Purified protein sample in an amine-free buffer (e.g., PBS, HEPES).[5][11][13]

  • This compound (DSS).[5]

  • Anhydrous DMSO or DMF.[5][11][13]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.[11]

  • Reaction tubes.

Procedure:

  • Protein Preparation : Prepare the protein sample in a suitable amine-free reaction buffer.[5][8][13][15] If the protein is in a buffer containing Tris or glycine, perform a buffer exchange.

  • DSS Stock Solution : Immediately before use, prepare a DSS stock solution (e.g., 25 mM) by dissolving DSS in anhydrous DMSO or DMF.[5][11][12][13][15] DSS is moisture-sensitive and hydrolyzes in aqueous solutions, so the stock should be prepared fresh.[8][11][12][13]

  • Crosslinking Reaction : Add the freshly prepared DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM) and molar excess.[5][8][11][12][13][15] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[5] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][11][13]

  • Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[8][11] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is consumed.[8][11][13]

  • Analysis : Analyze the crosslinked products. This is commonly done using SDS-PAGE, where crosslinked complexes will show a shift to a higher molecular weight.[2] For more detailed analysis of interaction sites, mass spectrometry can be employed.[5][15]

Protocol 2: Intracellular Crosslinking in Living Cells

This protocol leverages the membrane-permeable nature of DSS to stabilize protein interactions within intact cells.[11]

Materials:

  • Suspension or adherent cells.

  • PBS (amine-free), pH 8.0.[11][13]

  • DSS stock solution in DMSO.[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.[11][13]

  • Cell lysis buffer.

Procedure:

  • Cell Preparation : Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media.[11] Resuspend the cells in PBS at a concentration of approximately 25 x 10⁶ cells/mL.[11][13]

  • Crosslinking Reaction : Add the fresh DSS stock solution to the cell suspension to a final concentration of 1-5 mM.[11][13] Incubate the mixture for 30 minutes at room temperature with gentle mixing.[11][13]

  • Quenching and Cell Lysis : Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.[11][13] Pellet the cells by centrifugation, discard the supernatant, and lyse the cells using an appropriate lysis buffer to extract the crosslinked proteins.[14]

  • Downstream Analysis : The resulting cell lysate containing stabilized protein complexes can be analyzed by various methods, such as immunoprecipitation followed by Western blotting or mass spectrometry, to identify interacting partners.[14]

IP_Workflow A 1. In Vivo Crosslinking (Treat cells with DSS) B 2. Quench Reaction & Lyse Cells A->B C 3. Immunoprecipitation (IP) (Use antibody for bait protein) B->C D 4. Wash Beads (Remove non-specific binders) C->D E 5. Elute Complexes D->E F 6. Analysis (Western Blot or Mass Spec) E->F

Caption: Workflow for intracellular crosslinking followed by immunoprecipitation.
Protocol 3: On-Bead Crosslinking for Pull-Down Assay Validation

This protocol is useful for stabilizing weak or transient protein interactions after an immunoprecipitation (IP) or pull-down, prior to elution.[16]

Materials:

  • Antibody-coupled beads with the captured "bait" protein and its interacting partners.[16]

  • Wash Buffer (e.g., PBS).[16]

  • DSS stock solution in DMSO.[16]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.[16]

  • Elution Buffer.[16]

Procedure:

  • Interaction Capture : Perform a standard pull-down or immunoprecipitation to capture the bait protein and its interacting "prey" proteins from a cell lysate onto affinity beads.[17]

  • Washing : Wash the beads thoroughly with an appropriate wash buffer to remove non-specifically bound proteins.

  • On-Bead Crosslinking : Resuspend the beads in an amine-free buffer (e.g., PBS). Add DSS stock solution to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature with gentle rotation to covalently link the bait to its interactors.[16]

  • Quenching and Final Washes : Stop the reaction by adding Quenching Buffer.[16] Wash the beads again to remove the quenching reagent and any remaining unreacted crosslinker.

  • Elution and Analysis : Elute the now-covalently linked protein complexes from the beads using an appropriate elution buffer. Analyze the eluate by SDS-PAGE, Western blotting, or mass spectrometry to identify the stabilized interacting proteins.[18][19]

Applications in Research and Drug Development

Homobifunctional crosslinkers like DSS are indispensable tools with a wide range of applications:

  • Mapping Protein-Protein Interactions : DSS is used to "freeze" protein interactions in place, allowing for the identification of both stable and transient binding partners.[3][9]

  • Structural Biology : The 11.4 Å spacer arm of DSS provides a distance constraint between the linked lysine residues, which can be used in computational modeling to determine the low-resolution structure and topology of protein complexes.[20][21]

  • Signaling Pathway Analysis : By stabilizing protein complexes within a signaling cascade, crosslinking can help elucidate the components and architecture of these pathways.[16][22][23]

  • Antibody-Drug Conjugates (ADCs) : DSS is used as a non-cleavable linker in the synthesis of ADCs, connecting a cytotoxic drug to an antibody.[10]

  • Crosslinking Mass Spectrometry (XL-MS) : This powerful technique combines chemical crosslinking with high-resolution mass spectrometry to provide detailed information on protein structure and interactions on a large scale.[7][20][21]

Signaling_Pathway_Investigation cluster_cell Cellular Context cluster_workflow Experimental Workflow cluster_analysis Data Analysis A Signaling Pathway P1 P2 P3 P4 B Add DSS Crosslink Proximal Proteins A:p2->B P2-P3 Interaction A:p3->B C Lyse & Digest Generate Peptides B->C D Mass Spectrometry (LC-MS/MS) C->D E Identify Crosslinked Peptides D->E F Map Interaction Sites Reconstruct Protein Network E->F

References

An In-depth Technical Guide to the Membrane Permeability of Disuccinimidyl Suberate (DSS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the membrane permeability of Disuccinimidyl suberate (B1241622) (DSS), a widely used homobifunctional crosslinking agent. A key attribute of DSS for intracellular applications is its ability to traverse the cell membrane, enabling the stabilization of protein-protein interactions within their native cellular environment.[1] This document delves into the physicochemical properties of DSS that govern its membrane permeability, details experimental protocols to quantitatively assess this permeability, and discusses the implications for cellular signaling.

Introduction to Disuccinimidyl Suberate (DSS)

This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) esters at either end of an 8-carbon spacer arm.[1] These NHS esters react efficiently with primary amines, such as those on the side chain of lysine (B10760008) residues and the N-termini of polypeptides, to form stable, covalent amide bonds.[1] The ability of DSS to penetrate cell membranes is critical for capturing weak or transient protein interactions that might otherwise be lost during cell lysis.[1]

Physicochemical Properties and Membrane Permeability

The membrane permeability of DSS is a direct consequence of its chemical structure. It is a hydrophobic and lipophilic molecule that lacks charged groups, characteristics that facilitate its passive diffusion across the lipid bilayer of the cell membrane.[1] This is in stark contrast to its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3), which possesses charged sulfonate groups that render it membrane-impermeant and thus suitable for crosslinking proteins on the cell surface.[1]

Table 1: Physicochemical Properties of DSS and Related Crosslinkers
PropertyThis compound (DSS)Bis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl glutarate (DSG)
Molecular Weight 368.35 g/mol 572.43 g/mol 326.26 g/mol
Spacer Arm Length 11.4 Å11.4 Å7.7 Å
Membrane Permeable Yes[1]No[1]Yes
Water Soluble No (dissolve in DMSO/DMF)[1]YesNo (dissolve in DMSO/DMF)
Reactive Group N-hydroxysuccinimide (NHS) Ester[1]Sulfo-NHS EsterN-hydroxysuccinimide (NHS) Ester
Target Residue Primary Amines (e.g., Lysine)[1]Primary AminesPrimary Amines

Experimental Protocols for Assessing Membrane Permeability

While the membrane permeability of DSS is qualitatively established, quantitative assessment is crucial for optimizing intracellular crosslinking experiments and understanding its potential off-target effects. Below are detailed methodologies for key experiments to determine the membrane permeability of DSS.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for assessing the passive permeability of a compound across an artificial lipid membrane. For a hydrophobic compound like DSS, a modified protocol is recommended.

Objective: To determine the passive permeability (Pe) of DSS.

Materials:

  • PAMPA plate (e.g., 96-well format with a hydrophobic PVDF membrane)

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Donor solution: DSS dissolved in a suitable buffer (e.g., PBS, pH 7.4) with a low percentage of co-solvent like DMSO.

  • Acceptor solution: Buffer identical to the donor solution, with a "sink" component like bovine serum albumin (BSA) to mimic intracellular protein binding.

  • LC-MS/MS system for quantification.

Protocol:

  • Membrane Coating: Apply the phospholipid solution to the membrane of the donor plate and allow the solvent to evaporate, forming a lipid bilayer.

  • Solution Preparation: Prepare the DSS donor solution at a known concentration. Prepare the acceptor solution.

  • Assay Assembly: Add the acceptor solution to the acceptor plate. Add the donor solution to the donor plate. Carefully place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of DSS in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • C_A(t) = Concentration of DSS in the acceptor well at time t

    • C_equilibrium = (V_D * C_D(0)) / (V_D + V_A)

    • C_D(0) = Initial concentration of DSS in the donor well

Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This assay can provide insights into both passive and active transport mechanisms.

Objective: To determine the apparent permeability coefficient (Papp) of DSS across a cellular monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • DSS solution in transport buffer

  • LC-MS/MS system.

Protocol:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the DSS solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess potential efflux.

  • Quantification: Determine the concentration of DSS in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the Papp value as described in the PAMPA protocol, adjusting for the volume and surface area of the Transwell insert.

Intracellular Concentration Measurement by LC-MS/MS

This protocol aims to directly measure the amount of DSS that has entered the cells.

Objective: To quantify the intracellular concentration of DSS.

Materials:

  • Cultured cells

  • DSS solution

  • Ice-cold PBS

  • Lysis buffer

  • LC-MS/MS system.

Protocol:

  • Cell Treatment: Treat cultured cells with a known concentration of DSS for a specific time.

  • Washing: Quickly wash the cells with ice-cold PBS to remove extracellular DSS.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Protein Precipitation: Precipitate proteins from the cell lysate (e.g., with cold acetonitrile).

  • Quantification: Analyze the supernatant containing the intracellular DSS using a validated LC-MS/MS method.

  • Concentration Calculation: Relate the measured amount of DSS to the known cell number and average cell volume to estimate the intracellular concentration.

Impact on Cellular Signaling

The primary effect of DSS on cellular function is the covalent crosslinking of proteins. This action can have significant, albeit indirect, impacts on cellular signaling pathways.

  • Stabilization of Signaling Complexes: DSS can trap and stabilize transient interactions within signaling cascades, allowing for their identification and study. For example, it can be used to capture the interaction between a receptor and its downstream signaling partners.

  • Inhibition of Protein Dynamics: By crosslinking proteins, DSS can inhibit their normal dynamic functions, such as conformational changes, dissociation from complexes, or translocation within the cell. This can lead to either the sustained activation or inhibition of a signaling pathway, depending on the specific proteins and interactions affected.

  • Induction of Stress Responses: The introduction of a chemical crosslinker and the subsequent widespread, non-specific crosslinking of intracellular proteins can induce cellular stress responses, such as the heat shock response or the unfolded protein response.

It is important to note that N-hydroxysuccinimide esters can also react with other nucleophilic amino acids like serines, threonines, and tyrosines, although with lower efficiency than with primary amines. This potential for off-target reactions should be considered when interpreting results from DSS crosslinking experiments.

Visualizations

Diagram 1: General Workflow for Intracellular Crosslinking with DSS

DSS_Workflow A Cell Preparation (Wash with ice-cold PBS) B DSS Treatment (Incubate cells with DSS solution) A->B Permeabilization C Quenching (Add Tris or glycine (B1666218) to quench excess DSS) B->C Crosslinking D Cell Lysis (Extract proteins) C->D E Downstream Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) D->E Permeability_Assessment Start Select Permeability Assay PAMPA PAMPA (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Passive & Active Transport) Start->Caco2 Quantify Quantify DSS (LC-MS/MS) PAMPA->Quantify Caco2->Quantify Calculate Calculate Papp Quantify->Calculate Analyze Analyze & Interpret Results Calculate->Analyze

References

Disuccinimidyl suberate reaction with primary amines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disuccinimidyl Suberate (B1241622) (DSS) Cross-linking

Disuccinimidyl suberate (DSS) is a non-cleavable, homobifunctional cross-linking agent widely utilized in biological research to covalently link proteins and other molecules.[1][2] Its utility stems from its two N-hydroxysuccinimide (NHS) esters, which are highly reactive toward primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[1][3][4] This guide provides a detailed overview of the DSS reaction mechanism, experimental protocols, and critical parameters for its successful application in research and drug development.

Core Reaction Mechanism

The fundamental reaction of DSS involves the nucleophilic attack of a primary amine on one of the NHS esters. This reaction results in the formation of a stable, covalent amide bond and the release of an N-hydroxysuccinimide (NHS) leaving group.[3][5][6] Because DSS possesses two identical NHS ester groups at either end of an 8-carbon (11.4 Å) spacer arm, it can covalently link two different protein molecules or cross-link different domains within the same protein.[3][6][7]

Caption: Reaction of DSS with a protein's primary amine.

Quantitative Data: Key Experimental Parameters

The success of a DSS cross-linking experiment is contingent upon several critical parameters. Optimizing these factors is essential to maximize cross-linking efficiency while minimizing unwanted side reactions.

ParameterRecommended Range/ValueNotes
DSS Concentration 0.25 - 5 mM (final)The optimal concentration depends on the protein concentration and the desired degree of cross-linking.[1][5][6]
Molar Excess (DSS:Protein) 10-fold to 50-foldUse a 10-fold excess for protein solutions >5 mg/mL and a 20- to 50-fold excess for more dilute solutions.[1][5][6]
Reaction Buffer Phosphate (PBS), HEPES, Borate, BicarbonateThe buffer must be free of primary amines (e.g., Tris, glycine) which compete with the target protein for reaction with DSS.[1][5][8]
pH 7.0 - 9.0The reaction of NHS esters with primary amines is most efficient at a neutral to slightly alkaline pH.[1][5][6][7] However, the rate of hydrolysis also increases with pH.[5][8]
Incubation Time 30 - 60 minutes (Room Temp) or 2 - 4 hours (on ice)Longer incubation times may be needed at lower temperatures.[1][5][6][7]
Incubation Temperature Room Temperature or 4°C (on ice)Reactions are often performed on ice to slow down both the cross-linking and competing hydrolysis reactions for better control.[1][8]
Quenching Reagent 20 - 50 mM Tris or GlycineAdded after the desired incubation time to consume any unreacted DSS and terminate the cross-linking reaction.[1][5][9]

Competing Reaction: Hydrolysis of NHS Esters

The primary competing reaction in any DSS experiment is the hydrolysis of the NHS ester groups in the aqueous buffer.[5][8][10] This reaction converts the reactive NHS ester into an unreactive carboxyl group, rendering the DSS molecule incapable of forming a cross-link. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH rises above neutral.[5][8] In dilute protein solutions, hydrolysis can dominate over the desired aminolysis (reaction with amines), leading to low cross-linking efficiency.[5][11][12][13] Therefore, it is crucial to prepare DSS solutions immediately before use and to control the reaction time and pH carefully.[6][8]

Detailed Experimental Protocol: Protein Cross-linking

This protocol provides a general procedure for cross-linking proteins in solution using DSS.

1. Materials and Preparation

  • Protein Sample: Prepare the protein in a suitable amine-free buffer (e.g., PBS, HEPES) at the desired concentration.[1][6] If the protein is in a buffer containing Tris or glycine, a buffer exchange via dialysis or gel filtration is necessary.[6]

  • DSS Stock Solution: DSS is moisture-sensitive and water-insoluble.[6][7][14] Allow the DSS vial to equilibrate to room temperature before opening to prevent condensation.[6][7] Immediately before use, dissolve DSS in a dry, water-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 25-50 mM).[5][7][9] Do not store the stock solution, as the NHS ester will readily hydrolyze.[6][8]

  • Quenching Buffer: Prepare a 1M stock of Tris-HCl or Glycine, pH 7.5.[5][9][15]

2. Cross-linking Reaction

  • Add the freshly prepared DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[1]

  • Gently mix the reaction mixture immediately. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[1]

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2-4 hours.[1][5]

3. Reaction Quenching

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 1M Tris-HCl to a final concentration of 50 mM).[1][5]

  • Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is consumed.[1][5]

4. Downstream Analysis

  • The cross-linked protein sample is now ready for analysis.

  • Unreacted cross-linker and quenching reagents can be removed by methods such as dialysis or gel filtration if required.[1][7]

  • Analyze the cross-linked products using techniques like SDS-PAGE, which will show a shift in the molecular weight of cross-linked complexes, or mass spectrometry to identify the specific cross-linked residues.[1][9]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for a protein cross-linking experiment using DSS.

DSS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7-9) r1 Add DSS Stock to Protein Sample p1->r1 p2 Prepare Fresh DSS Stock Solution in Anhydrous DMSO/DMF p2->r1 r2 Incubate (30-60 min at RT or 2-4 hr at 4°C) r1->r2 r3 Quench Reaction with Tris or Glycine r2->r3 a1 Optional: Remove Excess Reagents (Dialysis) r3->a1 a2 Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) a1->a2

Caption: Experimental workflow for protein cross-linking using DSS.

Key Applications

DSS is a versatile tool for probing protein structure and interactions. Its membrane permeability allows for both in vitro and intracellular cross-linking.[3][6][14]

  • Studying Protein-Protein Interactions: DSS is used to stabilize and capture both stable and transient protein-protein interactions, allowing for their subsequent identification.[2][9][15]

  • Intracellular Cross-linking: Because DSS can cross cell membranes, it can be used to "fix" protein interactions within their native cellular environment prior to cell lysis and analysis.[3][14][16]

  • Immunoprecipitation (IP): Cross-linking with DSS can enhance the efficiency of co-immunoprecipitation by stabilizing the interaction between a target protein and its binding partners.[15]

  • Structural Proteomics: Data from DSS cross-linking, analyzed by mass spectrometry, can provide distance constraints that aid in the computational modeling of protein and protein complex structures.[10]

References

The Solubility of Disuccinimidyl Suberate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disuccinimidyl suberate (B1241622) (DSS) is a non-cleavable, membrane-permeable, homobifunctional crosslinking agent widely utilized in biological research to covalently link proteins and other biomolecules. Its utility is predicated on the two N-hydroxysuccinimide (NHS) esters situated at either end of an 8-carbon spacer arm, which readily react with primary amines. A critical technical consideration for the successful application of DSS is its solubility, particularly in the solvents central to biochemical experiments: dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers. This guide provides an in-depth examination of the solubility characteristics of DSS, detailed experimental protocols, and the chemical principles governing its use.

Core Principles of DSS Solubility

Disuccinimidyl suberate is an inherently hydrophobic molecule, a characteristic dictated by its eight-carbon alkyl chain and the absence of charged functional groups.[1][2] This structural feature is the primary determinant of its solubility profile. Consequently, DSS is insoluble in water and requires dissolution in a polar aprotic organic solvent, such as DMSO or dimethylformamide (DMF), prior to its introduction into an aqueous reaction environment.[3][4][5]

Once introduced into an aqueous solution, the utility of DSS is governed by the competition between two key reactions: the desired aminolysis with primary amines on the target molecule and the undesirable hydrolysis of the NHS esters. The rate of this hydrolysis is a critical factor, as it inactivates the crosslinker.[6] This process is significantly influenced by the pH of the solution, with the rate of hydrolysis increasing at higher pH levels.[6][7]

Quantitative Solubility Data

The solubility of DSS in DMSO is substantial, allowing for the preparation of concentrated stock solutions. In contrast, its solubility in aqueous buffers is exceedingly low. For practical applications, DSS is first dissolved in an organic solvent and then diluted into the aqueous buffer of choice.[8] The following table summarizes the reported solubility values for DSS.

Solvent SystemReported SolubilityMolar Concentration (approx.)Reference
Dimethyl sulfoxide (DMSO)~10 mg/mL~27 mM[8]
Dimethyl sulfoxide (DMSO)74 mg/mL~201 mM[9]
Dimethyl sulfoxide (DMSO)100 mg/mL~271 mM[10]
Dimethyl sulfoxide (DMSO)Soluble to 100 mM100 mM
WaterInsoluble-[3][11]
1:5 DMSO:PBS (pH 7.2) Solution~0.15 mg/mL~0.4 mM[8]

Note: The molecular weight of DSS is 368.34 g/mol . The variability in reported DMSO solubility may be attributed to factors such as the purity of the DSS and the anhydrous state of the DMSO, as moisture can significantly reduce solubility and promote hydrolysis.[6][9]

Experimental Protocols

To ensure maximal crosslinking efficiency while minimizing hydrolysis, a precise and consistent experimental protocol is essential. The following section details the standard methodology for the preparation and use of DSS in crosslinking experiments.

Materials Required
  • This compound (DSS) powder

  • Anhydrous (dry) Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Non-amine-containing reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate buffer) at a pH of 7.0-9.0[1][6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M Glycine)[1]

  • Protein or other target molecule in the reaction buffer

Protocol for DSS Stock Solution Preparation

Due to the moisture sensitivity of DSS, it is imperative that stock solutions are prepared immediately before use.[2][6] Storing DSS in solution, even in anhydrous DMSO, is not recommended as the NHS ester will readily hydrolyze over time.[6]

  • Equilibrate DSS: Allow the vial of DSS powder to warm to room temperature before opening. This prevents condensation from forming inside the vial, which would introduce moisture and lead to the degradation of the reagent.[2]

  • Dissolve in Anhydrous DMSO: Add the appropriate volume of anhydrous DMSO to the DSS powder to achieve the desired stock concentration (typically 10-25 mM). For example, to prepare a 25 mM stock solution, dissolve 2 mg of DSS in 216 µL of anhydrous DMSO.[6]

  • Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the DSS is completely dissolved.

Protocol for Protein Crosslinking
  • Prepare Protein Sample: The target protein should be in a suitable non-amine-containing buffer at a pH between 7.0 and 9.0.[6] Buffers containing primary amines, such as Tris or glycine (B1666218), are incompatible as they will compete with the target for reaction with the NHS esters, effectively quenching the crosslinker.[6]

  • Initiate Crosslinking Reaction: Add the freshly prepared DSS stock solution to the protein sample. The final concentration of DSS in the reaction typically ranges from 0.25 to 5 mM.[6] The optimal molar ratio of DSS to the target molecule should be determined empirically for each specific application.

  • Incubation: Incubate the reaction mixture for a defined period. A common starting point is 30 minutes at room temperature or 2 hours on ice.[6] Performing the reaction on ice can help to slow the rate of hydrolysis, providing greater control over the crosslinking process.[6]

  • Quench the Reaction: Terminate the crosslinking reaction by adding a quenching buffer containing primary amines. A final concentration of 20-50 mM Tris or glycine is typically sufficient. Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[6]

  • Downstream Analysis: The crosslinked sample is now ready for subsequent analysis by methods such as SDS-PAGE, mass spectrometry, or immunoprecipitation.

Visualizing DSS Reaction Pathways

In an aqueous environment, DSS can undergo two competing reactions: the intended reaction with primary amines (aminolysis) and the undesirable reaction with water (hydrolysis). The following diagram illustrates these competing pathways.

DSS_Reactions DSS DSS (Active Crosslinker) Crosslinked Crosslinked Product (Stable Amide Bond) DSS->Crosslinked Aminolysis (pH 7-9) Hydrolyzed Hydrolyzed DSS (Inactive) DSS->Hydrolyzed Hydrolysis (Competing Reaction) Protein Protein-NH2 (Primary Amine) Protein->Crosslinked Water H2O (Aqueous Buffer) Water->Hydrolyzed

Caption: Competing reaction pathways for DSS in an aqueous environment.

The experimental workflow is designed to maximize the aminolysis pathway while minimizing the hydrolysis pathway.

DSS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Termination & Analysis DSS_Powder DSS Powder (Equilibrate to RT) Stock_Solution Prepare Fresh DSS Stock (10-25 mM) DSS_Powder->Stock_Solution Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->Stock_Solution Reaction_Mix Add DSS Stock (Final: 0.25-5 mM) Stock_Solution->Reaction_Mix Protein_Sample Protein in Amine-Free Buffer (pH 7-9) Protein_Sample->Reaction_Mix Incubate Incubate (30 min RT or 2h on ice) Reaction_Mix->Incubate Quench Quench Reaction (e.g., 50 mM Tris) Incubate->Quench Analysis Downstream Analysis (SDS-PAGE, MS, etc.) Quench->Analysis

Caption: A typical experimental workflow for protein crosslinking with DSS.

References

Disuccinimidyl Suberate (DSS): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Disuccinimidyl suberate (B1241622) (DSS), a widely used crosslinking agent in biological research. Tailored for researchers, scientists, and drug development professionals, this document details the chemical properties, experimental protocols, and key applications of DSS in studying protein-protein interactions and cellular signaling pathways.

Core Concepts: Understanding Disuccinimidyl Suberate

This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] Its two identical NHS ester reactive groups are located at either end of an 8-carbon spacer arm, enabling the covalent linkage of primary amines on interacting proteins.[1][2] A key characteristic of DSS is its membrane permeability, which allows for the crosslinking of intracellular proteins within their native cellular environment.[1][3] This is in contrast to its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3), which is membrane-impermeable and primarily used for cell surface crosslinking.[4][5]

The chemical reaction initiated by DSS involves the NHS esters reacting with primary amines (found on lysine (B10760008) residues and the N-termini of proteins) at a pH range of 7.0-9.0 to form stable amide bonds.[1][6] DSS itself is not water-soluble and must be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being introduced to an aqueous reaction mixture.[2][6]

Chemical and Physical Properties

There has been some discrepancy in the reported molecular formula and weight of this compound across different chemical databases. This guide focuses on the most commonly used DSS crosslinking reagent in research, which is bis(2,5-dioxopyrrolidin-1-yl) octanedioate.[7]

PropertyValueReferences
Chemical Formula C₁₆H₂₀N₂O₈[2][3][7]
Molecular Weight 368.34 g/mol [2][7][8]
CAS Number 68528-80-3[2][3]
Spacer Arm Length 11.4 Å[6]
Reactive Groups N-hydroxysuccinimide (NHS) ester[6]
Target Moiety Primary amines (-NH₂)[6]
Solubility Soluble in DMSO and DMF; Insoluble in water[2][6][9]

Experimental Protocols

Successful crosslinking experiments with DSS hinge on careful optimization of reaction conditions. Below are detailed protocols for intracellular and in vitro protein crosslinking.

Intracellular Protein Crosslinking

This protocol is designed to stabilize protein-protein interactions within living cells.

Materials:

  • Cells of interest (suspension or adherent)

  • Phosphate-buffered saline (PBS), pH 8.0

  • This compound (DSS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer with protease inhibitors

Procedure:

  • Cell Preparation:

    • For suspension cells, harvest by centrifugation and wash with ice-cold PBS (pH 8.0).[5][10]

    • For adherent cells, gently wash with PBS (pH 8.0).[6]

  • DSS Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of DSS in anhydrous DMSO (e.g., 25 mM).[6][11]

  • Crosslinking Reaction:

    • Resuspend the cells in PBS (pH 8.0).

    • Add the DSS stock solution to the cell suspension to achieve the desired final concentration (typically 0.25-5 mM).[11][12] The optimal concentration should be determined empirically for each system.[6]

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[6][11]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[6][11] Incubate for 15 minutes at room temperature.[10]

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.[6]

  • Downstream Analysis: The resulting protein lysate can be analyzed by various techniques, including SDS-PAGE, immunoprecipitation, and mass spectrometry.[6][13]

In Vitro Protein Crosslinking

This protocol is suitable for studying interactions between purified proteins.

Materials:

  • Purified protein samples

  • Reaction buffer (amine-free, e.g., PBS, HEPES, Borate buffer, pH 7.0-9.0)[12]

  • This compound (DSS)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[11]

  • Quenching buffer (e.g., 1 M Tris or glycine)[13]

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer.[12]

  • DSS Stock Solution Preparation: Immediately before use, dissolve DSS in DMSO or DMF to a desired stock concentration (e.g., 50 mM).[11]

  • Crosslinking Reaction:

    • Add the DSS stock solution to the protein sample. The final concentration of DSS typically ranges from 0.25 to 5 mM, with a 10 to 50-fold molar excess over the protein concentration.[10][12]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11]

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[10]

  • Analysis: The crosslinked protein mixture can be analyzed by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.[13]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the practical application of DSS, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a specific signaling pathway investigated using this crosslinker.

G cluster_workflow General Experimental Workflow for DSS Crosslinking A Sample Preparation (Cells or Purified Proteins) C Crosslinking Reaction (Incubate Sample with DSS) A->C B DSS Stock Solution (Dissolve in DMSO/DMF) B->C D Quenching (Add Tris or Glycine) C->D E Analysis (SDS-PAGE, IP, Mass Spec) D->E

General DSS Crosslinking Workflow

G cluster_pathway EGFR Dimerization Studied by DSS Crosslinking EGF EGF Ligand EGFR_mono EGFR Monomer EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Stabilized by DSS) EGFR_mono->EGFR_dimer Dimerization Downstream Downstream Signaling EGFR_dimer->Downstream Activation

EGFR Signaling Pathway Investigation

Application in Signaling Research: EGFR Dimerization

A significant application of DSS is in the study of receptor dimerization, a critical step in many signaling pathways. For instance, the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding is a hallmark of its activation.[14][15] Researchers have utilized DSS to trap and stabilize these EGFR dimers, allowing for their detection and quantification.[15] This approach has been instrumental in understanding how factors like lipid raft localization can modulate EGFR signaling by influencing receptor dimerization.[14] The membrane-permeable nature of DSS makes it particularly valuable for studying the dimerization of intracellular portions of receptors or receptor complexes that are internalized.

Conclusion

This compound is a powerful and versatile tool for researchers studying protein-protein interactions. Its ability to permeate cell membranes and covalently link interacting proteins in their native context provides invaluable insights into cellular processes and signaling pathways. By carefully optimizing experimental conditions, DSS can be effectively employed to capture both stable and transient protein interactions, furthering our understanding of complex biological systems.

References

The Versatility of Amine-Reactive NHS Esters: An In-depth Technical Guide for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amine-reactive N-hydroxysuccinimide (NHS) esters are a cornerstone of chemical proteomics, enabling a wide array of applications from protein labeling and quantification to the structural analysis of protein complexes. Their utility stems from their ability to efficiently and selectively react with primary amines, which are readily available on proteins at the N-terminus and on the side chains of lysine (B10760008) residues. This guide provides a comprehensive overview of the core applications of NHS esters in proteomics, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

The Chemistry of Amine-Reactive NHS Esters

N-hydroxysuccinimide esters are highly reactive compounds that undergo nucleophilic acyl substitution with primary amines to form stable, irreversible amide bonds.[1][] This reaction is most efficient in a slightly alkaline environment, with an optimal pH range of 8.3-8.5.[3][4] At this pH, the primary amine groups are sufficiently deprotonated and thus more nucleophilic, facilitating their attack on the carbonyl carbon of the NHS ester.[5] Conversely, at acidic pH, the amines are protonated and unreactive, while at a pH above 9.0, the rate of NHS ester hydrolysis significantly increases, reducing the labeling efficiency.[3][5]

While NHS esters show a strong preference for primary amines, they can also react with other nucleophilic residues such as serines, threonines, and tyrosines, leading to the formation of less stable O-acyl esters.[6][7][8] This phenomenon, often termed "over-labeling," can be a concern in certain applications and can be reversed using nucleophilic reagents like hydroxylamine (B1172632) or the more efficient methylamine.[8][9]

For applications requiring the specific labeling of cell surface proteins, water-soluble and membrane-impermeable sulfo-NHS esters are the reagents of choice.[10][11] The addition of the sulfonate group prevents the reagent from crossing the cell membrane, ensuring that only extracellularly exposed proteins are labeled.[10]

NHS_Ester_Reaction protein Protein N-terminus (α-amine) Lysine (ε-amine) reaction Nucleophilic Acyl Substitution protein:lys->reaction nhs_ester NHS Ester R-CO-O-NHS nhs_ester->reaction labeled_protein Labeled Protein Stable Amide Bond reaction->labeled_protein pH 8.3-8.5 nhs N-hydroxysuccinimide (leaving group) reaction->nhs

Figure 1. Reaction mechanism of an NHS ester with a primary amine on a protein.

Core Applications in Proteomics

The versatility of NHS ester chemistry has led to its adoption in a multitude of proteomic workflows.

Protein Labeling for Visualization and Affinity Purification

A primary application of NHS esters is the covalent attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282), to proteins.[3][12] This allows for the visualization of proteins in techniques like immunofluorescence and the affinity purification of proteins and their interacting partners.[12]

Quantitative Proteomics with Isobaric Tags

NHS esters are integral to popular isobaric labeling reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[8][13] These reagents possess an amine-reactive NHS ester group, a mass normalizer, and a reporter ion.[13] In a typical workflow, peptides from different samples are labeled with distinct isobaric tags. Upon fragmentation in the mass spectrometer, the reporter ions are released, and their relative intensities are used to quantify protein abundance across the samples.[13] A novel hybrid-isotope labeling approach, termed NHS-ester tandem labeling in one pot (NETLOP), has been developed to enable up to 48-plex quantitative proteomics.[14][15][16]

TMT_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling sample1 Sample 1 (e.g., Control) labeling1 Label with TMT Reagent 1 sample1->labeling1 sample2 Sample 2 (e.g., Treated) labeling2 Label with TMT Reagent 2 sample2->labeling2 sample_n Sample N labeling_n Label with TMT Reagent N sample_n->labeling_n mix Combine Labeled Peptide Samples labeling1->mix labeling2->mix labeling_n->mix lc_ms LC-MS/MS Analysis mix->lc_ms quant Protein Quantification (based on reporter ions) lc_ms->quant

Figure 2. Workflow for quantitative proteomics using isobaric NHS ester tags.

Cross-Linking Mass Spectrometry (XL-MS) for Structural Proteomics

Homobifunctional NHS esters, such as disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog bis(sulfosuccinimidyl)suberate (B1667958) (BS3), are widely used as cross-linking agents to study protein-protein interactions and protein tertiary and quaternary structures.[1][17] These reagents contain two NHS ester groups separated by a spacer arm of a defined length.[17] When incubated with a protein or protein complex, the cross-linker covalently links primary amines that are within a certain distance of each other.[17] Subsequent enzymatic digestion and mass spectrometry analysis can identify the cross-linked peptides, providing distance constraints that can be used to model the three-dimensional structure of the protein or complex.[1][18]

Cell Surface Proteomics

The specific labeling of cell surface proteins is crucial for understanding cellular communication, identifying biomarkers, and developing targeted therapies.[19] Sulfo-NHS esters, which are modified with a sulfonate group, are water-soluble and membrane-impermeable, making them ideal for this purpose.[10] A common strategy involves the use of Sulfo-NHS-SS-Biotin, which labels cell surface proteins with a biotin tag via a cleavable disulfide bond.[11] The biotinylated proteins can then be captured using streptavidin-coated beads and subsequently eluted by reducing the disulfide bond.[11]

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling utilizes chemical probes to map the reactive, functional, and ligandable sites within a proteome.[6][20] Alkyne-functionalized NHS esters have emerged as versatile probes in this context.[6][7] These probes can react with a broad range of nucleophilic residues, including lysines, serines, threonines, and tyrosines, allowing for the identification of previously uncharacterized functional hotspots that could be targeted for drug development.[6][20][21]

Immobilization for Affinity Purification

NHS-activated solid supports, such as magnetic beads, provide a convenient method for the covalent immobilization of proteins and peptides.[22][23] The NHS-activated surface reacts with primary amines on the ligand to form a stable amide linkage.[22] This allows for the creation of custom affinity purification resins for isolating specific target molecules from complex biological samples.[24]

Quantitative Data Summary

The efficiency and outcome of NHS ester-based reactions are influenced by several factors. The following tables summarize key quantitative parameters for various applications.

Table 1: General Protein Labeling Parameters

ParameterRecommended ValueReference(s)
Protein Concentration 1-10 mg/mL[4]
pH 8.3 - 8.5[3][4]
Molar Excess of NHS Ester 8-20 fold[3][4]
Incubation Time 1-4 hours at room temperature or overnight at 4°C[5][12]
Solvent for NHS Ester Anhydrous DMSO or DMF[3][12]

Table 2: Cross-Linking Mass Spectrometry (XL-MS) Parameters

Cross-linkerSpacer Arm LengthTarget ResiduesReference(s)
DSS 11.4 ÅPrimary Amines[1][17]
BS3 11.4 ÅPrimary Amines[17]

Table 3: Cell Surface Protein Labeling Parameters

ParameterRecommended ValueReference(s)
Reagent Sulfo-NHS-SS-Biotin[11]
Cell Concentration 1-25 x 10⁶ cells/mL[10]
Reagent Concentration 0.25-1 mg/mL[10]
Incubation Time 30-60 minutes at 4°C[10]

Experimental Protocols

This section provides detailed methodologies for key applications of amine-reactive NHS esters.

General Protocol for Protein Labeling with NHS Esters
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS) at a concentration of 1-10 mg/mL. The optimal pH is 8.3-8.5.[3][4]

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution.[3]

  • Labeling Reaction: Add a calculated molar excess (typically 8-20 fold) of the NHS ester stock solution to the protein solution.[3][4] Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[5][12] If the label is light-sensitive, protect the reaction from light.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[5] This will consume any unreacted NHS ester.

  • Purification: Remove the excess, unreacted label and byproducts from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.[12]

Protocol for Cell Surface Protein Labeling with Sulfo-NHS-SS-Biotin
  • Cell Preparation: Wash adherent or suspension cells three times with ice-cold PBS to remove any amine-containing culture medium.[10] Resuspend the cells in PBS at a concentration of 1-25 x 10⁶ cells/mL.[10]

  • Labeling Reaction: Prepare a fresh solution of Sulfo-NHS-SS-Biotin in PBS at a concentration of 0.25-1 mg/mL.[10] Add the solution to the cells and incubate for 30-60 minutes at 4°C to minimize internalization of the label.[10]

  • Quenching/Label Removal: To stop the reaction, either add a quenching buffer or, for improved specificity, wash the cells to remove the unreacted label.[11]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing detergents to solubilize membrane proteins.[11]

  • Affinity Purification: Incubate the cell lysate with streptavidin-coated agarose (B213101) or magnetic beads to capture the biotinylated cell surface proteins.

  • Elution: After washing the beads to remove non-specifically bound proteins, elute the captured proteins by incubating with a reducing agent (e.g., DTT) to cleave the disulfide bond in the Sulfo-NHS-SS-Biotin linker.[11]

Protocol for Immobilizing a Ligand on NHS-Activated Magnetic Beads
  • Bead Preparation: Resuspend the NHS-activated magnetic beads in the provided storage solution. Transfer the desired amount of bead slurry to a microcentrifuge tube.

  • Washing: Place the tube on a magnetic rack to pellet the beads. Remove the supernatant and wash the beads twice with an amine-free coupling buffer (e.g., PBS, pH 7.4).[22]

  • Ligand Preparation: Dissolve the amine-containing ligand (protein or peptide) in the coupling buffer at an appropriate concentration.[24]

  • Coupling Reaction: Add the ligand solution to the washed beads and incubate with gentle mixing for 4-6 hours at room temperature or overnight at 4°C.[24]

  • Quenching and Washing: Pellet the beads using a magnetic rack and remove the supernatant. Add a quenching buffer (e.g., Tris-HCl) to block any unreacted NHS groups. Wash the beads several times with a wash buffer to remove non-covalently bound ligand. The beads with the immobilized ligand are now ready for use in affinity purification.

Troubleshooting and Advanced Methods

While NHS ester chemistry is robust, certain challenges can arise. Low labeling efficiency can often be attributed to a suboptimal pH, the presence of amine-containing buffers, or hydrolyzed NHS ester reagents.[5] It is crucial to use fresh, high-quality reagents and amine-free buffers.[3][5]

A significant advancement in NHS ester chemistry is the development of methods for site-specific labeling. One such technique involves the conversion of NHS esters into chemoselective thioesters using MESNA, which then specifically react with N-terminal cysteine residues.[25] This allows for controlled, stoichiometric labeling, which is advantageous for studies where the location and number of labels are critical.[25]

References

Methodological & Application

Application Notes and Protocols for Disuccinimidyl Suberate (DSS) Crosslinking of Intracellular Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular crosslinking is a powerful technique used to stabilize and capture protein-protein interactions (PPIs) within their native cellular environment. This method is invaluable for studying transient or weak interactions that are often lost during traditional biochemical purification techniques. Disuccinimidyl suberate (B1241622) (DSS) is a widely used crosslinking agent for this purpose. DSS is a membrane-permeable, homobifunctional N-hydroxysuccinimide (NHS) ester that targets primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable, covalent amide bonds.[1][2] Its ability to penetrate the cell membrane makes it an ideal reagent for covalently linking proteins that are in close proximity inside a cell.[2][3]

These application notes provide a detailed protocol for intracellular crosslinking using DSS, including guidelines for optimization, cell handling, quenching, and downstream analysis.

Chemical Properties of Disuccinimidyl Suberate (DSS)

DSS is a non-cleavable crosslinker with an 11.4 Å spacer arm, connecting two NHS-ester reactive groups.[1] It is insoluble in aqueous solutions and must be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), immediately before use.[1]

PropertyDescription
Full Name This compound
Synonyms DSS, Disuccinimidyl octanedioate
Molecular Formula C₁₆H₂₀N₂O₈
Molecular Weight 368.34 g/mol
Spacer Arm Length 11.4 Å
Reactive Groups N-hydroxysuccinimide (NHS) ester
Target Moiety Primary amines (-NH₂)
Membrane Permeability Permeable
Solubility Insoluble in water; soluble in DMSO and DMF

Experimental Protocols

This section outlines a general protocol for the intracellular crosslinking of cultured mammalian cells using DSS. Optimization of critical parameters such as DSS concentration and incubation time is essential for successful crosslinking.

Materials
  • Cultured mammalian cells (suspension or adherent)

  • Phosphate-Buffered Saline (PBS), ice-cold, pH 7.0-9.0[4]

  • This compound (DSS)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[5]

  • Cell lysis buffer (e.g., RIPA, NP-40) containing protease and phosphatase inhibitors

Protocol
  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation at approximately 300 x g for 5 minutes at 4°C.[1]

    • Adherent Cells: Gently wash the cells with ice-cold PBS. Detach the cells using a non-enzymatic method, such as gentle scraping, in ice-cold PBS.[1]

    • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[5]

    • Resuspend the cell pellet in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.[5]

  • DSS Preparation:

    • DSS is sensitive to moisture.[4] Allow the DSS vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a stock solution of DSS in anhydrous DMSO. For example, to create a 25 mM stock solution, dissolve 2 mg of DSS in 216 µL of DMSO.[1] Do not store the DSS stock solution as the NHS-ester moiety readily hydrolyzes.[4]

  • Crosslinking Reaction:

    • Add the DSS stock solution to the cell suspension to achieve the desired final concentration. A typical starting range is 1-5 mM.[5]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1] Gentle mixing during incubation is recommended to ensure homogeneity.

  • Quenching:

    • Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl, pH 7.5).[1]

    • Incubate for 15 minutes at room temperature to ensure that all unreacted DSS is quenched.[1]

  • Cell Lysis:

    • Pellet the crosslinked cells by centrifugation.

    • Wash the cells once with ice-cold PBS to remove the quenching buffer.[1]

    • Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors. The choice of lysis buffer will depend on the downstream application. For example, RIPA buffer is effective for total protein extraction, while NP-40 buffer is suitable for cytoplasmic proteins.[1]

Optimization of DSS Concentration

The optimal concentration of DSS varies depending on the cell type, the protein of interest, and the desired extent of crosslinking. It is highly recommended to perform a titration experiment to determine the ideal concentration for your specific system.

DSS Concentration (mM)Incubation TimeExpected Outcome
0.25 - 1.0 30 min at RT or 2 hr at 4°CLower degree of crosslinking, suitable for identifying direct or high-affinity interactions.[5]
1.0 - 2.5 30 min at RT or 2 hr at 4°CA moderate degree of crosslinking, which is a good starting point for most applications.[5]
2.5 - 5.0 30 min at RT or 2 hr at 4°CA higher degree of crosslinking, which may lead to the formation of large, insoluble aggregates. Use with caution.[5]

Data Presentation: Quantitative Analysis of DSS Crosslinking

Quantitative analysis of DSS-crosslinked proteins is often performed using mass spectrometry (MS). The number of identified cross-links can provide a quantitative measure of protein-protein interactions.

Protein/ComplexOrganism/SystemDSS ConcentrationNumber of Identified Cross-linksReference
SARS-CoV-2 Nsp2Human CellsNot specified43 internal Nsp2 cross-links[6]
Prohibitin ComplexHuman CellsNot specified10 cross-links within the complex[6]
Seven Model ProteinsIn vitroNot specified22 non-redundant cross-links[7]

Downstream Analysis

Following intracellular crosslinking and cell lysis, the protein lysate can be analyzed by several methods to identify the crosslinked protein complexes.

  • SDS-PAGE and Western Blotting: This is a direct method to visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes.[1] A shift in the band of the protein of interest to a higher molecular weight indicates successful crosslinking.

  • Immunoprecipitation (IP): IP can be used to enrich a specific protein of interest and its crosslinked partners.[1]

  • Mass Spectrometry (MS): MS is a powerful tool for identifying the specific proteins and the sites of crosslinking.[6] This can provide detailed information about the topology of protein complexes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no crosslinking efficiency DSS concentration is too low.Increase the final concentration of DSS.
Incubation time is too short.Increase the incubation time.
DSS was hydrolyzed before use.Prepare a fresh DSS stock solution immediately before use.
High molecular weight smear or insoluble aggregates DSS concentration is too high.Decrease the final concentration of DSS.
Over-crosslinking.Reduce the incubation time.
No protein detected after lysis Inefficient cell lysis.Use a stronger lysis buffer or optimize the lysis protocol (e.g., sonication).
Protein degradation.Ensure protease and phosphatase inhibitors are added to the lysis buffer.

Visualizations

DSS_Mechanism cluster_0 DSS Crosslinker cluster_1 Intracellular Environment cluster_2 Crosslinked Complex DSS This compound (DSS) (Membrane Permeable) P1 Protein 1 (with Primary Amine) DSS->P1 Reacts with primary amine P2 Protein 2 (with Primary Amine) DSS->P2 Reacts with primary amine Crosslinked Covalently Crosslinked Protein Complex P1->Crosslinked Forms stable amide bond P2->Crosslinked Forms stable amide bond

Caption: Mechanism of DSS crosslinking with intracellular proteins.

DSS_Workflow cluster_prep Cell Preparation cluster_crosslink Crosslinking cluster_quench Quenching & Lysis cluster_analysis Downstream Analysis Harvest Harvest Cells (Suspension or Adherent) Wash Wash with ice-cold PBS (pH 7-9) Harvest->Wash Resuspend Resuspend in PBS Wash->Resuspend Add_DSS Add DSS to cells (1-5 mM final conc.) Resuspend->Add_DSS Prep_DSS Prepare fresh DSS in anhydrous DMSO Prep_DSS->Add_DSS Incubate Incubate (30 min RT or 2h on ice) Add_DSS->Incubate Quench Quench with Tris buffer (20-50 mM final conc.) Incubate->Quench Lyse Cell Lysis (with protease inhibitors) Quench->Lyse Analysis SDS-PAGE / Western Blot Immunoprecipitation Mass Spectrometry Lyse->Analysis

References

Optimizing DSS Concentration for In Vivo Crosslinking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of cellular processes, understanding the transient and dynamic nature of protein-protein interactions (PPIs) is paramount. In vivo crosslinking is a powerful technique to capture these interactions within their native cellular environment. Disuccinimidyl suberate (B1241622) (DSS) is a widely used, membrane-permeable crosslinking agent that covalently links interacting proteins, providing a "snapshot" of the cellular interactome.[1] This document provides detailed application notes and protocols for optimizing DSS concentration for effective in vivo crosslinking, with a focus on preserving cellular integrity while efficiently capturing protein complexes.

DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines (lysine residues and N-termini of proteins) to form stable amide bonds.[2][3] Its membrane permeability allows it to readily enter living cells and crosslink intracellular and membrane-associated protein complexes.[1][4]

Key Considerations for Optimal DSS Crosslinking

Several factors must be carefully considered to achieve successful in vivo crosslinking with DSS. The optimal concentration of DSS is a critical parameter that requires empirical determination for each biological system and experimental goal.

  • DSS Concentration: The concentration of DSS directly impacts the extent of crosslinking. While a higher concentration may increase the yield of crosslinked complexes, it can also lead to the formation of large, insoluble aggregates and induce cellular stress or toxicity.[5] A typical starting range for in vivo crosslinking is 0.25 mM to 5 mM.[1][4] It is highly recommended to perform a dose-response experiment to determine the optimal concentration that balances crosslinking efficiency with the preservation of cellular viability.

  • Incubation Time and Temperature: The duration and temperature of the crosslinking reaction influence the extent of crosslinking. Common incubation times range from 30 minutes at room temperature to 2 hours on ice.[1] Shorter incubation times are often preferred to minimize potential artifacts and capture more transient interactions.

  • Cellular Context: The cell type, density, and physiological state can all affect the outcome of in vivo crosslinking. It is advisable to use healthy, exponentially growing cells and to wash them with a non-amine-containing buffer, such as phosphate-buffered saline (PBS), to remove any interfering substances from the culture medium.[4]

  • Quenching: To stop the crosslinking reaction, a quenching reagent is added to react with any excess DSS. Common quenching agents include Tris or glycine, typically at a final concentration of 20-50 mM.[4][6]

Experimental Protocols

Protocol 1: Optimization of DSS Concentration for In Vivo Crosslinking

This protocol provides a framework for determining the optimal DSS concentration for your specific experimental needs.

Materials:

  • Cultured cells of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Disuccinimidyl suberate (DSS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 70-90%).

    • Aspirate the culture medium and wash the cells twice with pre-warmed PBS.

    • For suspension cells, pellet the cells by centrifugation and resuspend in PBS.

  • DSS Stock Solution Preparation:

    • Immediately before use, prepare a 25 mM stock solution of DSS in anhydrous DMSO. For example, dissolve 2 mg of DSS in 217 µL of DMSO. DSS is moisture-sensitive, so it is crucial to use a dry solvent and to not store the stock solution.[4]

  • In Vivo Crosslinking:

    • Prepare a series of DSS dilutions to achieve final concentrations ranging from 0.25 mM to 5 mM in PBS.

    • Add the DSS solutions to the prepared cells.

    • Incubate for 30 minutes at room temperature or 2 hours on ice, with gentle agitation.

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature with gentle agitation.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Analysis:

    • Analyze the crosslinked lysates by SDS-PAGE and Western blotting to assess the formation of higher molecular weight complexes of your protein of interest.

    • Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) in parallel on cells treated with the same range of DSS concentrations to determine the impact on cellular health.

Data Presentation:

DSS Concentration (mM)Incubation TimeIncubation TemperatureCrosslinking Efficiency (Qualitative)Cell Viability (%)
0 (Control)30 minRoom Temp-100
0.2530 minRoom TempLow>95
0.530 minRoom TempModerate>90
1.030 minRoom TempHigh>85
2.530 minRoom TempVery High (potential for aggregates)~70
5.030 minRoom TempExtensive (high aggregation)<50

Note: The data in this table are illustrative and the actual results will vary depending on the experimental system.

Protocol 2: Immunoprecipitation of DSS-Crosslinked Protein Complexes

This protocol describes the immunoprecipitation of a target protein and its crosslinked partners following in vivo crosslinking.

Materials:

  • DSS-crosslinked and quenched cell lysate (from Protocol 1)

  • Antibody specific to the target protein

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Pre-clear the Lysate:

    • Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer.

  • Elution:

    • Elute the crosslinked protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

    • Pellet the beads and transfer the supernatant containing the eluted complexes to a new tube.

    • Immediately neutralize the eluate by adding Neutralization Buffer.

  • Downstream Analysis:

    • The eluted crosslinked complexes can be analyzed by SDS-PAGE and Western blotting or further processed for mass spectrometry analysis to identify the interacting partners.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vivo Crosslinking and Immunoprecipitation

experimental_workflow cluster_cell_culture Cell Culture & Preparation cluster_crosslinking In Vivo Crosslinking cluster_lysis_ip Lysis & Immunoprecipitation cluster_analysis Downstream Analysis A 1. Culture Cells B 2. Wash with PBS A->B C 3. Add DSS Solution B->C D 4. Incubate C->D E 5. Quench with Tris-HCl D->E F 6. Cell Lysis E->F G 7. Immunoprecipitation F->G H 8. Wash G->H I 9. Elution H->I J 10. SDS-PAGE & Western Blot I->J K 11. Mass Spectrometry I->K egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits (pY) EGFR->Grb2 SOS1 SOS1 Grb2->SOS1 Binds Grb2->SOS1 Ras Ras SOS1->Ras Activates Downstream Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream DSS_label DSS Crosslinking

References

Application Note: Preparation of Disuccinimidyl Suberate (DSS) Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disuccinimidyl suberate (B1241622) (DSS) is a non-cleavable, membrane-permeable, homobifunctional crosslinking agent widely used in biological research.[1][2] It contains two N-hydroxysuccinimide (NHS) esters at each end of an 8-carbon spacer arm (11.4 Å) that react efficiently with primary amines (e.g., lysine (B10760008) residues in proteins) at a pH of 7-9 to form stable, covalent amide bonds.[2][3] This property makes DSS an invaluable tool for "fixing" protein-protein interactions, studying protein complexes, and immobilizing proteins onto surfaces.[1]

DSS is insoluble in aqueous buffers and must first be dissolved in a polar, aprotic organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][4] The preparation of the DSS stock solution is a critical step, as the NHS ester moieties are highly susceptible to hydrolysis, which renders the crosslinker inactive.[5] This document provides a detailed protocol for the preparation, handling, and storage of DSS stock solutions in anhydrous DMSO to ensure maximal reactivity and experimental reproducibility.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Disuccinimidyl suberate relevant to the preparation of stock solutions.

PropertyValueSource(s)
Molecular Weight 368.34 g/mol [6][7][8]
Spacer Arm Length 11.4 Å[6][7]
Reactive Groups N-hydroxysuccinimide (NHS) ester[3]
Target Moiety Primary amines (-NH₂)[1]
Optimal Reaction pH 7.0 - 9.0[1][7]
Solubility in DMSO ~10 mg/mL to 100 mM[6]
Recommended Stock Conc. 10 mM - 100 mM[6]
Storage (Solid DSS) -20°C or 4°C, desiccated[3][4][7][9]
Storage (DMSO Stock) Prepare fresh; do not store long-term[5][10]

Experimental Protocol: Preparing DSS Stock Solution

This protocol describes the preparation of a 25 mM DSS stock solution in anhydrous DMSO. Calculations can be adjusted for different desired concentrations.

1. Materials and Equipment

  • Reagents:

    • This compound (DSS) powder (e.g., ≥98% purity)[4]

    • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[11]

  • Equipment & Consumables:

    • Analytical balance (readable to 0.1 mg)

    • Calibrated micropipettes and sterile, nuclease-free tips

    • Sterile 1.5 mL microcentrifuge tubes

    • Vortex mixer

    • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

2. Critical Handling and Safety Precautions

  • Moisture Sensitivity: DSS is extremely sensitive to moisture, which causes rapid hydrolysis of the NHS esters.[5] Always allow the DSS container to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.[7][10][12] Handle in a low-humidity environment if possible.

  • Solvent Quality: Use only high-purity, anhydrous DMSO. DMSO itself is hygroscopic (readily absorbs moisture from the air); keep the solvent bottle tightly sealed when not in use.[11]

  • Safety: Handle DSS powder in a well-ventilated area or fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[4][12] Consult the Safety Data Sheet (SDS) before use.[13]

  • Fresh Preparation: DSS stock solutions in DMSO are not stable for long-term storage due to hydrolysis.[10] Always prepare the solution immediately before use and discard any unused portion.[9][10]

3. Step-by-Step Procedure

Step 1: Equilibrate DSS Reagent

  • Remove the DSS vial from storage (-20°C or 4°C) and place it on the benchtop.

  • Allow the vial to warm completely to ambient room temperature before opening. This is a critical step to prevent moisture from condensing on the cold powder.[7][8][10]

Step 2: Calculate Required Amounts

  • Objective: Prepare a 25 mM DSS stock solution.

  • Molecular Weight (MW) of DSS: 368.34 g/mol .

  • Calculation for 2 mg of DSS:

    • Moles of DSS = 0.002 g / 368.34 g/mol = 5.43 x 10⁻⁶ mol (or 5.43 µmol)

    • Volume of DMSO for 25 mM solution = 5.43 µmol / 25 mM = 0.217 mL = 217 µL [10]

Step 3: Weigh DSS Powder

  • Place a new 1.5 mL microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh 2 mg of DSS powder directly into the tube. Record the exact weight.

Step 4: Dissolve in Anhydrous DMSO

  • Using a calibrated micropipette, add the calculated volume (217 µL for 2 mg) of anhydrous DMSO to the tube containing the DSS powder.[10]

  • Immediately cap the tube tightly.

Step 5: Ensure Complete Dissolution

  • Vortex the solution vigorously for 30-60 seconds until the DSS is completely dissolved.[11]

  • Visually inspect the solution against a light source to ensure there are no undissolved particulates. The solution should be clear and colorless.[2]

Step 6: Immediate Use

  • The DSS stock solution is now ready for addition to your reaction buffer (e.g., PBS, HEPES).

  • Proceed with your crosslinking experiment without delay. Do not store the prepared solution.[10]

Workflow Diagram

The following diagram illustrates the key steps and considerations for preparing the DSS stock solution.

DSS_Stock_Preparation cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_critical Critical Considerations Start Start: Obtain DSS Powder & Anhydrous DMSO Equilibrate 1. Equilibrate DSS Vial to Room Temperature Start->Equilibrate Calculate 2. Calculate Mass & Volume (e.g., 2 mg DSS in 217 µL DMSO for 25 mM) Equilibrate->Calculate Warning Key Precaution: DSS is highly moisture-sensitive. Prepare fresh immediately before use. Equilibrate->Warning Weigh 3. Weigh DSS Powder into Microcentrifuge Tube Calculate->Weigh Add_DMSO 4. Add Anhydrous DMSO to DSS Powder Weigh->Add_DMSO Vortex 5. Vortex Vigorously Until Fully Dissolved Add_DMSO->Vortex Add_DMSO->Warning Inspect 6. Visually Inspect for Clarity Vortex->Inspect End Ready for Immediate Use in Crosslinking Reaction Inspect->End

Caption: Workflow for preparing this compound (DSS) stock solution in DMSO.

References

Application Notes and Protocols for Quenching Disuccinimidyl Suberate (DSS) Reactions with Tris Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl suberate (B1241622) (DSS) is a non-cleavable, homobifunctional crosslinking agent widely used to study protein-protein interactions.[1][2][3] Its N-hydroxysuccinimide (NHS) esters at both ends of an 8-carbon spacer arm react efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[1][2][3][4][5][6] Due to its hydrophobic nature, DSS can permeate cell membranes, making it an invaluable tool for capturing protein interactions within their native intracellular environment.[1][2][6]

A critical step in any crosslinking experiment is the termination of the reaction, known as quenching. Quenching halts the crosslinking process at a specific time point, preventing non-specific interactions and the formation of large, insoluble aggregates that can interfere with downstream analysis.[7][8] This document provides a detailed overview and protocols for effectively quenching DSS reactions using Tris buffer, a common and highly efficient quenching agent.

Mechanism of Action

The crosslinking and quenching processes involve two key reactions:

  • Acylation of Primary Amines by DSS: The NHS esters of DSS are highly reactive towards nucleophilic primary amines found on proteins. The reaction, which is most efficient at a pH between 7 and 9, proceeds via a nucleophilic acyl substitution, forming a stable covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][3][4][5][6]

  • Quenching with Tris Buffer: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that effectively competes with the primary amines on the target proteins for any unreacted DSS NHS esters.[1][9] By adding an excess of Tris buffer, the remaining reactive sites on the DSS molecules are rapidly consumed, terminating the crosslinking reaction.[7][8]

Diagram 1: Overall reaction and quenching workflow.

Application Notes

Importance of the Quenching Step
  • Reaction Control: Quenching provides precise temporal control over the crosslinking reaction, which is crucial for capturing specific protein interactions at defined time points.

  • Preventing Artifacts: Failure to quench the reaction can lead to continued, non-specific crosslinking after cell lysis, where proteins that were not proximal in vivo may become artificially linked.

  • Downstream Compatibility: Lysis buffers and other downstream reagents often contain primary amines. Quenching is essential to prevent DSS from reacting with these components, which would otherwise interfere with the analysis.[1]

Tris as a Quenching Agent

Tris is a widely used quenching agent due to its high efficiency, ready availability, and compatibility with most downstream applications, including SDS-PAGE and mass spectrometry.[4][5][10] Other primary amine-containing reagents like glycine (B1666218) or lysine can also be used.[5][8][10]

Critical Parameters for DSS Crosslinking and Quenching

The success of a DSS crosslinking experiment depends on the careful optimization of several parameters. The tables below summarize key quantitative data for designing and performing these experiments.

Table 1: Key Parameters for DSS Crosslinking Reactions

ParameterRecommended RangeNotesReferences
Protein Concentration > 5 mg/mLHigher concentrations favor the desired acylation reaction over hydrolysis of the NHS ester.[4][10]
< 5 mg/mLRequires a higher molar excess of DSS.[4][10]
DSS Molar Excess 10-fold (for >5 mg/mL protein)A starting point for optimization.[4][10]
20- to 50-fold (for <5 mg/mL protein)Higher excess is needed to compensate for lower protein concentration.[4][10]
Final DSS Concentration 0.25 - 5 mMTitration is recommended to find the optimal concentration that maximizes specific crosslinks while minimizing aggregation.[4][5][10][11][12]
Reaction Buffer Amine-free buffer (PBS, HEPES, Borate)Buffers containing primary amines (like Tris) must be avoided during the crosslinking step as they will prematurely quench the reaction.[1][3][10]
Reaction pH 7.0 - 9.0The reaction rate increases with pH, but so does the rate of DSS hydrolysis. A pH of 7.5-8.0 is a common starting point.[1][5][10]
Incubation Time 30 - 60 minutesShorter times may be sufficient at higher DSS concentrations or pH.[4][5][10][11]
Incubation Temperature Room Temperature or 4°C (on ice)Room temperature reactions are faster. Reactions on ice (for 2 hours or more) can offer better control by slowing both crosslinking and hydrolysis rates.[3][4][5][10]

Table 2: Key Parameters for Quenching with Tris Buffer

ParameterRecommended RangeNotesReferences
Quenching Reagent 1 M Tris, pH 7.5 (stock solution)Glycine or lysine at the same concentration and pH are also effective alternatives.[4][5][8][10][11]
Final Tris Concentration 10 - 50 mMThis concentration is sufficient to rapidly quench unreacted DSS. Some protocols may use up to 200 mM.[1][4][5][8][10][11]
Incubation Time 15 minutesThis duration is generally sufficient to ensure complete quenching of the reaction.[1][4][5][10][11]
Incubation Temperature Room TemperatureThe quenching reaction is rapid and efficient at room temperature.[1][4][5][10][11]

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol provides a general workflow for crosslinking purified proteins in solution.

A. Materials Required

  • Purified protein sample

  • Disuccinimidyl suberate (DSS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[1][4][10][11]

  • Conjugation Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)[4][10][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5[4][10][11]

B. Procedure

  • Prepare Protein Sample: Ensure the protein sample is in the selected Conjugation Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column to remove any amine-containing substances.[6][11]

  • Prepare DSS Stock Solution: Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.[1][11][13] Immediately before use, dissolve DSS in anhydrous DMSO to a final concentration of 10-25 mM.[1][4] For example, dissolve 2 mg of DSS in 216 µL of DMSO for a 25 mM solution.[2][4][11] Do not store the reconstituted DSS solution.[1][11]

  • Initiate Crosslinking: Add the freshly prepared DSS stock solution to the protein sample to achieve the desired final concentration (e.g., 0.25-5 mM).[4][11] Mix thoroughly but gently.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][11][13]

  • Quench Reaction: Add the 1 M Tris-HCl, pH 7.5 Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[1][2][4][8][10][11]

  • Incubate for Quenching: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[1][2][4][10][11]

  • Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.[3][7]

In_Vitro_Workflow A Prepare Protein in Amine-Free Buffer (pH 7-9) C Add DSS to Protein (0.25-5 mM final) A->C B Prepare Fresh DSS Stock in Anhydrous DMSO B->C D Incubate (30 min RT or 2 hr on ice) C->D E Add Quenching Buffer (20-50 mM Tris, pH 7.5) D->E F Incubate (15 min at RT) E->F G Proceed to Downstream Analysis (SDS-PAGE, MS, etc.) F->G

Diagram 2: Experimental workflow for in vitro crosslinking.
Protocol 2: Intracellular Crosslinking in Cultured Cells

This protocol is designed for crosslinking proteins within living cells.

A. Materials Required

  • Cultured cells (suspension or adherent)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)[4][5][10]

  • This compound (DSS)

  • Anhydrous Dimethyl sulfoxide (DMSO)[2][12]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5[2][4][10][12]

  • Cell lysis buffer appropriate for the downstream application[2]

  • Protease and phosphatase inhibitors

B. Procedure

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing components from the culture medium.[1][4][5][10] Resuspend the final cell pellet in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[4][5][10]

  • Prepare DSS Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of DSS in anhydrous DMSO as described in Protocol 1.[1][4][12]

  • Initiate Crosslinking: Add the DSS stock solution to the cell suspension to a final concentration of 1-5 mM.[1][4][5][10] Mix gently and immediately.

  • Incubate: Incubate the cells for 30 minutes at room temperature.[1][4][5][10]

  • Quench Reaction: Stop the reaction by adding the 1 M Tris-HCl, pH 7.5 Quenching Buffer to the cell suspension to a final concentration of 10-20 mM.[4][5][6][10]

  • Incubate for Quenching: Incubate for 15 minutes at room temperature with gentle mixing to quench unreacted DSS.[2][4][5][10]

  • Cell Lysis: Pellet the crosslinked cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).[2] Discard the supernatant.

  • Final Wash: Wash the cells once more with ice-cold PBS to remove the quenching buffer.[2]

  • Lyse Cells: Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.[2]

  • Downstream Analysis: The cell lysate containing crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation and Western blotting.[2]

Visualizations of Chemical Reactions

DSS_Reaction_Amine DSS DSS (NHS-Ester) Intermediate Tetrahedral Intermediate DSS->Intermediate Amine Protein-NH₂ Amine->Intermediate + Product Stable Amide Bond (Protein-NH-CO-R) Intermediate->Product NHS_byproduct NHS (byproduct) Intermediate->NHS_byproduct +

Diagram 3: Reaction of DSS with a primary amine.

DSS_Quench_Tris DSS Unreacted DSS (NHS-Ester) Product Inactive DSS-Tris Adduct DSS->Product Tris Tris-NH₂ Tris->Product +

Diagram 4: Quenching reaction of DSS with Tris.

References

Application Notes and Protocols for Crosslinking Antibodies to Beads using Disuccinimidyl Suberate (DSS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent crosslinking of antibodies to beads is a fundamental technique in immunology and protein biochemistry, crucial for applications such as immunoprecipitation (IP), affinity purification, and cell sorting. This protocol details the use of Disuccinimidyl suberate (B1241622) (DSS), a homobifunctional N-hydroxysuccinimide (NHS) ester, to create stable amide bonds between antibodies and amine-functionalized beads. DSS is a membrane-permeable crosslinker that targets primary amines (–NH2) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, making it an effective tool for irreversibly conjugating antibodies to bead surfaces.[1][2][3][4] This process minimizes antibody leaching during elution steps, resulting in purer protein preparations and more reliable downstream analyses.[5]

This document provides a comprehensive protocol for crosslinking antibodies to both agarose (B213101) and magnetic beads using DSS, including key quantitative parameters, a detailed experimental workflow, and a schematic of the underlying chemical reaction.

Data Presentation: Quantitative Parameters for DSS Crosslinking

A summary of the critical quantitative data for the successful crosslinking of antibodies to beads using DSS is presented in the table below. These values represent a general guideline and may require optimization for specific antibodies and bead types.

ParameterRecommended RangeNotes
DSS Concentration 0.25 - 5 mMStart with a concentration in the lower end of the range and optimize as needed. Higher concentrations can lead to aggregation.[6][7][8]
Molar Excess of DSS to Antibody 10- to 50-foldUse a 10-fold molar excess for protein concentrations >5 mg/mL and a 20- to 50-fold molar excess for concentrations <5 mg/mL.[6]
Reaction Buffer pH 7.0 - 9.0The reaction of NHS esters with primary amines is most efficient at a neutral to slightly alkaline pH.[3][6][9]
Reaction Temperature Room Temperature or 4°CIncubation at room temperature is faster, while 4°C may be preferred to maintain the integrity of sensitive proteins.
Reaction Time 30 minutes (RT) or 2 hours (4°C)Longer incubation times may be necessary at lower temperatures.[6][7]
Quenching Reagent Concentration 20 - 50 mMTris or glycine (B1666218) are commonly used to quench the crosslinking reaction by consuming unreacted DSS.[3][6][7]
Quenching Time 15 minutesA short incubation is sufficient to stop the reaction.[6]

Experimental Protocols

This section provides detailed methodologies for crosslinking antibodies to both agarose and magnetic beads. It is crucial to work in an amine-free environment during the crosslinking reaction to prevent premature quenching of the DSS.

Materials and Reagents
  • Antibody of interest (purified)

  • Protein A or Protein G Agarose Beads (e.g., from a 50% slurry) or Magnetic Beads

  • Disuccinimidyl suberate (DSS)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0

  • Wash Buffer: PBS with 0.1% Tween-20 (PBST)

  • Microcentrifuge tubes

  • Rotating mixer

Protocol 1: Crosslinking Antibodies to Agarose Beads
  • Bead Preparation:

    • Transfer the desired amount of Protein A or G agarose bead slurry to a microcentrifuge tube.

    • Wash the beads three times with ice-cold PBS (pH 8.0) by centrifuging at 500 x g for 2-5 minutes and aspirating the supernatant.[10]

  • Antibody Binding:

    • Resuspend the washed beads in PBS containing the purified antibody.

    • Incubate for 1 hour at room temperature on a rotating platform to allow the antibody to bind to the Protein A/G on the beads.[10]

  • Washing:

    • Collect the beads by centrifugation (500 x g for 2-5 minutes) and wash three times with PBS (pH 8.0) to remove unbound antibody.

  • DSS Crosslinking:

    • Immediately before use, prepare a 10-25 mM stock solution of DSS in anhydrous DMSO.[3][7] For example, dissolve 2 mg of DSS in 216 µL of DMSO for a 25 mM solution.[7]

    • Resuspend the antibody-bound beads in PBS (pH 8.0).

    • Add the DSS stock solution to the bead suspension to a final concentration of 1-5 mM.

    • Incubate the reaction for 30 minutes at room temperature with gentle rotation.[6][7]

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[3][6]

    • Incubate for 15 minutes at room temperature with rotation.[6]

  • Final Washes:

    • Wash the crosslinked antibody-bead conjugates three times with PBST.

    • The beads are now ready for use in immunoprecipitation or other applications.

Protocol 2: Crosslinking Antibodies to Magnetic Beads
  • Bead Preparation:

    • Resuspend the magnetic beads in their storage buffer.

    • Place the tube on a magnetic stand to separate the beads from the solution and remove the supernatant.

    • Wash the beads three times with 200 µL of Conjugation Buffer (e.g., PBS, pH 8.0).[8]

  • Antibody Binding:

    • Resuspend the washed magnetic beads in Conjugation Buffer containing your antibody.

    • Incubate for 30 minutes at room temperature with gentle tilting and rotation.

  • Washing:

    • Place the tube on the magnetic stand, remove the supernatant, and wash the beads three times with Conjugation Buffer.[8]

  • DSS Crosslinking:

    • Prepare a fresh 10-25 mM DSS stock solution in DMSO.[8]

    • Resuspend the antibody-coated beads in 250 µL of 1 to 5 mM DSS in Conjugation Buffer.[8]

    • Incubate for 30 minutes at room temperature with tilting and rotation.[8]

  • Quenching:

    • Add 12.5 µL of Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5) to the bead suspension.[8]

    • Incubate for 15 minutes at room temperature with tilting and rotation.[8]

  • Final Washes:

    • Wash the crosslinked beads three times with 200 µL of PBST or your desired IP buffer.[8]

    • The antibody-conjugated magnetic beads are now ready for use.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the antibody-bead crosslinking protocol.

experimental_workflow cluster_prep Preparation cluster_crosslink Crosslinking cluster_quench Quenching & Finalization Bead_Prep Bead Preparation (Washing) Ab_Binding Antibody Binding to Beads Bead_Prep->Ab_Binding Wash_Unbound Wash Unbound Antibody Ab_Binding->Wash_Unbound Add_DSS Add DSS to Antibody-Beads Wash_Unbound->Add_DSS DSS_Prep Prepare Fresh DSS in DMSO DSS_Prep->Add_DSS Incubate Incubate (30 min @ RT) Add_DSS->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Final_Wash Final Washes Quench->Final_Wash Ready Ready for Use Final_Wash->Ready

Caption: Workflow for crosslinking antibodies to beads using DSS.

Signaling Pathway of DSS Crosslinking Chemistry

This diagram illustrates the chemical reaction between DSS, an amine-containing bead, and an antibody.

dss_crosslinking_chemistry cluster_reactants Reactants cluster_products Products DSS DSS (this compound) O=C(O-N(C(=O)CC1)C1=O)CCCCCCC(=O)O-N(C(=O)CC2)C2=O Intermediate Reactive Intermediate Bead-NH-C(=O)-(CH2)6-C(=O)O-N(C(=O)CC1)C1=O DSS->Intermediate + Bead-NH2 Bead {Amine-Functionalized Bead|Bead-NH2} Antibody {Antibody|Ab-NH2 (Lysine Residue)} NHS_Leaving_Group1 NHS Intermediate->NHS_Leaving_Group1 - NHS Crosslinked_Product Stable Amide Bond Bead-NH-C(=O)-(CH2)6-C(=O)-NH-Ab Intermediate->Crosslinked_Product + Ab-NH2 NHS_Leaving_Group2 NHS Crosslinked_Product->NHS_Leaving_Group2 - NHS

Caption: Chemical reaction of DSS with primary amines on a bead and an antibody.

References

Capturing the Fleeting Dance: Using DSS to Identify Weak and Transient Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The intricate choreography of cellular life is dictated by a vast network of protein-protein interactions (PPIs). While stable protein complexes form the cellular machinery's backbone, a significant portion of biological regulation is governed by weak or transient interactions that are notoriously difficult to detect. These fleeting encounters are critical in signaling pathways, enzyme-substrate binding, and the dynamic assembly of larger protein complexes. Disuccinimidyl suberate (B1241622) (DSS), a homobifunctional cross-linking agent, has emerged as a powerful tool to "freeze" these transient interactions, enabling their identification and characterization by mass spectrometry (XL-MS).

This document provides detailed application notes and protocols for utilizing DSS to identify weak and transient PPIs, offering a valuable resource for researchers in basic science and drug development.

Introduction to Weak and Transient Protein Interactions

Weak and transient PPIs are characterized by low binding affinities and short half-lives, making them challenging to study using traditional methods like co-immunoprecipitation, which often lose these interactions during washing steps. However, their role in cellular processes is undeniable. They are central to:

  • Signal Transduction: The rapid and reversible binding of kinases to their substrates is a hallmark of signaling cascades.

  • Enzyme Catalysis: The transient interaction between an enzyme and its substrate is the fundamental basis of metabolic pathways.

  • Protein Trafficking: Chaperone proteins transiently bind to their cargo to ensure proper folding and transport.

The ability to identify these interactions is crucial for understanding disease mechanisms and for the development of novel therapeutics that can modulate these dynamic processes.

The Role of DSS in Capturing Transient Interactions

Disuccinimidyl suberate (DSS) is a non-cleavable and membrane-permeable chemical cross-linker. Its two N-hydroxysuccinimide (NHS) ester reactive groups at either end of an 11.4 Å spacer arm react with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of a protein) to form stable amide bonds.[1] This covalent linkage effectively traps interacting proteins that are in close proximity, including those that associate weakly or transiently.[1]

The key advantages of using DSS for studying transient interactions include:

  • Covalent Capture: DSS transforms a transient interaction into a stable, covalent complex, allowing for its purification and subsequent analysis.

  • In Vivo and In Vitro Applications: Its membrane permeability allows for in vivo cross-linking, capturing interactions within their native cellular environment.

  • Compatibility with Mass Spectrometry: The cross-linked protein complexes can be digested and analyzed by mass spectrometry to identify the interacting partners and the specific sites of interaction.

Experimental Protocols

General Considerations and Optimization

The success of a DSS cross-linking experiment for identifying weak or transient interactions hinges on careful optimization of several parameters:

  • DSS Concentration: A critical parameter that needs to be empirically determined. Too low a concentration will result in insufficient cross-linking, while too high a concentration can lead to non-specific, artifactual cross-links and the formation of large, insoluble aggregates.[1] A typical starting point is a 10- to 50-fold molar excess of DSS to protein.[2]

  • Incubation Time: The reaction time should be optimized to capture the transient interaction of interest without promoting excessive non-specific cross-linking. Incubation times can range from 30 minutes to 2 hours.[2]

  • Protein Concentration: Higher protein concentrations can favor intermolecular cross-linking (between interacting proteins) over intramolecular cross-linking (within a single protein).

  • Quenching: It is crucial to stop the cross-linking reaction by adding a quenching agent that contains primary amines, such as Tris or glycine, to consume the excess, unreacted DSS.[1]

Protocol for In Vitro Cross-Linking of a Purified Protein Complex

This protocol is suitable for confirming a suspected weak interaction between two purified proteins.

Materials:

  • Purified protein A and protein B in a suitable buffer (e.g., PBS or HEPES, pH 7.2-8.0)

  • This compound (DSS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE analysis reagents

Procedure:

  • Protein Preparation: Mix purified protein A and protein B at a desired molar ratio in the reaction buffer.

  • DSS Stock Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to prepare a 10-25 mM stock solution.

  • Cross-Linking Reaction: Add the DSS stock solution to the protein mixture to achieve the desired final concentration (e.g., starting with a 25-fold molar excess). Mix gently and incubate at room temperature for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the cross-linked products by SDS-PAGE. A successful cross-linking of interacting proteins will result in the appearance of a new band corresponding to the combined molecular weight of the two proteins.

Protocol for In Vivo Cross-Linking to Identify Novel Transient Interactions

This protocol is designed to capture transient interactions within a cellular context.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • DSS

  • Anhydrous DMSO

  • Lysis buffer (RIPA or a non-denaturing lysis buffer)

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • Immunoprecipitation reagents (antibodies, beads)

  • Mass spectrometry sample preparation reagents

Procedure:

  • Cell Preparation: Wash cultured cells three times with ice-cold PBS to remove any amine-containing media.

  • Cross-Linking: Resuspend the cells in PBS and add freshly prepared DSS (dissolved in DMSO) to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature.

  • Quenching: Quench the reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Cell Lysis: Pellet the cells and lyse them using an appropriate lysis buffer containing protease inhibitors.

  • Immunoprecipitation (Optional): To enrich for a specific protein of interest and its cross-linked partners, perform immunoprecipitation using a specific antibody.

  • Sample Preparation for Mass Spectrometry: The protein sample (either whole cell lysate or immunoprecipitated complex) is then processed for mass spectrometry analysis. This typically involves protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS data. This allows for the identification of the interacting proteins and the specific lysine residues involved in the cross-link.

Data Presentation

The identification of cross-linked peptides from a mass spectrometry experiment provides a wealth of information. The following table is a representative example of how quantitative data from a DSS cross-linking experiment aimed at identifying weak interactions can be structured.

Cross-link IDProtein 1Residue 1Protein 2Residue 2ScoreBest CSM Scoreq-value
1Kinase AK123Substrate BK45150.212.50.001
2Kinase AK123Substrate BK88135.811.20.003
3Protein XK56Protein YK201121.410.10.008
4Protein XK78Protein ZK150110.99.50.012
  • Cross-link ID: A unique identifier for each identified cross-link.

  • Protein 1 & 2: The names of the two interacting proteins.

  • Residue 1 & 2: The specific lysine residues that are cross-linked.

  • Score: A composite score from the analysis software indicating the confidence of the cross-link identification.

  • Best CSM Score: The score of the best cross-link spectrum match.

  • q-value: A statistical measure of the false discovery rate for the identified cross-link.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following are examples created using the DOT language.

DSS_Crosslinking_Workflow cluster_in_vitro In Vitro / In Vivo cluster_processing Sample Processing cluster_analysis Analysis Protein_Complex Protein Complex / Cells DSS_Addition Add DSS Cross-linker Protein_Complex->DSS_Addition Crosslinking Cross-linking Reaction DSS_Addition->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Lysis Cell Lysis (in vivo) Quenching->Lysis For in vivo samples Digestion Proteolytic Digestion Quenching->Digestion For in vitro samples Lysis->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Interaction_Map Protein Interaction Map Data_Analysis->Interaction_Map

A generalized workflow for identifying protein-protein interactions using DSS cross-linking.

DSS_Reaction_Mechanism DSS DSS This compound Intermediate DSS-Protein 1 Complex DSS->Intermediate + Protein 1 Protein1 {Protein 1 | {Lys-NH2}} Protein1:lys->Intermediate Protein2 {Protein 2 | {Lys-NH2}} Final_Complex Cross-linked Complex Protein 1-NH-CO-(CH2)6-CO-NH-Protein 2 Protein2:lys->Final_Complex Intermediate->Final_Complex + Protein 2

The chemical reaction mechanism of DSS with primary amines on two interacting proteins.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits (Transient Interaction) [Captured by DSS] SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response Transcription_Factors->Cellular_Response

A simplified EGFR signaling pathway, highlighting a transient interaction that can be captured by DSS.

Conclusion

The use of DSS in combination with mass spectrometry provides a powerful strategy for the identification of weak and transient protein-protein interactions. By covalently capturing these fleeting interactions, researchers can gain unprecedented insights into the dynamic nature of cellular processes. The protocols and guidelines presented here offer a starting point for scientists to apply this technique to their own research questions, paving the way for new discoveries in fundamental biology and the development of innovative therapeutic interventions. Careful optimization and data analysis are paramount for obtaining high-quality, reliable results that can truly illuminate the transient interactome.

References

Application Notes and Protocols for Disuccinimidyl Suberate (DSS) in Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl suberate (B1241622) (DSS) is a non-cleavable, membrane-permeable crosslinking agent widely used to stabilize protein-protein interactions prior to immunoprecipitation (IP).[1][2] This technique, often referred to as crosslink-immunoprecipitation (CLIP), is invaluable for capturing weak or transient interactions that might otherwise be lost during standard co-immunoprecipitation (co-IP) procedures.[1] DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines (found in lysine (B10760008) residues and at the N-terminus of proteins) to form stable amide bonds.[3][4][5] The 11.4 Å spacer arm of DSS covalently links interacting proteins that are in close proximity, effectively "freezing" the protein complex.[6]

There are two primary strategies for incorporating DSS into an immunoprecipitation workflow:

  • Intracellular Crosslinking: Cells are treated with DSS prior to lysis to stabilize protein complexes within their native cellular environment. This is particularly useful for studying interactions that are dependent on cellular integrity.

  • Antibody-Bead Crosslinking: The antibody is covalently coupled to Protein A/G agarose (B213101) beads.[7][8][9] This method prevents the co-elution of antibody heavy and light chains with the target antigen, which can interfere with downstream analyses such as SDS-PAGE and mass spectrometry.[7][9]

Data Presentation: Quantitative Parameters for DSS Crosslinking

Successful crosslinking is dependent on the optimization of several key parameters. The following tables summarize recommended starting concentrations and conditions, which should be optimized for each specific application.

Table 1: DSS Concentration for Intracellular Crosslinking

DSS Concentration (Final)Expected OutcomeReference
0.25 - 1.0 mMLower degree of crosslinking, suitable for identifying direct or high-affinity interactions.[10]
1.0 - 2.5 mMModerate degree of crosslinking, a good starting point for most applications.[10]
2.5 - 5.0 mMHigher degree of crosslinking, may lead to the formation of large, insoluble aggregates. Use with caution.[3][10]

Table 2: Incubation and Quenching Conditions for DSS Crosslinking

ParameterConditionIncubation TimeReference
Incubation Temperature Room Temperature30 - 60 minutes[3][10][11][12]
On Ice / 4°C2 hours[3][10][11]
Quenching Reagent Tris-HCl or Glycine (pH 7.5 - 8.0)15 minutes at room temperature[3][4][10][11]
Quenching Concentration 20 - 50 mM (Final)[3][4][10]

Experimental Protocols

Protocol 1: Intracellular Crosslinking Prior to Immunoprecipitation

This protocol details the in vivo crosslinking of protein complexes in cultured cells before cell lysis and immunoprecipitation.

Materials:

  • Cultured cells

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • Disuccinimidyl suberate (DSS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Primary antibody specific to the protein of interest

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (e.g., IP buffer)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Methodology:

  • Cell Preparation:

    • For suspension cells, harvest by centrifugation and wash the cell pellet three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[3][4] Resuspend the cells in PBS (pH 8.0).

    • For adherent cells, wash the cells three times with ice-cold PBS (pH 8.0) and then gently scrape them into fresh PBS (pH 8.0).

  • DSS Preparation:

    • Equilibrate the vial of DSS to room temperature before opening to prevent moisture condensation.[4][10]

    • Immediately before use, prepare a fresh stock solution of DSS in anhydrous DMSO (e.g., 25 mM).[10] Do not store the DSS stock solution as it is moisture-sensitive and will hydrolyze.[4][10]

  • Crosslinking Reaction:

    • Add the DSS stock solution to the cell suspension to achieve the desired final concentration (typically starting at 1-2.5 mM).

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice with gentle mixing.[10]

  • Quenching:

    • Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[3][10]

    • Incubate for 15 minutes at room temperature with gentle mixing to ensure all unreacted DSS is quenched.[3][10]

  • Cell Lysis:

    • Pellet the crosslinked cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.[10]

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-antigen complexes and incubate for an additional 1-2 hours at 4°C.

    • Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.[11]

  • Elution:

    • Elute the crosslinked protein complexes from the beads by adding SDS-PAGE sample buffer and heating.[11]

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.[13]

Protocol 2: Crosslinking of Antibody to Protein A/G Beads

This protocol describes the covalent attachment of the antibody to the beads before the immunoprecipitation.

Materials:

  • Primary antibody

  • Protein A/G agarose or magnetic beads

  • Conjugation Buffer (e.g., PBS, pH 8.0)[14]

  • This compound (DSS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching/Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cell lysate containing the target antigen

Methodology:

  • Antibody-Bead Incubation:

    • Wash the Protein A/G beads with Conjugation Buffer.

    • Incubate the beads with the primary antibody in Conjugation Buffer for 1 hour at room temperature to allow for binding.

  • Bead Washing:

    • Wash the antibody-coupled beads three times with Conjugation Buffer to remove unbound antibody.[14]

  • DSS Preparation:

    • Prepare a fresh solution of DSS in anhydrous DMSO immediately before use.[14]

  • Crosslinking Reaction:

    • Resuspend the antibody-coupled beads in Conjugation Buffer containing 1-5 mM DSS.[14]

    • Incubate for 30 minutes at room temperature with gentle rotation.[14]

  • Quenching:

    • Stop the reaction by washing the beads with Quenching/Wash Buffer.

    • Incubate the beads in Quenching/Wash Buffer for 15 minutes at room temperature.[14]

  • Final Washes:

    • Wash the crosslinked antibody-bead conjugate three times with your IP wash buffer.[14]

  • Immunoprecipitation:

    • The crosslinked antibody-beads are now ready for immunoprecipitation. Add the cell lysate and proceed with the standard immunoprecipitation protocol (incubation, washing, and elution).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for intracellular crosslinking followed by immunoprecipitation.

DSS_IP_Workflow start Start: Harvest and Wash Cells crosslinking Intracellular Crosslinking with DSS start->crosslinking quenching Quench Reaction with Tris/Glycine crosslinking->quenching lysis Cell Lysis quenching->lysis preclear Pre-clear Lysate lysis->preclear ip Immunoprecipitation with Specific Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elution Elute Crosslinked Complexes wash->elution analysis Analyze by SDS-PAGE / Western Blot / Mass Spectrometry elution->analysis end End analysis->end

Caption: Workflow for intracellular crosslinking with DSS followed by immunoprecipitation.

References

Downstream Analysis of DSS-Crosslinked Protein Complexes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for the structural analysis of proteins and protein complexes. Disuccinimidyl suberate (B1241622) (DSS) is a commonly used amine-reactive, non-cleavable crosslinker that covalently links spatially proximal lysine (B10760008) residues and protein N-termini.[1][2] This provides distance constraints that are invaluable for elucidating protein-protein interactions (PPIs), mapping interaction interfaces, and providing topological information on complex protein assemblies. DSS is membrane-permeable, making it suitable for both in vitro and in vivo crosslinking studies.[3][4] This application note provides a detailed protocol for the downstream analysis of DSS-crosslinked protein complexes, from sample preparation to mass spectrometry and data analysis.

Experimental Workflow Overview

The general workflow for a DSS crosslinking experiment followed by mass spectrometry analysis involves several key stages.[5] Initially, the protein complex of interest is incubated with DSS to form covalent crosslinks. The reaction is then quenched, and the crosslinked proteins are denatured, reduced, alkylated, and enzymatically digested, typically with trypsin.[3] The resulting peptide mixture, which contains a low abundance of crosslinked peptides amidst a large excess of linear peptides, is often subjected to an enrichment step, such as size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX), to increase the identification rate of crosslinked species.[3][6] Finally, the enriched peptide fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the data is processed using specialized software to identify the crosslinked peptides and map the interaction sites.[7][8]

DSS_Crosslinking_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis ProteinComplex Protein Complex DSS_Addition DSS Crosslinking ProteinComplex->DSS_Addition Incubate with DSS Quenching Quenching DSS_Addition->Quenching Stop reaction Digestion Denaturation, Reduction, Alkylation & Tryptic Digestion Quenching->Digestion Enrichment Enrichment of Crosslinked Peptides (SEC/SCX) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS DataAnalysis Data Analysis with Specialized Software LC_MSMS->DataAnalysis StructuralModeling Structural Modeling & Interaction Mapping DataAnalysis->StructuralModeling Data_Analysis_Workflow RawData Raw MS Data (.raw, .mzML) PeakPicking Peak Picking & Preprocessing RawData->PeakPicking SearchEngine Crosslink Search Engine (e.g., MeroX, xiSEARCH) PeakPicking->SearchEngine MGF/mzML files FDR_Validation False Discovery Rate (FDR) Validation (e.g., xiFDR) SearchEngine->FDR_Validation Search results Visualization Data Visualization (e.g., xiVIEW) FDR_Validation->Visualization Validated crosslinks StructuralInterpretation Structural Interpretation & Modeling Visualization->StructuralInterpretation Signaling_Pathway_Analysis Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation (Transient Interaction) Downstream Downstream Effector Substrate->Downstream Activation Response Cellular Response Downstream->Response

References

Troubleshooting & Optimization

Technical Support Center: Disuccinimidyl Suberate (DSS) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disuccinimidyl suberate (B1241622) (DSS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing DSS hydrolysis and to offer troubleshooting support for successful crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is Disuccinimidyl suberate (DSS) and why is it prone to hydrolysis?

This compound (DSS) is a homobifunctional crosslinking agent used to covalently link proteins and other molecules that have primary amines.[1][2] It features two N-hydroxysuccinimide (NHS) ester groups at each end of an 8-carbon spacer arm.[3][4] These NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to create stable amide bonds.[1][5] The high reactivity of the NHS ester groups is also the reason for DSS's sensitivity to hydrolysis. In an aqueous environment, water molecules can attack the ester linkage, breaking down the DSS molecule and rendering it unable to form crosslinks.[1] This competing hydrolysis reaction is a critical factor to manage for successful experiments.[1]

Q2: What are the primary factors that accelerate DSS hydrolysis?

Several factors can increase the rate of DSS hydrolysis. Controlling these is essential for maximizing crosslinking efficiency:[1]

  • pH: The rate of hydrolysis is highly dependent on pH. As the pH of the reaction buffer increases, especially above neutral, the rate of hydrolysis significantly accelerates.[1]

  • Moisture: DSS is extremely sensitive to moisture. Any moisture in the DSS powder, solvents, or reaction buffers will lead to rapid degradation.[1][6]

  • Temperature: Higher temperatures can increase the rate of hydrolysis.[1] Reactions are often performed on ice to slow down both the crosslinking and hydrolysis reactions, providing better control.[1][6]

  • Buffer Composition: Buffers that contain primary amines, such as Tris or glycine, are not compatible with DSS as they will compete with the target molecules for reaction with the NHS esters, effectively quenching the crosslinker.[1][7]

Q3: How should I store and prepare a DSS solution to minimize hydrolysis?

Proper storage and preparation are critical to prevent premature hydrolysis of DSS:

  • Storage: Upon receipt, DSS should be stored at -20°C, protected from moisture under a desiccated, inert gas.[1][6]

  • Preparation:

    • Allow the vial of DSS to equilibrate to room temperature before opening to prevent condensation, which introduces moisture and leads to hydrolysis.[1][2][6]

    • DSS is not soluble in water and must first be dissolved in a dry organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][8][9]

    • Do not prepare stock solutions for long-term storage, as the NHS ester moiety will readily hydrolyze.[1][2][10]

Troubleshooting Guide

This guide addresses common issues encountered during DSS crosslinking experiments.

Issue Potential Cause Suggested Solution
Low or No Crosslinking Hydrolysis of DSS: The DSS was likely hydrolyzed before it could react with the target protein.Ensure DSS is stored correctly and warmed to room temperature before opening. Use anhydrous DMSO or DMF to prepare the DSS solution immediately before adding it to the reaction. Work quickly once DSS is in an aqueous buffer.[1][2]
Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer within a pH range of 7-9.[1][2][7]
Suboptimal pH: The pH of the reaction buffer is too low for efficient reaction with primary amines.The optimal pH range for the reaction of NHS esters with primary amines is 7-9. Adjust the buffer pH accordingly.[1][8]
Protein Precipitation/Aggregation Over-crosslinking: The concentration of DSS is too high, leading to extensive intermolecular crosslinking and precipitation.Reduce the molar excess of DSS to protein. Perform a titration experiment with varying DSS concentrations to find the optimal ratio for your specific system.[1]
Low Protein Concentration: In dilute protein solutions, intermolecular crosslinking is more likely to cause aggregation.If possible, increase the concentration of your protein sample. In concentrated protein solutions, the acylation reaction is favored over hydrolysis.[1][5]
Difficulty Detecting Crosslinked Products Antibody Epitope Masking: The crosslinking reaction may have modified lysine residues within the epitope recognized by your antibody.Try using a polyclonal antibody that recognizes multiple epitopes or a different detection method that is not dependent on a specific epitope.[1]
Large Complex Size: Highly crosslinked complexes may be too large to enter the gel during electrophoresis.Use a lower percentage acrylamide (B121943) gel to allow for the entry of larger complexes.[1]

Data Presentation

Table 1: Estimated Half-life of NHS Esters in Aqueous Solution at Different pH and Temperatures

The stability of DSS is highly dependent on the pH and temperature of the aqueous environment. The following table provides estimated half-life values for NHS esters, which are the reactive groups in DSS.

pH Temperature Estimated Half-Life
7.04°C4-5 hours
8.0Room Temp~20-30 minutes
8.64°C10 minutes[1]
9.0Room Temp~10 minutes

Note: These are estimates for NHS esters in general. The exact half-life of DSS may vary depending on the specific buffer and other experimental conditions.

Table 2: Recommended Buffer Systems for DSS Crosslinking

Choosing the right buffer is critical for a successful DSS crosslinking experiment. Below is a comparison of commonly used buffer systems.[1]

Buffer System Recommended pH Range Advantages Disadvantages
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Physiologically relevant, readily available.Phosphate can sometimes interfere with downstream applications.
HEPES Buffer 7.0 - 8.0Good buffering capacity in the optimal pH range for crosslinking.
Borate Buffer 8.0 - 9.0Effective at slightly more alkaline pH where the reaction can be faster.Can inhibit some enzymatic reactions.
Carbonate/Bicarbonate Buffer 8.5 - 9.5Useful for pushing the reaction to completion quickly.Higher pH significantly increases the rate of hydrolysis, requiring very short reaction times.[1]

Experimental Protocols

Protocol 1: General Procedure for Crosslinking Proteins in Solution

This protocol provides a general workflow for crosslinking proteins using DSS. Optimization may be required for specific applications.

  • Prepare Protein Sample: Ensure your protein of interest is in a suitable non-amine-containing buffer (e.g., PBS, HEPES) at a pH between 7 and 9.[1][2] The protein concentration should ideally be greater than 1 mg/mL to favor intramolecular crosslinking and reduce hydrolysis.[1]

  • Prepare DSS Solution: Allow the vial of DSS to equilibrate to room temperature before opening.[2][6] Immediately before use, dissolve the required amount of DSS in anhydrous DMSO or DMF to a concentration of 10-25 mM.[1][2] For example, to make a 25 mM solution, dissolve 2 mg of DSS in 216 µL of anhydrous DMSO.[1]

  • Crosslinking Reaction: Add the DSS solution to your protein sample. The final concentration of DSS should typically be between 0.25 and 5 mM.[1][6] A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[7] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quench Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.[2][7] Incubate for 15 minutes at room temperature to ensure all unreacted DSS is quenched.[1][2]

  • Analysis: The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or immunoprecipitation.[1]

Visualizations

DSS_Hydrolysis_Workflow cluster_storage Storage & Preparation cluster_reaction Crosslinking Reaction cluster_competing Competing Reactions cluster_outcome Outcome storage Store DSS at -20°C (desiccated) equilibrate Equilibrate to Room Temperature storage->equilibrate Prevents condensation dissolve Dissolve in Anhydrous DMSO/DMF equilibrate->dissolve Immediate use add_dss Add DSS Solution dissolve->add_dss protein Protein in Amine-Free Buffer (pH 7-9) protein->add_dss incubate Incubate (RT or on ice) add_dss->incubate crosslinking Successful Crosslinking incubate->crosslinking Desired Pathway hydrolysis DSS Hydrolysis (Inactive) incubate->hydrolysis Undesired Pathway quench Quench Reaction (e.g., Tris buffer) crosslinking->quench analysis Downstream Analysis quench->analysis

Caption: Experimental workflow for DSS crosslinking highlighting the competing hydrolysis pathway.

DSS_Troubleshooting_Logic start Start Troubleshooting issue Low/No Crosslinking? start->issue cause1 DSS Hydrolyzed? issue->cause1 Yes end Problem Solved issue->end No cause2 Incorrect Buffer? cause1->cause2 No solution1 Prepare Fresh DSS Work Quickly cause1->solution1 Yes solution2 Use Amine-Free Buffer (e.g., PBS, HEPES) cause2->solution2 Yes solution1->end solution2->end

Caption: A logical troubleshooting guide for low or no crosslinking efficiency with DSS.

References

Technical Support Center: Disuccinimidyl Suberate (DSS) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing protein crosslinking experiments using Disuccinimidyl suberate (B1241622) (DSS) while avoiding common issues like protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is Disuccinimidyl suberate (DSS) and how does it work?

This compound (DSS) is a homobifunctional crosslinking agent.[1][2] It features an N-hydroxysuccinimide (NHS) ester at each end of an 8-carbon (11.4 Å) spacer arm.[1][3] These NHS esters react with primary amines, such as the side chains of lysine (B10760008) residues and the N-termini of proteins, to create stable amide bonds.[1][4][5] Due to its water-insoluble and membrane-permeable nature, DSS is suitable for intracellular crosslinking.[4][6]

Q2: What are the optimal reaction conditions to prevent protein aggregation with DSS?

Preventing protein aggregation during DSS crosslinking hinges on optimizing several factors:

  • DSS Concentration: Using an excessively high concentration of DSS can lead to extensive intermolecular crosslinking, resulting in protein precipitation and aggregation.[1] It is crucial to perform a titration experiment to determine the optimal DSS concentration for your specific protein and concentration.[1][7]

  • Protein Concentration: The efficiency of crosslinking is reduced in dilute protein solutions, which can favor intermolecular crosslinking and aggregation.[1] Whenever feasible, increasing the protein concentration can favor the desired acylation reaction over hydrolysis.[1]

  • Buffer Composition: The reaction buffer should not contain primary amines (e.g., Tris, glycine), as these will compete with the target protein for reaction with DSS.[1][4][6] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate (B1201080) buffers.[1][4]

  • pH: The optimal pH range for the reaction of NHS esters with primary amines is 7-9.[1][4] A pH below this range can lead to low reaction efficiency.

Q3: How should I prepare and handle DSS to ensure optimal performance?

DSS is highly sensitive to moisture and should be handled carefully to prevent hydrolysis.[1][4]

  • Equilibration: Before opening, allow the DSS vial to equilibrate to room temperature to prevent condensation.[4][8]

  • Solvent: DSS is not soluble in water and must be dissolved in a dry organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][9]

  • Fresh Preparation: Always prepare the DSS solution immediately before the crosslinking reaction. Do not store DSS stock solutions as the NHS ester moiety readily hydrolyzes.[4][10]

Q4: How do I stop the crosslinking reaction effectively?

To quench the DSS crosslinking reaction, add a buffer containing a high concentration of primary amines.[4][11] A common quenching solution is 1 M Tris-HCl, pH 7.5, added to a final concentration of 20-50 mM.[4] The quenching reaction should be incubated for approximately 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[4][7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Molecular Weight Smear or Insoluble Aggregates on Gel Over-crosslinking due to high DSS concentration: Excessive DSS leads to random, extensive intermolecular crosslinking.[1][7]Perform a titration experiment to determine the optimal DSS concentration. Start with a lower molar excess of DSS to protein.[1][7]
Inappropriate reaction conditions: Conditions may not be optimal for maintaining the native protein structure.[4]Ensure the pH is maintained between 7 and 9.[1][4] Consider performing the reaction on ice to slow down the reaction rate, allowing for better control.[1]
High protein concentration: While generally favorable, very high concentrations can increase the likelihood of random collisions and non-specific crosslinking.Optimize the protein concentration in conjunction with the DSS concentration titration.[4]
Low or No Crosslinking Efficiency Hydrolysis of DSS: The DSS may have been hydrolyzed before reacting with the protein due to moisture.[1][7]Ensure DSS is stored properly and brought to room temperature before opening. Prepare the DSS solution in anhydrous DMSO or DMF immediately before use.[1][4]
Incorrect Buffer: The presence of primary amines in the buffer (e.g., Tris, glycine) quenches the reaction.[1][6]Use a non-amine-containing buffer such as PBS, HEPES, or borate within a pH range of 7-9.[1][4]
Suboptimal pH: The reaction pH is too low for efficient reaction with primary amines.[1]Adjust the buffer pH to be within the optimal range of 7-9.[1]
Low Protein Concentration: In dilute solutions, the competing hydrolysis of DSS is more pronounced.[1]If possible, increase the concentration of your protein sample.[1]
Lack of Accessible Primary Amines: The target protein may not have accessible lysine residues or N-termini within the 11.4 Å spacer arm length of DSS.[4]Consider using a crosslinker with a different spacer arm length or one that targets different functional groups.
Difficulty Detecting Crosslinked Products Antibody Epitope Masking: The crosslinking reaction may have modified lysine residues within the epitope recognized by your antibody.[1]Use a polyclonal antibody that recognizes multiple epitopes or a different detection method not dependent on a specific epitope.[1]

Experimental Protocols

General Protocol for In-Solution Protein Crosslinking with DSS

This protocol provides a general workflow. Optimization will be required for specific applications.

  • Prepare Protein Sample: Ensure your protein of interest is in a suitable non-amine-containing buffer (e.g., PBS, HEPES) at a pH between 7 and 9.[1][3] The protein concentration should ideally be greater than 1 mg/mL.[1]

  • Prepare DSS Solution: Allow the DSS vial to equilibrate to room temperature before opening.[4][8] Immediately before use, dissolve the required amount of DSS in anhydrous DMSO or DMF to a concentration of 10-25 mM.[1][4] For example, to make a 25 mM solution, dissolve 2 mg of DSS in 216 µL of anhydrous DMSO.[7]

  • Crosslinking Reaction: Add the freshly prepared DSS solution to your protein sample. The final concentration of DSS should typically be between 0.25 and 5 mM.[1][3] The molar excess of DSS to protein can range from 10-fold for concentrated protein solutions (>5 mg/mL) to 50-fold for more dilute solutions.[3][6]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[3][5] Gentle mixing during incubation is recommended.[7]

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[4][5]

  • Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[1][7]

  • Analysis: The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.[11]

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
DSS Final Concentration 0.25 - 5 mM[1][3]Titration is highly recommended to find the optimal concentration for your specific system.[1][7]
Molar Excess of DSS to Protein 10-fold (for >5 mg/mL protein)[3][6]Higher molar excess may be needed for dilute protein solutions.
20 to 50-fold (for < 5 mg/mL protein)[3][6]
Reaction pH 7 - 9[1][4]Optimal for the reaction of NHS esters with primary amines.
Reaction Temperature & Time Room Temperature for 30 minutes[3][5]Slower reaction on ice may provide better control.[1]
On ice for 2 hours[3][5]
Quenching Agent Concentration 20 - 50 mM (final concentration)[4][5]e.g., Tris or glycine.
Quenching Time 15 minutes at Room Temperature[1][7]

Visualizations

DSS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Sample Prepare Protein Sample in Non-Amine Buffer (pH 7-9) Add_DSS Add DSS to Protein Sample Protein_Sample->Add_DSS DSS_Solution Prepare Fresh DSS in Anhydrous DMSO/DMF DSS_Solution->Add_DSS Incubate Incubate (RT or on Ice) Add_DSS->Incubate Quench Add Quenching Buffer (e.g., Tris) Incubate->Quench Analyze Analyze Sample (SDS-PAGE, MS, etc.) Quench->Analyze

Caption: Experimental workflow for protein crosslinking with DSS.

DSS_Reaction_Aggregation cluster_pathways Reaction Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway DSS DSS + Protein Intra_Crosslink Intramolecular Crosslinking DSS->Intra_Crosslink Optimal DSS Concentration Inter_Crosslink Intermolecular Crosslinking (Specific) DSS->Inter_Crosslink Optimal DSS Concentration Aggregation Protein Aggregation (Non-Specific Crosslinking) DSS->Aggregation High DSS Concentration Hydrolysis DSS Hydrolysis (Inactive) DSS->Hydrolysis Presence of Moisture

Caption: Competing reaction pathways for DSS in an aqueous environment.

References

Technical Support Center: Optimizing DSS-Induced Colitis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Dextran Sulfate Sodium (DSS)-induced colitis experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to enhance the reproducibility and success of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration and duration for DSS administration to induce acute colitis?

A1: The ideal DSS concentration and administration period are highly dependent on the mouse strain, age, sex, and even the specific batch of DSS. For acute colitis induction in C57BL/6 mice, a common starting point is 2.5% (w/v) DSS in drinking water for 7 consecutive days.[1] For BALB/c mice, a higher concentration of 2.5-5.0% may be necessary.[2] It is crucial to perform a pilot study with a range of concentrations to determine the optimal dose for your specific experimental conditions.[3]

Q2: How can I induce chronic colitis using DSS?

A2: Chronic colitis is typically induced by cyclical administration of DSS. A common protocol involves providing mice with a lower concentration of DSS (e.g., 1.5-2.0% for C57BL/6) for 5-7 days, followed by a resting period of 10-14 days with regular drinking water.[1][4] This cycle is repeated 3 to 4 times to establish a chronic inflammatory state.[4]

Q3: My mice are experiencing high mortality rates. What are the likely causes and how can I troubleshoot this?

A3: High mortality is often due to an overly aggressive DSS induction protocol. Key factors to consider are:

  • DSS Concentration: The concentration may be too high for your specific mouse strain. Consider reducing it by 0.5-1.0%.[5]

  • Animal Health: Pre-existing subclinical infections can increase susceptibility to DSS. Ensure your mouse colony is healthy before starting the experiment.[5]

  • Mouse Strain: Strains like C57BL/6 are more susceptible to DSS-induced colitis than BALB/c mice.[3][4]

  • DSS Molecular Weight: A molecular weight of 36-50 kDa is most effective for inducing colitis.[2][4] Using a higher molecular weight may be less effective, while a very low molecular weight could lead to milder disease.[2][4]

Q4: I am observing minimal or no signs of colitis in my experimental group. What should I do?

A4: A lack of colitis induction can stem from several factors:

  • Insufficient DSS Concentration/Duration: The protocol may be too mild. Try incrementally increasing the DSS concentration or extending the administration period by 1-2 days.[5]

  • DSS Quality: DSS can degrade over time. It is recommended to prepare fresh DSS solutions daily or every 2-3 days and store them at 4°C.[3][5]

  • Water Intake: Some mouse strains may drink less of the DSS-containing water. Monitor water consumption to ensure adequate DSS intake.[2]

Q5: There is significant variability in colitis severity within the same experimental group. How can I minimize this?

A5: High intra-group variability can compromise the statistical power of your study. To improve consistency:

  • Normalize Microbiota: Co-house animals from different experimental groups for a period before the experiment to help normalize their gut microbiota.[5] Using littermates can also control for genetic and early environmental variations.[5]

  • Standardize Animal Characteristics: Use mice of the same age, sex, and weight to reduce variability.[3]

  • Consistent DSS Batch: The colitogenic potential of DSS can vary between lots. Purchase a large enough batch to complete your entire study.[2][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High Mortality (>20%) DSS concentration is too high for the mouse strain.Reduce DSS concentration by 0.5-1.0%.[5]
Underlying health issues in the mouse colony.Ensure mice are healthy before starting the experiment.[5]
Weak or No Colitis Induction DSS concentration or duration is insufficient.Incrementally increase DSS concentration or extend the administration period.[5]
Degraded DSS.Prepare fresh DSS solution daily or every 2-3 days and store at 4°C.[3][5]
Low water intake by mice.Monitor water consumption and consider alternative administration methods if necessary.[2]
High Variability Within Groups Differences in gut microbiota.Co-house animals before the experiment to normalize microbiota.[5]
Inconsistent DSS potency.Use DSS from the same manufacturing lot for the entire study.[2][4]
Variation in animal age, sex, or weight.Standardize these parameters across all experimental groups.[3]

Experimental Protocols

Protocol 1: Induction of Acute DSS Colitis
  • Animal Model: 8-week-old C57BL/6 mice are commonly used.[2]

  • DSS Preparation: Prepare a 2.5% (w/v) solution of DSS (molecular weight 36-50 kDa) in autoclaved drinking water. It is recommended to make this solution fresh daily.[1]

  • Administration: Provide the DSS solution as the sole source of drinking water for 7 consecutive days.[1] Control mice should receive regular autoclaved water.

  • Monitoring: Daily monitoring should include body weight, stool consistency, and the presence of occult blood in the feces to calculate the Disease Activity Index (DAI).[1][6]

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect colonic tissue for histological analysis, colon length measurement, and cytokine profiling.[2][7]

Protocol 2: Induction of Chronic DSS Colitis
  • Animal Model: 8-week-old C57BL/6 mice are a suitable model.[4]

  • DSS Preparation: Prepare a 1.5-2.0% (w/v) solution of DSS (molecular weight 36-50 kDa) in autoclaved drinking water.

  • Cyclical Administration:

    • Cycle 1: Administer DSS for 5-7 days.

    • Rest Period: Replace the DSS solution with regular autoclaved water for 10-14 days.[4]

    • Subsequent Cycles: Repeat the DSS administration and rest period for a total of 3-4 cycles.[4]

  • Monitoring: Monitor the DAI throughout all cycles. Clinical signs may partially resolve during the rest periods.[4]

  • Endpoint Analysis: Euthanize mice at the end of the final cycle for tissue collection and analysis as described for the acute model.

Visualization of Key Processes

experimental_workflow cluster_prep Preparation cluster_admin DSS Administration cluster_analysis Endpoint Analysis acclimatize Acclimatize Mice (1 week) baseline Record Baseline Weight acclimatize->baseline dss_prep Prepare Fresh DSS Solution baseline->dss_prep administer Administer DSS in Drinking Water dss_prep->administer monitor Daily Monitoring (Weight, Stool, Blood) administer->monitor euthanize Euthanize Mice monitor->euthanize End of Protocol collect Collect Colon Tissue euthanize->collect histology Histological Analysis collect->histology cytokines Cytokine Profiling collect->cytokines

Caption: Experimental workflow for DSS-induced colitis.

signaling_pathways cluster_stimulus Stimulus cluster_epithelium Epithelial Barrier Disruption cluster_immune Immune Response Activation cluster_outcome Pathological Outcome dss DSS Administration barrier_damage Epithelial Cell Damage dss->barrier_damage increased_perm Increased Permeability barrier_damage->increased_perm bacterial_trans Bacterial Translocation increased_perm->bacterial_trans nfkb NF-κB Activation bacterial_trans->nfkb wnt Wnt Signaling bacterial_trans->wnt cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines wnt->cytokines inflammation Colonic Inflammation cytokines->inflammation colitis Clinical Signs of Colitis inflammation->colitis

Caption: Key signaling pathways in DSS-induced colitis.

References

Technical Support Center: Disuccinimidyl Suberate (DSS) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Disuccinimidyl suberate (B1241622) (DSS) crosslinking experiments, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is Disuccinimidyl suberate (DSS) and what is its mechanism of action?

This compound (DSS) is a homobifunctional crosslinking agent.[1][2][3] It features an N-hydroxysuccinimide (NHS) ester at each end of an 8-carbon spacer arm.[4] These NHS esters react with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to create stable amide bonds.[1][3][5] Due to its two reactive groups, DSS can covalently link two proteins that are in close proximity.[2] As DSS is membrane-permeable, it is suitable for intracellular crosslinking.[1][3][4]

Q2: What is the optimal pH for DSS crosslinking and why is it important?

The optimal pH range for DSS crosslinking is between 7.0 and 9.0.[1][2][3][5][6][7] This pH range is a crucial compromise between two competing factors:

  • Amine Reactivity: The reaction's efficiency depends on the availability of deprotonated primary amines, which act as nucleophiles. As the pH increases, more amine groups become deprotonated and reactive.[8]

  • NHS Ester Hydrolysis: DSS is susceptible to hydrolysis in aqueous solutions, where the NHS ester is cleaved by water, rendering the crosslinker inactive.[5][9] The rate of this hydrolysis reaction significantly increases with higher pH.[5][8][9][10][11]

Therefore, working within the optimal pH range of 7.0-9.0 maximizes the reaction between DSS and the target proteins while minimizing the inactivation of the crosslinker due to hydrolysis.[3]

Q3: Can DSS crosslinking be performed at acidic pH?

While the optimal pH is neutral to slightly basic, DSS can still crosslink proteins in acidic conditions, although with reduced efficiency.[12][13][14] A study demonstrated that at pH 5.0, it was still possible to identify approximately half the number of cross-links observed at pH 7.5.[12][13][14] The decrease in efficiency at lower pH is due to the protonation of primary amines, making them less reactive.[15] However, the rate of DSS hydrolysis is also lower at acidic pH, which can partially compensate for the reduced amine reactivity by increasing the active concentration of DSS over time.[12][13]

Q4: Which buffers are recommended for DSS crosslinking?

It is essential to use a non-amine-containing buffer for the crosslinking reaction.[1][2][6][7][9] Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target proteins for reaction with DSS and should be avoided during the crosslinking step.[1][2][10] These amine-containing buffers are, however, ideal for quenching the reaction.[6][16]

Recommended buffers include:

  • Phosphate-buffered saline (PBS)[1][2]

  • HEPES[1][2][5][7][9][10]

  • Sodium phosphate[6]

  • Carbonate/bicarbonate[1][2][5][7][9][10]

  • Borate[1][2][5][7][9][10]

Q5: How should I prepare and handle DSS?

DSS is moisture-sensitive and should be stored at -20°C under desiccated, inert gas.[6][11] Before use, the vial of DSS should be allowed to fully equilibrate to room temperature to prevent condensation.[1][5][6][9] DSS is not soluble in water and must be dissolved in a dry organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3][4][7] Stock solutions should not be prepared for long-term storage due to the susceptibility of the NHS-ester to hydrolysis.[2][5][9]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Crosslinking Efficiency Incorrect pH of reaction buffer. Ensure the buffer pH is within the optimal range of 7.0-9.0.[1][2][3][6] At lower pH, the reaction is less efficient, and at higher pH, DSS hydrolyzes rapidly.[10][15]
Hydrolysis of DSS. Prepare the DSS solution in anhydrous DMSO or DMF immediately before use.[1][2] Allow the DSS vial to warm to room temperature before opening to prevent moisture condensation.[6]
Presence of amine-containing buffers. Use a non-amine buffer like PBS, HEPES, or borate (B1201080) for the reaction.[1][2] Avoid buffers like Tris or glycine during the crosslinking step.[10]
Insufficient DSS concentration. For protein concentrations above 5 mg/mL, a 10-fold molar excess of DSS is a good starting point. For more dilute samples (<5 mg/mL), a 20- to 50-fold molar excess may be necessary.[2]
Low protein concentration. The competing hydrolysis of DSS is more pronounced at low protein concentrations.[1] If possible, increase the concentration of your protein sample.[2]
Protein Precipitation or Aggregation Over-crosslinking due to high DSS concentration. Reduce the molar excess of DSS to protein.[11] Perform a titration to determine the optimal DSS concentration for your specific proteins.
High protein concentration leading to extensive intermolecular crosslinking. Consider reducing the protein concentration or optimizing the DSS-to-protein ratio.
High Molecular Weight Smear in Gel Extensive crosslinking. This can be caused by too high a concentration of DSS or too long an incubation time.[17] Reduce the DSS concentration and/or the incubation time.[18]
Crosslinked complexes stuck in the well of the gel Formation of very large, insoluble crosslinked networks. This is a sign of over-crosslinking.[18] Significantly reduce the DSS concentration and incubation time. Consider using a lower percentage acrylamide (B121943) gel to better resolve large complexes.[18]

Quantitative Data on pH Effect

The efficiency of DSS crosslinking is highly dependent on the pH of the reaction. The following table summarizes the effect of pH on the number of identified cross-links from a study on a mixture of eight model proteins.

pHRelative Number of Identified Cross-links
7.5100%
5.5~50%
5.0~50%[12][13][14]
4.0~25%

Data is based on a study by Trabjerg et al. (2021), where the number of cross-links at pH 7.5 was set as the baseline.[12]

The stability of the NHS ester in DSS is also critically affected by pH. The half-life of the NHS ester decreases significantly as the pH increases.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[10]
8.64°C10 minutes[10]

Experimental Protocols

Protocol 1: Crosslinking of Purified Proteins in Solution
  • Protein Sample Preparation: Prepare your protein sample in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.0-9.0).[7]

  • DSS Solution Preparation: Immediately before use, allow the vial of DSS to equilibrate to room temperature.[1][6] Dissolve the DSS in anhydrous DMSO to a concentration of 10-25 mM.[1][7] For example, dissolve 2 mg of DSS in 216 µL of DMSO for a 25 mM solution.[1][7]

  • Crosslinking Reaction: Add the DSS solution to your protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of DSS to protein is a common starting point.[9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][9]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl, pH 7.5).[4][5][9]

  • Incubation for Quenching: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[4]

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Intracellular Crosslinking of Cultured Cells
  • Cell Preparation: Harvest cultured cells (e.g., approximately 25 x 10⁶ cells/mL) and wash them three times with ice-cold PBS at a pH of 8.0 to remove any amine-containing culture medium.[1][5][7][9]

  • DSS Solution Preparation: Immediately before use, prepare a fresh stock solution of DSS in anhydrous DMSO (e.g., 10-25 mM).[1][7]

  • Crosslinking Reaction: Add the DSS solution to the cell suspension to a final concentration of 1-5 mM.[1][5][7][9]

  • Incubation: Incubate the cells for 30 minutes at room temperature.[1][5][7][9]

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 10-20 mM to stop the reaction.[7]

  • Incubation for Quenching: Incubate for 15 minutes at room temperature.[7]

  • Downstream Processing: Proceed with cell lysis and subsequent analysis of the crosslinked proteins.

Visualizations

DSS_Reaction_Pathway cluster_reaction DSS Crosslinking Reaction cluster_hydrolysis Competing Hydrolysis Protein1 Protein 1 (-NH2) Intermediate DSS-Protein 1 Intermediate Protein1->Intermediate pH 7.0-9.0 Protein2 Protein 2 (-NH2) Crosslinked Crosslinked Proteins Protein2->Crosslinked DSS DSS (NHS-ester) DSS->Intermediate Intermediate->Crosslinked pH 7.0-9.0 DSS_hydro DSS (NHS-ester) Inactive_DSS Inactive DSS (Hydrolyzed) DSS_hydro->Inactive_DSS Higher pH accelerates H2O H2O H2O->Inactive_DSS

Caption: Reaction pathway of DSS crosslinking and the competing hydrolysis reaction.

Troubleshooting_Workflow Start Start: Low Crosslinking Efficiency Check_pH Check Buffer pH (Optimal: 7.0-9.0) Start->Check_pH Check_DSS_Prep Review DSS Preparation (Fresh, Anhydrous Solvent) Check_pH->Check_DSS_Prep pH OK Failure Still Low Efficiency Check_pH->Failure pH Incorrect Check_Buffer_Comp Verify Buffer Composition (No Primary Amines) Check_DSS_Prep->Check_Buffer_Comp Prep OK Check_DSS_Prep->Failure Prep Incorrect Optimize_Conc Optimize DSS/Protein Ratio Check_Buffer_Comp->Optimize_Conc Buffer OK Check_Buffer_Comp->Failure Buffer Incorrect Success Improved Efficiency Optimize_Conc->Success Optimized Optimize_Conc->Failure Optimization Fails

Caption: Troubleshooting workflow for low DSS crosslinking efficiency.

References

Technical Support Center: Disuccinimidyl Suberate (DSS) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the non-cleavable, membrane-permeable crosslinker, Disuccinimidyl suberate (B1241622) (DSS).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted Disuccinimidyl suberate (DSS)?

It is crucial to remove or quench unreacted DSS to prevent unintended crosslinking with other molecules in downstream applications. The N-hydroxysuccinimide (NHS) esters of DSS are highly reactive towards primary amines and, if not neutralized, can continue to react with other proteins or reagents in your sample, leading to non-specific conjugation and potentially compromising your results.

Q2: What are the primary methods for removing unreacted DSS?

There are two main strategies for dealing with unreacted DSS:

  • Quenching: This involves adding a reagent with primary amines, such as Tris or glycine, to the reaction mixture. These molecules will react with and consume the excess DSS, rendering it inert.[1][2]

  • Physical Removal: Techniques like dialysis or size-exclusion chromatography (desalting) can be used to separate the small DSS molecules from the larger crosslinked protein complexes.[1][3][4][5]

Q3: How do I effectively quench the DSS crosslinking reaction?

To quench the reaction, add a quenching buffer containing a high concentration of primary amines.[6] A common and effective quenching solution is 1 M Tris-HCl, pH 7.5, or 1 M glycine. This should be added to your reaction to a final concentration of 20-50 mM.[1][4] After adding the quenching buffer, it is recommended to incubate the reaction for an additional 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[1][4][7]

Q4: Can dialysis be used to remove unreacted DSS?

Yes, dialysis is a suitable method for removing unreacted DSS and its hydrolyzed byproducts from your sample.[1][4][5] This technique is particularly useful when you want to avoid adding extra quenching reagents to your sample. Since DSS has a molecular weight of 368.35 g/mol , a dialysis membrane with a low molecular weight cut-off (MWCO), such as 2K to 10K, is appropriate for retaining most proteins while allowing the small DSS molecules to diffuse out.

Q5: Is size-exclusion chromatography (SEC) an effective method for DSS removal?

Size-exclusion chromatography, also known as desalting or gel filtration, is a highly effective and rapid method for removing unreacted DSS.[3] This technique separates molecules based on their size.[8][9] Your larger, crosslinked proteins will elute from the column first, while the smaller, unreacted DSS molecules will be retained longer, allowing for their efficient removal.[8][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Persistent Non-Specific Crosslinking Incomplete quenching of unreacted DSS.Increase the final concentration of your quenching buffer (e.g., Tris or glycine) to the upper end of the recommended 20-50 mM range. Also, ensure the quenching incubation time is at least 15 minutes at room temperature.[1][4]
Residual DSS after purification.If using dialysis, ensure you are using a dialysis membrane with an appropriate MWCO (e.g., 2-10K) and dialyzing against a large volume of buffer with several buffer changes. If using SEC, ensure your column is properly equilibrated and that you are collecting the correct fractions corresponding to your protein of interest.
Protein Precipitation After Quenching High concentration of quenching reagent.While quenching is necessary, excessively high concentrations of reagents like Tris can sometimes affect protein stability. If you suspect this is the issue, consider using a lower concentration of the quenching agent within the recommended range or switching to a physical removal method like dialysis or SEC.
pH shift in the reaction buffer.Ensure that the pH of your quenching buffer is compatible with your protein's stability. A common quenching buffer is Tris at pH 7.5.[1]

Quantitative Data Summary

Parameter Quenching Dialysis Size-Exclusion Chromatography (SEC)
Reagent/Method Tris, glycine, or other primary amine-containing buffers[1]Dialysis tubing/cassettePre-packed desalting columns
Final Concentration 20-50 mM[1][4]N/AN/A
Incubation Time 15 minutes at room temperature[1][4]Several hours to overnight with multiple buffer changesMinutes
pH Typically pH 7.5 for Tris[1]Dependent on protein stabilityDependent on protein stability
Molecular Weight Cut-Off (MWCO) N/A2K - 10KN/A

Experimental Protocols

Protocol 1: Quenching the DSS Crosslinking Reaction
  • Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 7.5, or 1 M glycine.

  • Add Quenching Buffer: At the end of your crosslinking reaction, add the quenching buffer to your sample to a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl, pH 7.5, to a 1 mL reaction volume.

  • Incubate: Gently mix and incubate the reaction for 15 minutes at room temperature.[1][4]

  • Proceed to Downstream Applications: Your sample is now ready for subsequent analysis or purification steps.

Protocol 2: Removal of Unreacted DSS using Dialysis
  • Prepare Dialysis Buffer: Prepare a sufficient volume of a suitable buffer for your protein (e.g., PBS). The buffer should not contain primary amines.

  • Hydrate (B1144303) Dialysis Membrane: If using dialysis tubing, hydrate the membrane with the appropriate MWCO (e.g., 10K) according to the manufacturer's instructions.

  • Load Sample: Load your crosslinking reaction mixture into the dialysis cassette or tubing.

  • Perform Dialysis: Place the dialysis device in a large volume of dialysis buffer (e.g., 1-2 L for a 1-2 mL sample) at 4°C.

  • Buffer Changes: Allow dialysis to proceed for at least 4 hours, with a minimum of two buffer changes. For optimal removal, dialysis can be performed overnight.

  • Recover Sample: Carefully remove your sample from the dialysis device.

Protocol 3: Removal of Unreacted DSS using Size-Exclusion Chromatography (Desalting)
  • Select Column: Choose a desalting column with an appropriate exclusion limit for your protein of interest.

  • Equilibrate Column: Equilibrate the desalting column with a suitable buffer that does not contain primary amines, following the manufacturer's protocol.

  • Load Sample: Apply your crosslinking reaction mixture to the equilibrated column.

  • Elute and Collect: Elute the sample with the equilibration buffer. Your crosslinked protein will be in the initial fractions, while the unreacted DSS and its byproducts will elute later.

  • Identify Protein Fractions: Monitor the eluate for protein content (e.g., by measuring absorbance at 280 nm) to identify and pool the fractions containing your purified crosslinked protein.

Visual Workflow

DSS_Removal_Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_removal Removal of Unreacted DSS Protein_Sample 1. Prepare Protein Sample in Amine-Free Buffer DSS_Solution 2. Prepare Fresh DSS in Anhydrous DMSO Crosslink 3. Add DSS to Sample & Incubate Protein_Sample->Crosslink DSS_Solution->Crosslink Quench 4a. Quench with Tris or Glycine Crosslink->Quench Dialysis 4b. Dialysis Crosslink->Dialysis SEC 4c. Size-Exclusion Chromatography Crosslink->SEC Analysis 5. Downstream Analysis Quench->Analysis Dialysis->Analysis SEC->Analysis

Caption: Workflow for DSS crosslinking and removal of unreacted reagent.

References

Technical Support Center: Antibody Epitope Masking by Disuccinimidyl Suberate (DSS) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Disuccinimidyl suberate (B1241622) (DSS) for antibody crosslinking. This resource addresses common issues, particularly antibody epitope masking, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Disuccinimidyl suberate (DSS) and how does it work?

This compound (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] Its two NHS ester groups react with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] With a spacer arm length of 11.4 Å, DSS is used to covalently link proteins that are in close proximity, effectively "freezing" protein-protein interactions.[1] Because it is membrane-permeable, DSS is suitable for intracellular crosslinking.[2][3]

Q2: What are the optimal buffer conditions for DSS crosslinking?

For optimal DSS crosslinking, it is crucial to use a non-amine-containing buffer with a pH between 7 and 9.[1] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, sodium phosphate, carbonate/bicarbonate, and borate (B1201080) buffers.[1] Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with DSS and should be avoided during the crosslinking step.[1] These amine-containing buffers are, however, ideal for quenching the reaction.

Q3: How should I prepare and handle DSS?

DSS is highly sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, the vial must be equilibrated to room temperature to prevent condensation.[4] DSS is not soluble in water and must be dissolved in a dry organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), immediately before use.[1][5] Stock solutions of DSS in these solvents should not be stored as the NHS ester moiety readily hydrolyzes in the presence of any residual moisture.[4]

Q4: How can I stop the DSS crosslinking reaction?

To quench the DSS crosslinking reaction, add a buffer containing a high concentration of primary amines. A common quenching solution is 1 M Tris-HCl, pH 7.5, added to a final concentration of 20-50 mM.[2][5] Glycine can also be used for the same purpose. The quenching reaction should be incubated for at least 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Crosslinking Hydrolysis of DSS: DSS is moisture-sensitive and can quickly become inactive.- Allow DSS vial to equilibrate to room temperature before opening to prevent condensation.[4]- Prepare DSS solution in anhydrous DMSO or DMF immediately before use.[1]- Work quickly once DSS is added to the aqueous reaction buffer.
Incorrect Buffer: Use of buffers containing primary amines (e.g., Tris, glycine).- Use a non-amine-containing buffer such as PBS, HEPES, or borate within a pH range of 7-9.[1]
Low Protein Concentration: Dilute protein solutions favor DSS hydrolysis over crosslinking.- If possible, increase the protein concentration. For protein concentrations < 5 mg/mL, a higher molar excess of DSS is recommended.[2][3]
Insufficient Accessible Primary Amines: The target protein may lack accessible lysine residues or N-termini within the 11.4 Å range of the DSS spacer arm.- Consider using a crosslinker with a different spacer arm length or one that targets different functional groups.[1]
Non-Specific Crosslinking / Aggregation High Protein and/or DSS Concentration: Can lead to random protein collisions being captured by the crosslinker.- Optimize the concentrations of both the protein and DSS by performing a titration.[1]- For protein concentrations > 5 mg/mL, a lower molar excess of DSS is recommended.[2][3]
Inappropriate Reaction Conditions: Conditions that disrupt native protein structure can expose non-native interaction surfaces.- Ensure the crosslinking is performed under conditions that maintain the native protein structure, with a pH between 6.5 and 8.5.[1]
Antibody Epitope Masking Crosslinker Modification of Epitope: DSS may react with lysine residues within or near the antibody's epitope on the target protein, blocking antibody binding.- Use a different primary antibody that recognizes a different epitope.[1]- A polyclonal antibody may be beneficial as it recognizes multiple epitopes.[1]
Conformational Changes: Crosslinking may induce conformational changes in the target protein that alter the epitope's structure.- Try a lower concentration of DSS or a shorter incubation time to reduce the extent of crosslinking.
Steric Hindrance: An intramolecular or intermolecular crosslink near the epitope can physically block the antibody from accessing its binding site.- Use a crosslinker with a shorter or longer spacer arm to alter the geometry of the crosslinks.

Data Presentation

Table 1: Recommended Molar Excess of DSS for Optimal Crosslinking

The optimal molar ratio of DSS to protein is critical for successful crosslinking. The following table provides a starting point for optimization based on protein concentration.

Protein ConcentrationRecommended DSS Molar ExcessFinal DSS Concentration RangeRationale
> 5 mg/mL10-fold0.25 - 5 mMHigher protein concentration favors the bimolecular crosslinking reaction over the hydrolysis of DSS, requiring a lower molar excess of the crosslinker.[2][3]
< 5 mg/mL20 to 50-fold0.25 - 5 mMIn more dilute protein solutions, a higher concentration of DSS is needed to ensure efficient crosslinking before the DSS hydrolyzes.[2][3]

Note: These are general recommendations and the optimal conditions should be determined empirically for each specific system.

Experimental Protocols

Detailed Methodology: Crosslinking of Antibodies to Protein A/G Beads for Immunoprecipitation

This protocol describes the covalent crosslinking of an antibody to Protein A/G beads using DSS to prevent antibody co-elution with the target antigen during immunoprecipitation.

Materials:

  • Purified antibody

  • Protein A/G agarose (B213101) or magnetic beads

  • This compound (DSS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0 (or another amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Wash Buffer: e.g., PBS with 0.05% Tween-20

Procedure:

  • Antibody Binding to Beads:

    • Equilibrate the Protein A/G beads by washing them three times with ice-cold Coupling Buffer.

    • Add your purified antibody to the beads and incubate with gentle rotation for 1-2 hours at room temperature or overnight at 4°C to allow for efficient binding.

    • Wash the beads three times with Coupling Buffer to remove any unbound antibody.

  • DSS Crosslinking:

    • Immediately before use, prepare a 25 mM stock solution of DSS in anhydrous DMSO. For example, dissolve 2 mg of DSS in 216 µL of DMSO.

    • Wash the antibody-bound beads once more with Coupling Buffer and resuspend them in fresh Coupling Buffer.

    • Add the DSS stock solution to the bead slurry to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle rotation.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature with gentle rotation.

  • Washing and Storage:

    • Wash the crosslinked antibody-bead conjugate three times with Wash Buffer to remove any unreacted DSS and quenching buffer.

    • The crosslinked beads are now ready for use in your immunoprecipitation experiment. For storage, resuspend the beads in a suitable buffer containing a preservative (e.g., sodium azide) and store at 4°C.

Visualizations

Mechanism of DSS Crosslinking

DSS_Crosslinking_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein1 Protein 1 (-NH2) Intermediate Reactive Intermediate (Amine Reaction) Protein1->Intermediate + DSS DSS DSS (this compound) DSS->Intermediate Protein2 Protein 2 (-NH2) Protein2->Intermediate CrosslinkedProteins Covalently Crosslinked Proteins Intermediate->CrosslinkedProteins Stable Amide Bond Formation NHS_byproduct N-hydroxysuccinimide (byproduct) Intermediate->NHS_byproduct

Caption: Mechanism of protein crosslinking using DSS.

Experimental Workflow for Antibody-Bead Crosslinking

Antibody_Bead_Crosslinking_Workflow Start Start: Antibody and Protein A/G Beads Bind_Ab 1. Bind Antibody to Beads Start->Bind_Ab Wash1 2. Wash to Remove Unbound Antibody Bind_Ab->Wash1 Prepare_DSS 3. Prepare Fresh DSS Solution in DMSO Wash1->Prepare_DSS Crosslink 4. Add DSS to Antibody-Bead Slurry (RT, 30-60 min) Prepare_DSS->Crosslink Quench 5. Quench Reaction with Tris Buffer Crosslink->Quench Wash2 6. Wash to Remove Excess Reagents Quench->Wash2 End End: Crosslinked Antibody-Beads Ready for IP Wash2->End

Caption: Workflow for DSS crosslinking of antibodies to beads.

Logical Relationship of Epitope Masking by DSS

Epitope_Masking_by_DSS cluster_protein Target Protein cluster_outcomes Potential Crosslinking Outcomes Epitope Antibody Epitope (contains Lysine) Intramolecular Intramolecular Crosslink (Epitope - Proximal Lysine) Epitope->Intramolecular Intermolecular Intermolecular Crosslink (Epitope - Other Protein) Epitope->Intermolecular Lysine_proximal Proximal Lysine Lysine_proximal->Intramolecular No_Masking No Epitope Masking (Proximal - Distant Lysine) Lysine_proximal->No_Masking Lysine_distant Distant Lysine Lysine_distant->No_Masking DSS DSS Crosslinker DSS->Intramolecular Reacts with DSS->Intermolecular Reacts with DSS->No_Masking Reacts with Antibody Primary Antibody Masked_Epitope Epitope Masked: Antibody Cannot Bind Antibody->Masked_Epitope Binding Blocked Binding Successful Antibody Binding Antibody->Binding Binding Occurs Intramolecular->Masked_Epitope Intermolecular->Masked_Epitope No_Masking->Binding

References

Technical Support Center: Troubleshooting High Molecular Weight Smears in DSS Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the common issue of high molecular weight smears observed during protein crosslinking experiments using Disuccinimidyl Suberate (B1241622) (DSS).

Frequently Asked Questions (FAQs)

Q1: What is DSS and how does it work for protein crosslinking?

Disuccinimidyl suberate (DSS) is a chemical crosslinker used to study protein-protein interactions.[1][2] It is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[2][3][4] Because DSS is membrane-permeable, it can be used for intracellular crosslinking.[2][3][4]

Q2: What causes the high molecular weight smears on my SDS-PAGE gel after DSS crosslinking?

High molecular weight smears are often the result of excessive or non-specific crosslinking, which leads to the formation of large, insoluble protein aggregates.[5][6][7] This can be caused by several factors, including a DSS concentration that is too high, an extended incubation time, or suboptimal reaction conditions.[5][6][7] The smearing effect occurs because the crosslinked complexes are too large and varied in size to resolve into discrete bands on the gel.[8]

Q3: What are the ideal buffer conditions for a DSS crosslinking reaction?

For optimal DSS crosslinking, it is crucial to use a non-amine-containing buffer with a pH between 7 and 9.[3][4][7] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and sodium phosphate.[6][7] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the protein for reaction with DSS and quench the crosslinking reaction.[6][7]

Q4: How can I be sure that my DSS reagent is active?

DSS is sensitive to moisture and can easily hydrolyze, rendering it inactive.[4][5] To ensure its activity, always allow the DSS vial to equilibrate to room temperature before opening to prevent condensation.[6][9] It is also recommended to prepare the DSS solution immediately before use in a dry organic solvent like DMSO or DMF and not to store it as a solution.[4][5][6]

Troubleshooting Guide

Issue: High Molecular Weight Smear in the Stacking Gel or at the Top of the Resolving Gel

This is a classic sign of over-crosslinking, leading to the formation of large, insoluble protein aggregates that cannot properly migrate through the SDS-PAGE gel.[7][10]

Potential Causes and Solutions

Potential Cause Recommended Solution
Excessive DSS Concentration This is the most common cause of high molecular weight smears.[5][6] It is crucial to perform a titration study to determine the optimal DSS concentration for your specific protein and cell type. Start with a lower concentration and gradually increase it.
Over-Crosslinking/Extended Incubation Time Reduce the incubation time of the crosslinking reaction.[5] Shorter incubation times can help to limit the extent of crosslinking and prevent the formation of large aggregates.
High Protein Concentration While efficient crosslinking is favored at higher protein concentrations, excessively high concentrations can lead to increased non-specific interactions and aggregation.[11] Consider optimizing the protein concentration in conjunction with the DSS concentration.
Inappropriate Quenching Inefficient quenching of the crosslinking reaction can allow it to proceed for too long, leading to over-crosslinking. Ensure that a sufficient concentration of a primary amine-containing quenching buffer (e.g., Tris or glycine) is added and allowed to incubate for an adequate amount of time to stop the reaction.[1][5]
Solvent Effects DSS is typically dissolved in an organic solvent like DMSO. Ensure that the final concentration of the organic solvent in the reaction mixture is low (typically under 10%), as higher concentrations can cause protein denaturation and aggregation.[6]

Experimental Protocols

Protocol 1: DSS Concentration Titration
  • Prepare a series of DSS dilutions: Immediately before use, prepare a fresh stock solution of DSS in anhydrous DMSO (e.g., 25 mM).[5] Create a series of dilutions from this stock to test a range of final concentrations (e.g., 0.25 mM, 0.5 mM, 1.0 mM, 2.5 mM).[5]

  • Cell Preparation: Harvest and wash your cells with a non-amine-containing buffer like PBS, pH 8.0, to remove any interfering substances from the culture media.[4][7]

  • Crosslinking Reaction: Add the different concentrations of DSS to your cell or protein samples and incubate for a fixed time (e.g., 30 minutes at room temperature).[5]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[5]

  • Analysis: Lyse the cells and analyze the protein extracts by SDS-PAGE and Western blotting to determine the optimal DSS concentration that yields discrete crosslinked bands without excessive smearing.

Protocol 2: General Intracellular Crosslinking with DSS
  • Cell Preparation: Harvest suspension cells by centrifugation or detach adherent cells using a non-enzymatic method.[5] Wash the cells three times with ice-cold PBS, pH 8.0.[7]

  • DSS Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO (e.g., 25 mM).[5]

  • Crosslinking: Add the DSS stock solution to the cell suspension to achieve the desired final concentration (determined from titration experiments). Incubate for 30 minutes at room temperature or for 2 hours on ice with gentle mixing.[5]

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[5]

  • Cell Lysis: Proceed with your standard cell lysis protocol.

  • Downstream Analysis: Analyze the crosslinked proteins by SDS-PAGE, immunoprecipitation, or mass spectrometry.[1][5]

Data Presentation

Table 1: Recommended Starting Concentrations for DSS Crosslinking

Final DSS Concentration Recommended Incubation Expected Degree of Crosslinking Notes
0.25 - 1.0 mM30 min at RT or 2 hr at 4°CLower degree, ideal for direct or high-affinity interactions.[5]Good starting point for initial experiments.
1.0 - 2.5 mM30 min at RT or 2 hr at 4°CModerate degree, suitable for most applications.[5]A common concentration range for many cell types.
2.5 - 5.0 mM30 min at RT or 2 hr at 4°CHigher degree, increased risk of large, insoluble aggregates.[5]Use with caution and only if lower concentrations are ineffective.

Visualizations

DSS_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cells Prepare Cells/Protein in Non-Amine Buffer crosslink Add DSS to Sample Incubate (RT or 4°C) prep_cells->crosslink prep_dss Prepare Fresh DSS in Anhydrous DMSO prep_dss->crosslink quench Add Quenching Buffer (e.g., Tris-HCl) crosslink->quench analysis Analyze by SDS-PAGE, Western Blot, or Mass Spec quench->analysis DSS_Reaction_Mechanism Protein1 Protein 1 (with Primary Amine) DSS DSS (this compound) Protein1->DSS Crosslinked_Product Crosslinked Proteins (Stable Amide Bond) Protein2 Protein 2 (with Primary Amine) DSS->Protein2 Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start High Molecular Weight Smear Observed High_DSS Is DSS Concentration Too High? Start->High_DSS Long_Incubation Is Incubation Time Too Long? Start->Long_Incubation Bad_Quench Is Quenching Inefficient? Start->Bad_Quench Reduce_DSS Decrease DSS Concentration (Perform Titration) High_DSS->Reduce_DSS Yes Reduce_Time Shorten Incubation Time Long_Incubation->Reduce_Time Yes Optimize_Quench Optimize Quenching (Concentration/Time) Bad_Quench->Optimize_Quench Yes

References

Technical Support Center: Disuccinimidyl Suberate (DSS) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disuccinimidyl suberate (B1241622) (DSS) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during DSS crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is Disuccinimidyl suberate (DSS) and how does it work?

This compound (DSS) is a chemical crosslinker used to covalently link interacting proteins. It is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2] Because DSS is water-insoluble and membrane-permeable, it is suitable for intracellular crosslinking.

Q2: What is the optimal buffer for DSS crosslinking reactions?

The choice of buffer is critical for a successful DSS crosslinking experiment. The ideal buffer should be amine-free and maintain a pH between 7.0 and 9.0.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Borate Buffer

  • Carbonate/Bicarbonate Buffer[2][3][4][5][6]

Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for reaction with DSS and must be avoided during the crosslinking step.[3] However, they are ideal for quenching the reaction.

Q3: How does pH affect the efficiency of the DSS reaction?

The DSS crosslinking reaction is highly pH-dependent. The reaction of NHS esters with primary amines is most efficient at a neutral to slightly alkaline pH (7.0-9.0).[2][4] Below this range, the primary amines on the protein are protonated and less nucleophilic, reducing the reaction rate. Above this range, the rate of hydrolysis of the DSS molecule itself increases significantly, reducing the amount of crosslinker available to react with the protein. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[7]

Q4: How should I prepare and store DSS?

DSS is moisture-sensitive and should be stored in a desiccated environment at -20°C.[8] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation. DSS is not soluble in aqueous solutions and must be dissolved in a dry organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), immediately before use.[1][2][4] Stock solutions of DSS in organic solvents should not be stored for long periods as the NHS ester will hydrolyze over time.

Q5: How do I stop (quench) the DSS crosslinking reaction?

To terminate the crosslinking reaction, a quenching solution containing a high concentration of primary amines is added. This consumes any unreacted DSS. A common quenching buffer is 1 M Tris-HCl, pH 7.5, or 1 M glycine, added to a final concentration of 20-50 mM. The quenching reaction should be allowed to proceed for at least 15 minutes at room temperature.[1][4]

Data Presentation

Table 1: Recommended Buffers for DSS Crosslinking Reactions
BufferTypical ConcentrationRecommended pH RangeKey Considerations
Phosphate-Buffered Saline (PBS) 20-100 mM7.2 - 7.6Widely available and mimics physiological conditions. May not be suitable for all enzymatic reactions as phosphate (B84403) can be an inhibitor. Can cause precipitation with divalent cations.[9]
HEPES 20-50 mM7.0 - 8.2Good buffering capacity in the optimal pH range for DSS. Does not tend to form complexes with metal ions.[9]
Borate 50-100 mM8.0 - 9.0Effective at the higher end of the optimal pH range.
Carbonate/Bicarbonate 100 mM8.5 - 9.0Useful for reactions requiring a more alkaline pH.
Table 2: Effect of pH on NHS-Ester Hydrolysis
pHTemperatureHalf-life of NHS-EsterImplication for DSS Reactions
7.00°C4-5 hoursSlower reaction with protein but longer crosslinker stability.
7.4Room Temp~1-4 hoursA good starting point for many experiments, balancing reactivity and stability.[10]
8.64°C10 minutesRapid reaction with protein, but also rapid hydrolysis of DSS. Requires precise timing.[7]

Experimental Protocols

Protocol 1: Crosslinking of a Purified Protein

This protocol provides a general procedure for crosslinking a purified protein in solution with DSS. Optimization of the DSS:protein molar ratio is recommended for each specific system.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (DSS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching Buffer (1 M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation: Ensure your protein sample is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

  • DSS Stock Solution Preparation: Immediately before use, prepare a 25 mM stock solution of DSS in anhydrous DMSO. For example, dissolve 2 mg of DSS in 216 µL of DMSO.

  • Crosslinking Reaction:

    • Add the DSS stock solution to your protein sample to achieve the desired final concentration. The optimal molar excess of DSS over the protein can range from 10-fold to 50-fold, depending on the protein concentration.[2][4][8]

    • For a protein concentration >5 mg/mL, start with a 10-fold molar excess.[2][8]

    • For a protein concentration <5 mg/mL, a 20- to 50-fold molar excess may be required.[2][8]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Intracellular Crosslinking with DSS

This protocol outlines a general procedure for crosslinking proteins within living cells.

Materials:

  • Cultured cells in suspension or adherent

  • Ice-cold PBS, pH 8.0

  • This compound (DSS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching Buffer (1 M Tris-HCl, pH 7.5)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[4]

    • Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[4]

  • DSS Stock Solution Preparation: Immediately before use, prepare a 25 mM stock solution of DSS in anhydrous DMSO.

  • Crosslinking Reaction:

    • Add the DSS stock solution to the cell suspension to a final concentration of 1-5 mM.[2][4]

    • Incubate the cells for 30 minutes at room temperature.[4]

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Cell Lysis and Analysis: The cells can now be pelleted and lysed using a suitable lysis buffer containing protease inhibitors for subsequent analysis of the crosslinked protein complexes.

Troubleshooting Guide

Table 3: Common Issues and Solutions in DSS Crosslinking
IssuePotential Cause(s)Recommended Solution(s)
Low or No Crosslinking Incompatible Buffer: Presence of primary amines (e.g., Tris, glycine).Use an amine-free buffer such as PBS, HEPES, or Borate.
Incorrect pH: pH is too low (<7.0), leading to protonated, unreactive amines.Adjust the buffer pH to the optimal range of 7.0-9.0.
Hydrolyzed DSS: DSS was exposed to moisture or stored improperly.Use fresh, high-quality DSS and prepare the stock solution in anhydrous DMSO immediately before use.
Insufficient DSS Concentration: The molar ratio of DSS to protein is too low.Increase the molar excess of DSS. Perform a titration to find the optimal ratio.
Low Protein Concentration: Dilute protein solutions favor DSS hydrolysis over crosslinking.If possible, increase the protein concentration.
High Molecular Weight Smear or Insoluble Aggregates in Gel Excessive Crosslinking: DSS concentration is too high or incubation time is too long.Reduce the DSS concentration and/or the incubation time. Perform a titration to optimize conditions.
Non-specific Crosslinking: High protein concentration can lead to random crosslinking of non-interacting proteins.Optimize the protein concentration.
Loss of Protein Activity Modification of Critical Residues: DSS may modify lysine residues in the active site or binding interface of the protein.Try a lower molar excess of DSS. Consider using a crosslinker with a different reactive group or spacer arm length.

Visualizations

DSS_Reaction_Mechanism cluster_reaction Reaction Pathway cluster_side_reaction Competing Reaction DSS DSS (this compound) Intermediate Amine-Reactive Intermediate DSS->Intermediate + Protein 1 Hydrolyzed_DSS Hydrolyzed DSS (Inactive) DSS->Hydrolyzed_DSS + H₂O Protein1 Protein 1 (with Primary Amine) Protein1->Intermediate Protein2 Protein 2 (with Primary Amine) Crosslinked_Product Stable Crosslinked Protein Complex Protein2->Crosslinked_Product Intermediate->Crosslinked_Product + Protein 2 Water H₂O (pH > 7) Water->Hydrolyzed_DSS

Caption: Chemical reaction pathway of DSS with primary amines on proteins.

DSS_Workflow start Start prep_protein Prepare Protein Sample in Amine-Free Buffer (pH 7-9) start->prep_protein reaction Add DSS to Protein Incubate (30-60 min RT or 2h on ice) prep_protein->reaction prep_dss Prepare Fresh DSS Stock in Anhydrous DMSO prep_dss->reaction quench Quench Reaction with Tris or Glycine reaction->quench analysis Downstream Analysis (SDS-PAGE, MS, etc.) quench->analysis end End analysis->end

Caption: A typical experimental workflow for DSS crosslinking.

Troubleshooting_Logic start Problem with Crosslinking no_crosslinking Low or No Crosslinking? start->no_crosslinking aggregates High MW Smear/ Aggregates? start->aggregates No no_crosslinking->aggregates No check_buffer Check Buffer: Amine-free? pH 7-9? no_crosslinking->check_buffer Yes reduce_dss Reduce DSS:Protein Ratio aggregates->reduce_dss Yes check_dss Check DSS: Freshly prepared? Stored correctly? check_buffer->check_dss increase_dss Increase DSS:Protein Ratio check_dss->increase_dss increase_protein Increase Protein Concentration increase_dss->increase_protein solution Solution increase_protein->solution reduce_time Reduce Incubation Time reduce_dss->reduce_time reduce_time->solution

Caption: A logical workflow for troubleshooting common DSS crosslinking issues.

References

Validation & Comparative

A Head-to-Head Comparison of Disuccinimidyl Suberate (DSS) and BS3 for Cell Surface Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and life sciences, the selection of appropriate chemical crosslinkers is a critical step in elucidating protein-protein interactions. This guide provides a comprehensive comparison of two commonly used amine-reactive crosslinkers, Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3), with a focus on their application in cell surface crosslinking.

The fundamental difference between DSS and BS3 lies in their solubility and, consequently, their ability to permeate cell membranes. DSS is a hydrophobic molecule that readily crosses the plasma membrane, making it suitable for intracellular crosslinking.[1][2] In contrast, BS3 is a water-soluble salt and is membrane-impermeable, restricting its crosslinking activity to the cell surface.[1][3][4][5] This distinction is paramount when the experimental goal is to specifically capture interactions occurring on the exterior of the cell.

Chemical Properties and Reactivity

Both DSS and BS3 are homobifunctional N-hydroxysuccinimide (NHS) esters that react efficiently with primary amines (-NH2) to form stable amide bonds.[1][3][6] These primary amines are predominantly found in the side chains of lysine (B10760008) (K) residues and at the N-terminus of polypeptides.[3][4] The reaction occurs optimally in a pH range of 7 to 9.[1][3] Despite their structural differences, their reactivity towards primary amines is essentially identical.[1][3][4][6]

The key structural difference is the presence of sulfonate groups on the NHS esters of BS3, which renders it water-soluble and negatively charged, thereby preventing its passage through the lipid bilayer of the cell membrane.[4][5] DSS lacks these charged groups, is lipophilic, and must be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction mixture.[1][2][3]

Quantitative Data Summary

FeatureDisuccinimidyl suberate (DSS)Bis(sulfosuccinimidyl) suberate (BS3)
Full Name This compoundBis(sulfosuccinimidyl) suberate
Synonyms DSS, Disuccinimidyl octanedioateBS3, Sulfo-DSS
Molecular Weight 368.35 g/mol [1][3]572.43 g/mol (sodium salt)
Spacer Arm Length 11.4 Å[1][2]11.4 Å[7]
Reactive Groups N-hydroxysuccinimide (NHS) ester[2]Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester[4]
Target Moiety Primary amines (-NH2)[2]Primary amines (-NH2)[3]
Solubility Insoluble in water; soluble in organic solvents (DMSO, DMF)[1][2][3]Water-soluble (up to ~100 mM)[3][4]
Membrane Permeability Permeable[1][2][3]Impermeable[4][5]
Primary Application Intracellular and intramembrane crosslinking[1][2][3]Cell-surface protein crosslinking[1][3][4][5]

Experimental Considerations and Performance

For cell surface crosslinking, BS3 is the superior choice as it selectively targets extracellular and membrane-surface proteins without disrupting intracellular components.[8] The use of DSS in whole-cell experiments would result in indiscriminate crosslinking of both surface and intracellular proteins, complicating the analysis of cell-surface-specific interactions.

The requirement of an organic solvent for DSS can be a confounding factor in cellular studies. DMSO, even at low concentrations, can impact cell viability and morphology. The water-solubility of BS3 circumvents this issue, allowing for crosslinking in aqueous buffers with minimal perturbation to the cellular environment.

Experimental data from studies comparing the crosslinking efficiency of DSS and BS3 on purified proteins, such as Bovine Serum Albumin (BSA), have shown that both crosslinkers are similarly effective in forming higher molecular weight complexes. Mass spectrometry analysis has also confirmed a comparable number of identified crosslinked peptides for both reagents, underscoring their similar reactivity.[4]

Experimental Protocols

Cell Surface Crosslinking with BS3

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

Materials:

  • Cells in suspension or adherent cells

  • Phosphate-buffered saline (PBS), pH 8.0

  • BS3 (Bis(sulfosuccinimidyl) suberate)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5 (or 1 M glycine)

  • Lysis buffer with protease inhibitors

Procedure:

  • Cell Preparation:

    • For suspension cells, harvest by centrifugation and wash three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8.0).[1][3]

    • For adherent cells, wash the monolayer three times with ice-cold PBS (pH 8.0).[3]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in an aqueous buffer (e.g., 20 mM sodium phosphate, pH 7.4).[3][7] BS3 can be dissolved directly in the reaction buffer.

  • Crosslinking Reaction: Add the BS3 solution to the cells to a final concentration of 1-5 mM.[1][3]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[3] Performing the incubation at 4°C can help reduce the active internalization of the crosslinker.[1]

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris or glycine.[3][9] Incubate for 15 minutes at room temperature.[3]

  • Cell Lysis and Downstream Analysis: After quenching, wash the cells with PBS and proceed with cell lysis using an appropriate lysis buffer containing protease inhibitors. The crosslinked protein complexes can then be analyzed by techniques such as SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry.[9][10]

Intracellular Crosslinking with DSS

This protocol is provided for comparison to highlight the differences in handling DSS.

Materials:

  • Cells in suspension or adherent cells

  • Phosphate-buffered saline (PBS), pH 8.0

  • DSS (this compound)

  • Anhydrous DMSO or DMF

  • Quenching buffer: 1 M Tris-HCl, pH 7.5 (or 1 M glycine)

  • Lysis buffer with protease inhibitors

Procedure:

  • Cell Preparation: Prepare cells as described for the BS3 protocol.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS (e.g., 25 mM) in anhydrous DMSO.[2][11]

  • Crosslinking Reaction: Add the DSS stock solution to the cell suspension to a final concentration of 1-5 mM.[1][3][11]

  • Incubation: Incubate for 30 minutes at room temperature or for 2 hours on ice.[2][11]

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM Tris.[9] Incubate for 15 minutes at room temperature.[11]

  • Cell Lysis and Downstream Analysis: Proceed with cell lysis and subsequent analysis as for the BS3 protocol.

Visualizing the Crosslinking Strategies

To better illustrate the distinct applications of DSS and BS3, the following diagrams depict their mechanisms of action and a generalized experimental workflow.

DSS_vs_BS3_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protein_A_ext Protein A Protein_B_ext Protein B Membrane Lipid Bilayer Protein_C_int Protein C Protein_D_int Protein D BS3 BS3 (Membrane Impermeable) BS3->Protein_A_ext Crosslinks Surface Proteins BS3->Protein_B_ext DSS DSS (Membrane Permeable) DSS->Membrane Permeates DSS->Protein_C_int Crosslinks Intracellular Proteins DSS->Protein_D_int

Caption: Differential permeability of BS3 and DSS.

Crosslinking_Workflow Start Start: Cell Culture Wash Wash Cells (e.g., with PBS) Start->Wash Add_Crosslinker Add Crosslinker (BS3 for surface, DSS for intracellular) Wash->Add_Crosslinker Incubate Incubate (e.g., 30 min at RT) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., with Tris) Incubate->Quench Lyse Cell Lysis Quench->Lyse Analyze Downstream Analysis (SDS-PAGE, IP, MS, etc.) Lyse->Analyze

Caption: Generalized experimental workflow for cell crosslinking.

Conclusion

The choice between this compound (DSS) and Bis(sulfosuccinimidyl) suberate (BS3) for crosslinking studies is dictated by the subcellular localization of the protein interactions of interest. For the specific application of identifying and characterizing protein interactions on the cell surface, the water-soluble and membrane-impermeable nature of BS3 makes it the unequivocally superior reagent. Its use minimizes the risk of unintended intracellular crosslinking and avoids potential artifacts associated with organic solvents required for DSS. Conversely, DSS remains the tool of choice for probing the intracellular interactome. A clear understanding of the distinct properties of these crosslinkers is essential for designing robust experiments and obtaining reliable data in the study of protein-protein interactions.

References

A Head-to-Head Comparison of DSS and DSG Spacer Arm Lengths for Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein interactions, the choice of crosslinking agent is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, data-driven comparison of two widely used amine-reactive, non-cleavable crosslinkers: disuccinimidyl suberate (B1241622) (DSS) and disuccinimidyl glutarate (DSG). By examining their performance, applications, and experimental considerations, this document aims to equip researchers with the knowledge to select the optimal reagent for their structural proteomics investigations.

Both DSS and DSG are homobifunctional N-hydroxysuccinimide (NHS) esters that covalently link primary amines on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of polypeptides.[1] This irreversible crosslinking captures a snapshot of protein conformations and interactions, providing valuable distance constraints for structural modeling. The fundamental difference between these two reagents lies in the length of their spacer arms, a distinction that directly influences the types of interactions they can stabilize and detect.[1]

Quantitative Overview: DSS vs. DSG

The selection of a crosslinker is often dictated by its physical and chemical properties. The table below summarizes the key quantitative data for DSS and DSG, highlighting the distinctions that guide their application in structural proteomics.

PropertyDisuccinimidyl suberate (DSS)Disuccinimidyl glutarate (DSG)Reference(s)
Molecular Weight 368.35 g/mol 326.26 g/mol [1]
Spacer Arm Length 11.4 Å7.7 Å[1][2]
Reactive Groups N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester[1]
Target Specificity Primary aminesPrimary amines[1]

Performance and Applications: The Impact of Spacer Arm Length

The difference in spacer arm length is the most critical factor when choosing between DSS and DSG.[1] The longer spacer arm of DSS allows it to capture interactions over a greater distance compared to the shorter DSG. This has significant implications for experimental design and data interpretation.

A study directly comparing the two crosslinkers on a mixture of seven proteins with known three-dimensional structures found that DSS generated a greater number of non-redundant cross-links (22) compared to DSG (10).[1][3] Interestingly, the average distances of the observed cross-links were similar for both, around 16-17 Å.[1][3] This suggests that while DSS may be more prolific in identifying cross-links due to its longer reach, both reagents can provide valuable and comparable distance information.[1]

Choose this compound (DSS) when:

  • Performing an initial screen for protein-protein interactions to maximize the number of identified cross-links.[1]

  • The interacting proteins are expected to have some flexibility or the interaction interface is broad.[1]

  • Studying large protein complexes where interacting domains may be further apart.[1]

Choose Disuccinimidyl glutarate (DSG) when:

  • Studying tightly packed protein complexes or intramolecular cross-links within a single protein.[1]

  • Aiming to minimize the potential for capturing non-specific or transient interactions that occur over a longer distance.[1]

  • Seeking to refine distance constraints when used in parallel with DSS.[3]

In some cases, using both crosslinkers in parallel experiments can provide complementary data, with DSS offering a broader survey of interactions and DSG providing finer details for specific interfaces.[1]

Experimental Protocols

Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are representative protocols for in-solution protein crosslinking using DSS and DSG.

Protocol 1: In-solution Crosslinking with DSS

Materials:

  • Protein sample in a non-amine containing buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)

  • DSS crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • DSS Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 50 mM).[4] DSS is moisture-sensitive and should be allowed to equilibrate to room temperature before opening.[4]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.5 to 5 mM.[4] A common starting point is a 20-fold molar excess of crosslinker to protein.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 45-60 minutes or on ice for 2-3 hours.[4]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 25-200 mM.[4] Incubate for 10-15 minutes at room temperature.[4]

  • Removal of Excess Crosslinker: Remove unreacted DSS and byproducts by desalting or dialysis.[4]

  • Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, mass spectrometry, or other relevant techniques.[5]

Protocol 2: In-solution Crosslinking with DSG

Materials:

  • Protein sample in a non-amine containing buffer (e.g., PBS, pH 7-9)

  • DSG crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • DSG Preparation: Immediately before use, prepare a stock solution of DSG in anhydrous DMSO or DMF.[6]

  • Crosslinking Reaction: Add the DSG stock solution to the protein sample. The optimal final concentration should be determined empirically but is often in the millimolar range.

  • Incubation: Incubate the reaction at room temperature for a set duration, typically ranging from a few minutes to an hour.[5]

  • Quenching: Add a quenching buffer (e.g., Tris or glycine) to stop the crosslinking reaction.[7]

  • Removal of Excess Crosslinker: Purify the sample to remove unreacted DSG.[5]

  • Analysis: Analyze the crosslinked products using appropriate downstream methods.[5]

Visualizing the Workflow and Chemical Structures

To better understand the experimental process and the key differences between DSS and DSG, the following diagrams are provided.

Crosslinking_Workflow General Experimental Workflow for Protein Crosslinking Protein_Sample Protein Sample in Non-Amine Buffer Add_Crosslinker Add DSS or DSG Stock Solution Protein_Sample->Add_Crosslinker Incubate Incubate (Room Temp or Ice) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purify Sample (Desalting/Dialysis) Quench->Purify Analysis Downstream Analysis (SDS-PAGE, MS) Purify->Analysis

Caption: A general experimental workflow for protein crosslinking.

Crosslinker_Structures Chemical Structures and Spacer Arms of DSS and DSG cluster_DSS DSS (this compound) cluster_DSG DSG (Disuccinimidyl glutarate) DSS_structure NHS-ester - (CH₂)₈ - NHS-ester DSS_length Spacer Arm: 11.4 Å DSG_structure NHS-ester - (CH₂)₅ - NHS-ester DSG_length Spacer Arm: 7.7 Å

Caption: Chemical structures and spacer arm lengths of DSS and DSG.

References

A Researcher's Guide to In Vivo Protein Crosslinking: Exploring Alternatives to Disuccinimidyl Suberate (DSS)

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic cellular environment, proteins continuously engage in transient interactions to orchestrate complex biological processes. Capturing these fleeting interactions in their native state is a cornerstone of proteomics and drug development. Disuccinimidyl suberate (B1241622) (DSS), a homobifunctional N-hydroxysuccinimide (NHS)-ester crosslinker, has long been a workhorse for in vivo protein crosslinking. Its membrane permeability allows it to enter living cells and covalently link interacting proteins, providing a "snapshot" of the cellular interactome. However, the irreversible nature of DSS crosslinks and its specific reactivity towards primary amines (lysine residues and N-termini) can present limitations. This guide provides a comprehensive comparison of viable alternatives to DSS for in vivo protein crosslinking, tailored for researchers, scientists, and drug development professionals. We will delve into the performance of different classes of crosslinkers, supported by experimental data, and provide detailed protocols for their application.

The Landscape of In Vivo Crosslinkers Beyond DSS

The ideal in vivo crosslinker should be cell-permeable, exhibit high crosslinking efficiency with

Cleavable Crosslinkers vs. Non-Cleavable DSS: A Comparative Guide for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of protein analysis, the choice of chemical crosslinker is a critical determinant of experimental success, particularly in elucidating protein-protein interactions and defining protein structure. While non-cleavable crosslinkers like Disuccinimidyl suberate (B1241622) (DSS) have been foundational tools, the advent of cleavable crosslinkers has revolutionized the field, offering significant advantages in mass spectrometry-based workflows. This guide provides an objective comparison of cleavable crosslinkers and the non-cleavable DSS, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their studies.

The primary distinction between these two classes of reagents lies in the reversibility of the covalent linkage they forge. Non-cleavable crosslinkers form a permanent bond between interacting amino acid residues, whereas cleavable crosslinkers feature a spacer arm with a labile bond that can be broken under specific conditions, such as through chemical reagents, enzymatic activity, or mass spectrometry fragmentation.[1] This fundamental difference profoundly impacts experimental design, data analysis, and the depth of biological insights that can be obtained.

At a Glance: Key Differences

FeatureCleavable CrosslinkersNon-Cleavable Crosslinkers (e.g., DSS)
Linkage Reversible, can be broken by specific stimuli (e.g., chemicals, MS-fragmentation).[1]Permanent, stable covalent bond.[1]
Primary Applications Crosslinking-Mass Spectrometry (XL-MS), enrichment of crosslinked peptides, multi-stage MS analysis.[1]Co-immunoprecipitation (Co-IP), affinity purification, stabilizing protein complexes for SDS-PAGE analysis.[1]
Mass Spectrometry Analysis Simplifies spectra by allowing for the analysis of individual peptides after cleavage.[2]Generates complex spectra of crosslinked peptides, making identification challenging.[3]
Confidence in Identification Higher confidence in crosslink identification due to characteristic fragmentation patterns.[2][4]Higher potential for false-positive identifications due to the complexity of the data.[5][6]
Data Analysis Specialized software can leverage cleavage information for more straightforward and accurate identification.[3][5]Requires complex algorithms to search for all possible peptide-peptide combinations, which is computationally intensive.[3]
Enrichment Some cleavable linkers incorporate affinity tags (e.g., biotin) for the selective enrichment of crosslinked species.[6][7]Enrichment of crosslinked peptides is more challenging.[7]

Performance Comparison: Cleavable vs. Non-Cleavable Crosslinkers

The advantages of cleavable crosslinkers become particularly evident in complex protein samples analyzed by mass spectrometry. The ability to cleave the crosslinker within the mass spectrometer (in the case of MS-cleavable linkers) simplifies the resulting spectra and boosts the confidence of peptide identification.

ParameterCleavable Crosslinker (e.g., DSSO, DSBU)Non-Cleavable Crosslinker (e.g., DSS)Rationale for Advantage
Number of Identified Cross-Linked Peptides Generally higher in complex samples.[8][9]Lower, especially in proteome-wide studies.[8]Simplified spectra and targeted fragmentation in MS-cleavable workflows lead to more successful identifications.[9][10]
False Discovery Rate (FDR) Lower.[6]Higher.[6]The characteristic fragmentation of cleavable linkers provides an additional layer of validation, reducing ambiguity.[6]
Computational Search Space Reduced, as individual peptides can be searched after cleavage.[11]Expands quadratically with the number of proteins, making searches for large datasets computationally demanding.[3]Cleavage effectively linearizes the crosslinked peptides for database searching.[11]
Sequence Coverage of Cross-Linked Peptides Improved due to better fragmentation of the individual peptides.[12]Can be limited, as the presence of the crosslink can hinder fragmentation.[12]MS-cleavable linkers can lead to more complete peptide backbone fragmentation.[12]

Experimental Protocols

To illustrate the practical differences, here are generalized protocols for a typical crosslinking experiment followed by mass spectrometry analysis.

Key Experiment: Crosslinking of a Protein Complex for Mass Spectrometry Analysis

Objective: To identify interacting peptides within a protein complex using either a cleavable or non-cleavable crosslinker.

Materials:

  • Purified protein complex in a suitable buffer (e.g., PBS or HEPES, pH 7.4).[2]

  • Cleavable crosslinker (e.g., DSSO) or non-cleavable crosslinker (DSS).

  • Anhydrous DMSO or DMF.[13]

  • Quenching buffer (e.g., Tris-HCl, pH 8.0).[2]

  • Reagents for protein denaturation, reduction, and alkylation (Urea, DTT, Iodoacetamide).[2]

  • Protease (e.g., Trypsin).[2]

  • Mass spectrometer with fragmentation capabilities (e.g., CID/HCD).[6]

Protocol using a Cleavable Crosslinker (e.g., DSSO):

  • Sample Preparation: Ensure the protein sample is in an amine-free buffer at an appropriate concentration (e.g., 1-5 µM).[2]

  • Crosslinker Preparation: Immediately before use, dissolve the DSSO in anhydrous DMSO to a stock concentration (e.g., 25 mM).[2]

  • Crosslinking Reaction: Add the crosslinker to the protein sample at a desired molar excess (e.g., 25-50 fold). Incubate at room temperature for 30-60 minutes.[2]

  • Quenching: Stop the reaction by adding a primary amine-containing buffer, like Tris-HCl, to a final concentration of 20-50 mM and incubate for 15-30 minutes.[2]

  • Protein Denaturation, Reduction, and Alkylation: Denature the proteins with 8 M urea (B33335). Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide.[2]

  • Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins overnight with trypsin.[2]

  • Enrichment (Optional but Recommended): Due to the low abundance of crosslinked peptides, an enrichment step, such as strong cation-exchange chromatography (SCX), is often performed.[5]

  • LC-MS/MS Analysis: Analyze the peptide mixture using a mass spectrometer. For MS-cleavable linkers like DSSO, a multi-stage fragmentation approach (MS2-MS3) is often employed. In an MS2 scan, the crosslinked peptide is fragmented, cleaving the linker and producing characteristic reporter ions. These reporter ions trigger an MS3 scan for the individual peptides, leading to their sequencing.[10]

Protocol using a Non-Cleavable Crosslinker (DSS):

  • Sample Preparation: Similar to the cleavable crosslinker protocol, ensure the protein sample is in an amine-free buffer.[13][14]

  • Crosslinker Preparation: Prepare a fresh solution of DSS in an anhydrous organic solvent like DMSO.[13][14]

  • Crosslinking Reaction: Add the DSS to the protein sample and incubate. Reaction times and concentrations are comparable to the cleavable crosslinker protocol.[14]

  • Quenching: Quench the reaction with a primary amine-containing buffer.[14]

  • Protein Denaturation, Reduction, and Alkylation: Follow the same procedure as for the cleavable crosslinker.

  • Proteolytic Digestion: Digest the crosslinked proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The resulting spectra will contain intact crosslinked peptides. Data analysis requires specialized software that can search for all possible peptide pairs, which is computationally intensive and can lead to a higher rate of false positives.[3]

Visualizing the Advantage: Workflows and Fragmentation

The diagrams below illustrate the experimental workflow for cleavable crosslinkers and the unique fragmentation pattern that simplifies data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein Complex Protein Complex Crosslinking Crosslinking Protein Complex->Crosslinking Add Cleavable Crosslinker Quenching Quenching Crosslinking->Quenching Digestion Digestion Quenching->Digestion LC-MS LC-MS Digestion->LC-MS Peptide Mixture MS2 MS2 LC-MS->MS2 Select Crosslinked Peptide Precursor MS3 MS3 MS2->MS3 Select Signature Fragment Ions Database Search Database Search MS3->Database Search Fragment Spectra of Individual Peptides Crosslink ID Crosslink ID Database Search->Crosslink ID

General experimental workflow for cleavable crosslinking mass spectrometry.

fragmentation_pathway cluster_ms2 MS2 Fragmentation (CID/HCD) cluster_ms3 MS3 Fragmentation Intact_Crosslinked_Peptide Intact Crosslinked Peptide (Peptide A - Linker - Peptide B) Cleaved_Linker Linker Cleavage Intact_Crosslinked_Peptide->Cleaved_Linker Signature_Ion_A Signature Ion (Peptide A + Linker Remnant) Cleaved_Linker->Signature_Ion_A Signature_Ion_B Signature Ion (Peptide B + Linker Remnant) Cleaved_Linker->Signature_Ion_B Peptide_A_Fragments Fragment Ions of Peptide A Signature_Ion_A->Peptide_A_Fragments Select & Fragment Peptide_B_Fragments Fragment Ions of Peptide B Signature_Ion_B->Peptide_B_Fragments Select & Fragment

References

A Comparative Guide to Validating DSS Crosslinking Results with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Chemical crosslinking-mass spectrometry (XL-MS) has become an indispensable technique for researchers, scientists, and drug development professionals, offering critical insights into protein-protein interactions (PPIs) and the structural topology of protein complexes.[1] The process involves covalently linking spatially proximate amino acid residues, effectively capturing a molecular snapshot of protein interactions in their native state.[1][2] Disuccinimidyl suberate (B1241622) (DSS) is a widely used amine-reactive, non-cleavable crosslinker that has been foundational in many structural biology studies.[3][4]

However, the validation of data generated from DSS and the selection of the appropriate crosslinker are critical for generating reliable and high-confidence results. This guide provides an objective comparison of DSS with common alternatives, supported by experimental data and detailed protocols, to aid in the design and validation of XL-MS experiments.

Comparison of Common Amine-Reactive Crosslinkers

The choice of crosslinker is a critical parameter that influences the outcome of an XL-MS experiment. Factors to consider include spacer arm length, solubility, cell membrane permeability, and whether the linker is cleavable by collision-induced dissociation (CID) in the mass spectrometer.[1][5]

FeatureDSS (Disuccinimidyl suberate)BS3 (Bis[sulfosuccinimidyl] suberate)DSSO (Disuccinimidyl sulfoxide)DSBU (Disuccinimidyl dibutyric urea)
Spacer Arm Length 11.4 Å11.4 Å10.1 Å~12.5 Å
Cleavability Non-cleavableNon-cleavableMS-cleavable (CID)[5]MS-cleavable (CID)[4]
Solubility Low (Requires DMSO/DMF)[6]High (Water-soluble)[5]Low (Requires DMSO/DMF)[7]Low (Requires DMSO/DMF)
Membrane Permeability PermeantImpermeant[5]Permeant[5]Permeant
Primary Application In vitro and in-cell crosslinking of protein complexes.[3]Cell-surface crosslinking and aqueous environments.[5]In-depth structural analysis, proteome-wide studies.[4][8]Structural analysis with simplified data processing.[4]
Key Advantage Well-established protocols, cost-effective.[8]High water solubility avoids organic solvents that can perturb protein structure.[5]MS-cleavability simplifies data analysis by allowing MS3 sequencing of individual peptides.[9][10]MS-cleavability simplifies spectral identification.[4]
Key Disadvantage Complex MS2 spectra (chimeric spectra) make data analysis challenging, especially for complex samples.[11]Cannot cross cell membranes, limiting its use for intracellular targets.[5]Requires instruments with MS3 fragmentation capabilities for its main advantage to be realized.[9]Data analysis workflows are specific to the linker's fragmentation pattern.

Quantitative Performance Data

The method of fragmentation and analysis in the mass spectrometer significantly impacts the number of identified crosslinked peptides. MS-cleavable crosslinkers like DSSO can leverage multi-stage fragmentation (MS2/MS3) to increase identification confidence and numbers.

The table below summarizes the relative number of identified crosslinked peptides from Bovine Serum Albumin (BSA) using different crosslinkers and fragmentation methods.

CrosslinkerMS2 Method (CID/HCD)MS2 Method (EThcD)MS2-MS3 Method (CID)
DSS (Non-cleavable) ++++++N/A
BS3 (Non-cleavable) ++++++N/A
DSSO (MS-cleavable) +++++++++
Data synthesized from performance graphs in Thermo Fisher Scientific application notes.[5][9] + indicates relative identification count, where +++++ is the highest.

As the data indicates, for non-cleavable crosslinkers like DSS and BS3, standard MS2 fragmentation methods yield a high number of identifications.[5] However, for the MS-cleavable DSSO, an MS2-MS3 workflow dramatically increases the number of identified crosslinks, highlighting its key advantage.[5][9]

Experimental Protocols

A robust experimental design is crucial for successful XL-MS. Below are detailed protocols for a typical in-vitro crosslinking experiment and the subsequent sample preparation for mass spectrometry analysis.

Protocol 1: In-Vitro Protein Crosslinking with DSS

This protocol is adapted for crosslinking a purified protein or protein complex in solution.[1][6]

  • Protein Sample Preparation :

    • Prepare the purified protein complex at a concentration of 0.5–2.0 mg/mL.

    • The protein must be in a non-amine-containing buffer, such as HEPES or PBS, at a pH between 7.2 and 8.0.[1][12]

  • Crosslinker Preparation :

    • Immediately before use, dissolve DSS in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock concentration (e.g., 25 mM).[6][13] DSS is moisture-sensitive and hydrolyzes quickly in aqueous solutions.[6]

  • Crosslinking Reaction :

    • Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25–2 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point for optimization.[6]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[6]

  • Quenching :

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 7.5), to a final concentration of 20–50 mM.[1][6] Glycine can also be used.[14]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[1]

  • Verification (Optional but Recommended) :

    • Analyze a small portion of the crosslinked sample via SDS-PAGE. Successful crosslinking will show the appearance of higher molecular weight bands corresponding to crosslinked species.[14]

Protocol 2: Sample Preparation for Mass Spectrometry

Following the crosslinking reaction, the sample must be digested into peptides for LC-MS/MS analysis.[3][15]

  • Denaturation and Reduction :

    • Denature the proteins by adding Urea or Guanidine-HCl.

    • Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 45 minutes.[3]

  • Alkylation :

    • Alkylate cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 50 mM.[3]

    • Incubate in the dark at room temperature for 30 minutes.[3]

  • Enzymatic Digestion :

    • Dilute the sample with a digestion buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the denaturant concentration.

    • Add a protease, typically Trypsin, at a 1:50 to 1:100 enzyme-to-protein mass ratio.[3]

    • Incubate overnight (12-18 hours) at 37°C.[3]

  • Sample Cleanup :

    • Stop the digestion by acidifying the sample with formic acid or trifluoroacetic acid.

    • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents before MS analysis.

  • LC-MS/MS Analysis :

    • Analyze the resulting peptide mixture using a high-resolution Orbitrap mass spectrometer or equivalent.[9][15]

    • For DSS, a standard data-dependent MS2 acquisition method is used.

    • For DSSO, a specialized MS2-MS3 method is employed where MS2 scans detect characteristic fragment doublets, triggering MS3 scans for peptide sequencing.[16]

Validation and Data Analysis Workflow

The validation of crosslinked peptides is a multi-step process involving specialized software and careful assessment of false discovery rates (FDR).

XL_MS_Workflow cluster_wet_lab Experimental Phase cluster_data_analysis Computational Phase p_prep 1. Protein Sample Prep xlink 2. Chemical Crosslinking (DSS) p_prep->xlink quench 3. Reaction Quenching xlink->quench digest 4. Proteolytic Digestion quench->digest lcms 5. LC-MS/MS Analysis digest->lcms search 6. Database Search (e.g., pLink, XlinkX) lcms->search fdr 7. FDR Estimation (<5% CSM-FDR) search->fdr validation 8. Structural Validation (PDB Distance Check) fdr->validation network 9. PPI Network Construction validation->network

Caption: General workflow for a crosslinking-mass spectrometry experiment.

The data analysis for XL-MS is computationally intensive. Specialized search engines (e.g., pLink, Kojak, XlinkX) are required to identify crosslinked peptide pairs from complex tandem mass spectra.[10][17] A critical step is the robust estimation of the False Discovery Rate (FDR), which ensures the statistical confidence of the identifications.[18][19] For large-scale studies, it is recommended to calculate FDR separately for intra-protein and inter-protein crosslinks to improve accuracy.[20] Finally, identified crosslinks should be mapped onto existing protein structures (if available from the PDB) to validate that the distance between the linked residues is within the theoretical maximum for the crosslinker's spacer arm (~27-30 Å for DSS/DSSO).[2]

Comparison of MS Analysis Strategies

The primary advantage of MS-cleavable crosslinkers like DSSO over non-cleavable ones like DSS lies in the mass spectrometry analysis stage, which simplifies spectral interpretation and boosts identification confidence.

Crosslinker_Comparison cluster_dss DSS (Non-cleavable) Workflow cluster_dsso DSSO (MS-cleavable) Workflow start Crosslinked Peptide Precursor Ion (MS1) dss_ms2 MS2 Fragmentation (HCD/CID) start->dss_ms2 Select for MS2 dsso_ms2 MS2 Fragmentation (Low-energy CID) start->dsso_ms2 Select for MS2 dss_spec Chimeric Spectrum (Fragments from both peptides) dss_ms2->dss_spec dss_search Complex Database Search (Quadratic search space) dss_spec->dss_search dsso_cleave Crosslinker Cleavage (Characteristic fragments) dsso_ms2->dsso_cleave dsso_ms3 MS3 Fragmentation (HCD on fragments) dsso_cleave->dsso_ms3 dsso_spec Linear Peptide Spectra (Sequencing of each peptide) dsso_ms3->dsso_spec dsso_search Simplified Database Search (Linear search space) dsso_spec->dsso_search

Caption: Comparison of mass spectrometry workflows for DSS and DSSO.

With a non-cleavable linker like DSS, MS2 fragmentation generates a complex "chimeric" spectrum containing fragment ions from both peptides simultaneously, which complicates identification.[11] In contrast, a cleavable linker like DSSO breaks apart at the linker during MS2, producing characteristic reporter ions.[10][16] This allows the instrument to isolate these fragments and subject them to a further round of fragmentation (MS3), which generates clean, linear spectra for each individual peptide, greatly simplifying the database search and increasing the reliability of the identification.[8][10]

References

A Head-to-Head Battle of Crosslinkers: Disuccinimidyl Suberate (DSS) vs. Formaldehyde in Crosslinking Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of DSS and formaldehyde (B43269) for elucidating molecular interactions.

In the intricate world of cellular biology and drug discovery, understanding the transient and stable interactions between proteins and other macromolecules is paramount. Chemical crosslinking serves as a powerful tool to "freeze" these interactions, allowing for their identification and characterization. Among the arsenal (B13267) of crosslinking agents, Disuccinimidyl suberate (B1241622) (DSS) and formaldehyde are two of the most widely utilized. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: Key Differences and Applications

Disuccinimidyl suberate (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester that specifically targets primary amines, such as those on lysine (B10760008) residues, forming stable amide bonds.[1][2][3] Its defined spacer arm length and specificity make it a preferred choice for targeted protein-protein interaction studies. Formaldehyde, a zero-length crosslinker, is a more promiscuous reagent, reacting with various nucleophilic groups on proteins and nucleic acids to form methylene (B1212753) bridges.[4][5][6] This broader reactivity makes it a staple in techniques like Chromatin Immunoprecipitation (ChIP) for capturing protein-DNA interactions in vivo.[7][8][9]

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between DSS and formaldehyde lies in their reaction mechanisms, which dictates their specificity and applications.

This compound (DSS): Precision Targeting of Amines

DSS is a homobifunctional crosslinker, meaning it has two identical reactive groups at either end of a spacer arm.[3] These reactive groups are N-hydroxysuccinimide (NHS) esters, which readily react with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) in a pH-dependent manner (optimal pH 7-9) to form stable, covalent amide bonds.[1][2][10] This reaction is highly specific for primary amines, minimizing off-target modifications.

DSS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_DSS Prepare fresh DSS stock solution Add_DSS Add DSS to protein sample Prep_DSS->Add_DSS Prep_Protein Prepare protein in amine-free buffer Prep_Protein->Add_DSS Incubate Incubate at RT or 4°C Add_DSS->Incubate Quench Quench reaction with Tris buffer Incubate->Quench Analyze Analyze by SDS-PAGE Quench->Analyze Formaldehyde_ChIP_Workflow cluster_crosslinking In Vivo Crosslinking cluster_processing Chromatin Processing cluster_chip ChIP & Analysis Harvest_Cells Harvest and wash cells Add_FA Add 1% Formaldehyde Harvest_Cells->Add_FA Incubate_FA Incubate at RT Add_FA->Incubate_FA Quench_FA Quench with Glycine Incubate_FA->Quench_FA Lyse_Cells Cell Lysis Quench_FA->Lyse_Cells Shear_Chromatin Sonication Lyse_Cells->Shear_Chromatin Immunoprecipitation Immunoprecipitation Shear_Chromatin->Immunoprecipitation Reverse_Crosslinks Reverse Crosslinks (Heat) Immunoprecipitation->Reverse_Crosslinks Sequencing DNA Purification & Sequencing Reverse_Crosslinks->Sequencing

References

A Head-to-Head Battle: Water-Soluble vs. Water-Insoluble Crosslinkers for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal crosslinking strategy for their experimental needs.

In the intricate world of molecular biology and drug development, crosslinkers are indispensable tools for elucidating protein-protein interactions, stabilizing protein structures, and creating novel bioconjugates. The choice between a water-soluble and a water-insoluble crosslinker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of these two classes of reagents, focusing on their performance, applications, and the experimental protocols that underpin their use.

At a Glance: Key Differences and Properties

The fundamental distinction between water-soluble and water-insoluble crosslinkers lies in their solubility in aqueous buffers, a property that dictates their membrane permeability and, consequently, their primary applications. Water-soluble crosslinkers, such as Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), possess charged groups that prevent them from crossing cell membranes, making them ideal for studying cell-surface interactions.[1][2][3] In contrast, water-insoluble crosslinkers, like Disuccinimidyl suberate (DSS), are lipophilic and can readily permeate cell membranes, enabling the investigation of intracellular and intramembrane protein interactions.[2][4]

PropertyWater-Soluble Crosslinkers (e.g., BS3)Water-Insoluble Crosslinkers (e.g., DSS)References
Solubility High solubility in aqueous buffersInsoluble in water; requires organic solvents (e.g., DMSO, DMF)[2][3][4]
Membrane Permeability Impermeable to cell membranesPermeable to cell membranes[1][2][4]
Primary Applications Cell-surface protein crosslinking, antibody-antigen binding studiesIntracellular and intramembrane protein crosslinking, protein complex stabilization[1][2][4]
Reactive Groups Commonly N-hydroxysuccinimide (NHS) esters targeting primary aminesCommonly N-hydroxysuccinimide (NHS) esters targeting primary amines[5][6][7]
Spacer Arm Length Variable, e.g., 11.4 Å for BS3Variable, e.g., 11.4 Å for DSS[8][9]
Potential for Cellular Stress Minimal, as no organic solvent is requiredHigher, due to the requirement for organic solvents like DMSO which can impact cell viability[1]

Performance Comparison: Efficiency and Specificity

Both water-soluble and water-insoluble crosslinkers, particularly those with NHS ester reactive groups, exhibit high efficiency in forming stable amide bonds with primary amines on proteins.[6][7] Studies comparing the crosslinking efficiency of BS3 and DSS on purified proteins, such as Bovine Serum Albumin (BSA), have shown that both reagents are similarly effective in forming higher molecular weight complexes.[1][3] Mass spectrometry analysis has also revealed a comparable number of identified crosslinked peptides for both, indicating similar reactivity towards primary amines.[1]

The key performance differentiator lies in their application-specific efficacy. For studying interactions on the cell surface, water-soluble crosslinkers like BS3 are superior due to their inability to enter the cell, ensuring that only extracellular proteins are crosslinked.[1] This provides a clear snapshot of the cell-surface interactome. Conversely, for investigating intracellular protein networks, the membrane-permeable nature of DSS is essential.[1]

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for protein crosslinking using BS3 and DSS. It is crucial to optimize these protocols for each specific application.

Protocol 1: Cell-Surface Protein Crosslinking with BS3

Materials:

  • BS3 (Bis(sulfosuccinimidyl) suberate)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Cells of interest

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing culture media. Resuspend the cells in PBS at a concentration of approximately 25 x 10^6 cells/mL.[2]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in an aqueous buffer (e.g., PBS) to the desired concentration (e.g., 10-25 mM).[2][10]

  • Crosslinking Reaction: Add the BS3 stock solution to the cell suspension to a final concentration of 1-5 mM.[2] Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2]

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris.[2] Incubate for 15 minutes at room temperature.[2]

  • Downstream Analysis: The crosslinked cells can now be lysed for subsequent analysis by SDS-PAGE, Western blotting, or mass spectrometry.[11]

Protocol 2: Intracellular Protein Crosslinking with DSS

Materials:

  • DSS (this compound)

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Cells of interest or purified protein solution

Procedure:

  • Sample Preparation: For intracellular crosslinking, prepare a cell lysate. For purified proteins, ensure the protein is in an amine-free buffer.[12]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM).[13] DSS is moisture-sensitive.[9]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. A final DSS concentration of 0.25-5 mM is a common starting point.[14] Incubate for 30-60 minutes at room temperature or 2 hours on ice.[13]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature.[9]

  • Downstream Analysis: The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, mass spectrometry, or immunoprecipitation.[12]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanism of NHS-ester crosslinkers and a typical experimental workflow.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein1 Protein with Primary Amine (-NH2) Crosslinked_Protein Crosslinked Protein (Stable Amide Bond) Protein1->Crosslinked_Protein Reaction Crosslinker NHS-Ester Crosslinker Crosslinker->Crosslinked_Protein NHS_byproduct N-hydroxysuccinimide (Leaving Group) Crosslinked_Protein->NHS_byproduct Release

Diagram 1: General reaction mechanism of an NHS-ester crosslinker with a primary amine on a protein.[6]

Crosslinking_Workflow start Start: Protein Sample prepare_crosslinker Prepare Crosslinker Stock Solution start->prepare_crosslinker crosslinking_reaction Crosslinking Reaction: Incubate sample with crosslinker prepare_crosslinker->crosslinking_reaction quench Quench Reaction: Add Tris or Glycine crosslinking_reaction->quench analysis Downstream Analysis: SDS-PAGE, Mass Spec, etc. quench->analysis

Diagram 2: A typical experimental workflow for a protein crosslinking experiment.[11][12]

Making the Right Choice: A Decision Guide

The selection of a water-soluble or water-insoluble crosslinker should be guided by the specific research question.

Decision_Tree start What is the primary research question? cell_surface Studying cell-surface protein interactions? start->cell_surface Location of Interaction intracellular Investigating intracellular protein interactions? start->intracellular Location of Interaction water_soluble Use a Water-Soluble Crosslinker (e.g., BS3) cell_surface->water_soluble Yes water_insoluble Use a Water-Insoluble Crosslinker (e.g., DSS) intracellular->water_insoluble Yes

Diagram 3: A simplified decision tree to guide the selection of a crosslinker based on the experimental goal.

Conclusion

Both water-soluble and water-insoluble crosslinkers are powerful reagents in the toolkit of biochemists and drug developers. While their fundamental reactivity may be similar, their distinct solubility profiles and membrane permeability properties make them suited for different applications. Water-soluble crosslinkers excel in the targeted analysis of cell-surface interactions with minimal disruption to the intracellular environment.[1] In contrast, water-insoluble crosslinkers are the tools of choice for probing the intricate network of protein interactions within the cell. By carefully considering the experimental objectives and following optimized protocols, researchers can harness the full potential of these reagents to unravel the complexities of biological systems.

References

Assessing the Specificity of Disuccinimidyl Suberate (DSS) Crosslinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl suberate (B1241622) (DSS) is a widely utilized homobifunctional crosslinking agent essential for studying protein-protein interactions, defining protein complex topologies, and stabilizing protein structures for analysis.[1][2] Its utility stems from its ability to covalently link proteins in close proximity, providing a "snapshot" of cellular interactions.[3] However, the specificity of this crosslinking reaction is a critical parameter that dictates the reliability and interpretability of the resulting data. This guide provides a comprehensive comparison of DSS with alternative crosslinking agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their experimental designs.

The Chemistry of DSS Crosslinking: Primary Reactions and Potential Pitfalls

DSS contains two N-hydroxysuccinimide (NHS) ester functional groups at either end of an 8-carbon spacer arm.[2][4] These NHS esters readily react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a polypeptide chain, to form stable amide bonds.[4][5] This reaction is most efficient within a pH range of 7 to 9.[1][4][6]

While the reaction with primary amines is the predominant and desired outcome, several side reactions can occur, impacting the specificity of the crosslinking. The most significant of these is the hydrolysis of the NHS ester in the presence of water, which renders the DSS molecule incapable of forming crosslinks.[7][8] This competing reaction is highly dependent on pH, with the rate of hydrolysis increasing significantly at a more alkaline pH.[7][8] Other potential, though less frequent, side reactions include reactions with the hydroxyl groups of serine, threonine, and tyrosine residues, and the sulfhydryl group of cysteine residues, forming less stable ester and thioester linkages, respectively.[8]

It is also crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with the NHS esters, effectively quenching the crosslinker.[7][8]

Visualizing the Reaction Pathway of DSS

The following diagram illustrates the primary reaction of DSS with protein primary amines and the competing hydrolysis side reaction.

DSS_Reaction_Pathway cluster_primary Primary Reaction (Aminolysis) cluster_side Side Reaction (Hydrolysis) DSS Disuccinimidyl Suberate (DSS) Crosslinked_Protein Crosslinked Proteins (Stable Amide Bond) DSS->Crosslinked_Protein + Protein 1 & 2 (-NH₂) Hydrolyzed_DSS Hydrolyzed DSS (Inactive) DSS->Hydrolyzed_DSS + H₂O Protein1 Protein 1 (-NH2) Protein2 Protein 2 (-NH2) NHS N-hydroxysuccinimide (Byproduct) H2O H₂O

Caption: Chemical reaction of DSS with primary amines on proteins and the competing hydrolysis reaction.

A Comparative Look: DSS vs. Alternative Crosslinkers

The choice of crosslinker should be guided by the specific experimental goals. Several alternatives to DSS offer distinct advantages in terms of specificity, cleavability, and application.

CrosslinkerReactive Group(s)Spacer Arm Length (Å)Cleavable?Key Characteristics & Applications
This compound (DSS) N-hydroxysuccinimide (NHS) ester11.4NoMembrane-permeable, targets primary amines. Widely used for intracellular crosslinking.[2][4]
Bis(sulfosuccinimidyl) suberate (BS3) Sulfo-NHS ester11.4NoWater-soluble and membrane-impermeable analog of DSS. Ideal for cell-surface crosslinking.[4][9][10]
Disuccinimidyl glutarate (DSG) NHS ester7.7NoShorter spacer arm than DSS, useful for capturing very close-proximity interactions.[3][11]
Disuccinimidyl sulfoxide (B87167) (DSSO) NHS ester10.1Yes (MS-cleavable)Contains a sulfoxide bond that can be cleaved in the gas phase during mass spectrometry, simplifying data analysis.[4][12]
Dithiobis(succinimidyl propionate) (DSP) NHS ester12.0Yes (Reducible)Contains a disulfide bond that can be cleaved by reducing agents, facilitating the identification of crosslinked peptides.[3]
Succinimidyl diazirine (SDA) NHS ester & DiazirineVariableNoPhoto-reactive diazirine group allows for temporal control of crosslinking and reacts with a broader range of amino acid side chains.[3][13]
Formaldehyde Aldehyde~2-3Yes (Heat reversible)A zero-length crosslinker with broad reactivity towards primary amines and other nucleophiles. Widely used for fixing cells and tissues.[3][13]

Experimental Protocol: Assessing Crosslinker Specificity using Mass Spectrometry

This protocol outlines a general workflow for assessing the specificity of a crosslinking reaction by identifying modified residues and off-target reactions.

1. Protein Crosslinking: a. Prepare the protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at a pH between 7 and 8.[7][11] b. Prepare a fresh stock solution of the crosslinker (e.g., DSS in anhydrous DMSO) immediately before use.[2][7] c. Add the crosslinker to the protein solution at a desired molar excess (e.g., 20-500 fold).[14] d. Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.[14] e. Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.[15]

2. SDS-PAGE Analysis: a. Analyze a small aliquot of the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.[16]

3. In-solution or In-gel Digestion: a. Reduce the disulfide bonds in the protein sample using a reducing agent (e.g., DTT). b. Alkylate the free sulfhydryl groups using an alkylating agent (e.g., iodoacetamide). c. Digest the protein sample into peptides using a protease such as trypsin.[17]

4. Mass Spectrometry Analysis: a. Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

5. Data Analysis: a. Use specialized software to identify the crosslinked peptides and the specific amino acid residues involved in the crosslink. b. Search for unexpected modifications on amino acid residues other than the primary targets to assess the extent of off-target reactions.

Experimental Workflow for Specificity Assessment

The following diagram illustrates a typical workflow for assessing the specificity of a protein crosslinking experiment.

Crosslinking_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Protein_Prep Protein Sample Preparation Crosslinking Crosslinking Reaction (e.g., with DSS) Protein_Prep->Crosslinking Quenching Quenching Reaction Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE Digestion Proteolytic Digestion Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification of crosslinks and off-target modifications) LC_MS->Data_Analysis Specificity_Assessment Specificity Assessment Data_Analysis->Specificity_Assessment

Caption: A general experimental workflow for assessing the specificity of protein crosslinking.

By carefully selecting the appropriate crosslinking agent and optimizing reaction conditions, researchers can enhance the specificity of their experiments, leading to more accurate and reliable insights into the intricate network of protein interactions within biological systems.

References

A Researcher's Guide to Disuccinimidyl Suberate (DSS): Applications, Limitations, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Disuccinimidyl suberate (B1241622) (DSS) is a widely utilized homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker essential for capturing protein-protein interactions.[1] Its ability to permeate cell membranes allows for the "fixing" of transient and weak interactions within living cells, providing a snapshot of the cellular interactome.[1][2] This guide offers a comprehensive comparison of DSS with its alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal crosslinking agent for their specific needs.

Applications of Disuccinimidyl Suberate (DSS)

DSS is a valuable tool in various biochemical and molecular biology applications due to its reactivity towards primary amines (lysine residues and N-termini) at a pH range of 7.0-9.0.[2] Its primary applications include:

  • Studying Protein-Protein Interactions: DSS is instrumental in stabilizing both transient and stable protein complexes within their native cellular environment prior to cell lysis and analysis.[1][2]

  • Bioconjugate Preparation: It is used to create bioconjugates through single-step reactions, such as in the development of antibody-drug conjugates (ADCs).[2][3]

  • Protein Structure Analysis: Crosslinking with DSS, followed by mass spectrometry (crosslinking-MS), provides insights into the three-dimensional structure and organization of proteins and protein complexes.[2]

  • Immobilization: DSS can be used to immobilize proteins onto amine-coated surfaces for various assays.[2]

  • Hemoglobin Polymerization: Studies have shown DSS can cross-link hemoglobin to form stable polymers, which have been investigated as potential blood substitutes.[2]

Limitations of this compound (DSS)

Despite its broad utility, DSS has several limitations that researchers must consider:

  • Hydrophobicity: DSS is water-insoluble and must be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before use.[2][4] This can introduce organic solvents into the experimental system, which may disrupt cellular environments or protein structures.[5]

  • Irreversible Crosslinks: The amide bonds formed by DSS are stable and not cleavable under typical experimental conditions.[1] This irreversibility can complicate downstream analyses, particularly in mass spectrometry where identifying the constituent peptides of a crosslinked complex is challenging.[1]

  • Susceptibility to Hydrolysis: The NHS esters of DSS are sensitive to moisture and can readily hydrolyze, rendering the crosslinker non-reactive.[4][6] This competing reaction can reduce crosslinking efficiency, especially in dilute protein solutions.[7][8]

  • Lack of Temporal Control: DSS reacts spontaneously with its targets, offering no temporal control over the crosslinking reaction.[9]

  • Potential for Side Reactions: While highly reactive with primary amines, side reactions with hydroxyl groups on serine, threonine, and tyrosine residues have been reported, which can complicate data interpretation.[9]

Comparative Analysis of DSS and Its Alternatives

The limitations of DSS have driven the development of a variety of alternative crosslinkers with distinct properties. The choice of crosslinker depends on the specific experimental goals, such as targeting intracellular vs. cell-surface proteins, or the need for cleavability for downstream analysis.

FeatureThis compound (DSS)Bis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl glutarate (DSG)Dithiobis(succinimidyl propionate) (DSP)Disuccinimidyl sulfoxide (DSSO)
Spacer Arm Length 11.4 Å[1][10]11.4 Å7.7 Å[1]12.0 Å10.3 Å[8]
Solubility Water-insoluble (requires organic solvent)[2][4]Water-soluble[4][6]Water-insoluble (requires organic solvent)[7]Water-insoluble (requires organic solvent)Water-insoluble (requires organic solvent)[11]
Membrane Permeability Permeable[2][4]Impermeable[4][11]Permeable[11]Permeable[1]Permeable[11]
Cleavability Non-cleavable[2]Non-cleavable[12]Non-cleavable[11]Cleavable (by reducing agents)[1]MS-cleavable (in gas phase)[8][11]
Reactive Group N-hydroxysuccinimide (NHS) ester[2]Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester[5]N-hydroxysuccinimide (NHS) ester[11]N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester[8]
Target Residues Primary amines (Lysine, N-terminus)[2]Primary amines (Lysine, N-terminus)[4]Primary amines (Lysine, N-terminus)[1]Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)[8]
Primary Application Intracellular protein crosslinking[4]Cell-surface protein crosslinking[4][5]Capturing close-proximity interactions[1]Reversible crosslinking for easier analysis[1]Crosslinking for MS-based analysis[11]

Experimental Protocols

General Protocol for Protein Crosslinking with DSS

This protocol provides a general guideline for crosslinking proteins in solution. Optimization is often necessary for specific applications.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at pH 7.0-9.0.[4][13]

  • This compound (DSS)[13]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[4]

Procedure:

  • Prepare DSS Stock Solution: Immediately before use, prepare a fresh stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM).[1][13] DSS is moisture-sensitive and will hydrolyze in aqueous solutions.[4][6]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM.[13] The recommended molar excess of DSS to protein is 10-fold for protein concentrations >5 mg/mL and 20- to 50-fold for more dilute solutions.[10][13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[13]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][14]

  • Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM Tris.[4] Incubate for an additional 15 minutes at room temperature.[4]

  • Downstream Analysis: The crosslinked sample is now ready for downstream applications such as SDS-PAGE, immunoprecipitation, or mass spectrometry.[1]

Protocol for Intracellular Crosslinking with DSS

This protocol is designed for crosslinking proteins within living cells.

Materials:

  • Cultured cells (~80-90% confluency)[1]

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C[1]

  • DSS[1]

  • Anhydrous DMSO[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[1]

  • Cell lysis buffer[1]

  • Protease inhibitors[1]

Procedure:

  • Cell Preparation: Wash the cells twice with pre-warmed PBS to remove any amine-containing media.[1][4]

  • Crosslinker Preparation: Immediately before use, prepare a fresh stock solution of DSS in anhydrous DMSO (e.g., 25 mM).[1]

  • Crosslinking: Add the DSS stock solution to the cells to a final concentration of 1-5 mM.[4]

  • Incubation: Incubate the cells for 30 minutes at room temperature.[10]

  • Quench Reaction: Terminate the reaction by adding the quenching buffer to a final concentration of 10-20 mM Tris.[10] Incubate for 15 minutes at room temperature.[10]

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.[1]

  • Analysis: The resulting lysate containing the crosslinked protein complexes can be used for downstream analysis such as immunoprecipitation and mass spectrometry.[1]

Visualizing Workflows and Concepts

Caption: Chemical reaction of DSS with a primary amine on a protein.

Crosslinking_Workflow General Experimental Workflow for In Vivo Crosslinking Start Cultured Cells Wash Wash with PBS Start->Wash Add_Crosslinker Add DSS (or alternative) Wash->Add_Crosslinker Incubate Incubate Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench Lyse Cell Lysis Quench->Lyse Enrich Enrichment of Crosslinked Complexes (e.g., Immunoprecipitation) Lyse->Enrich Digest Protein Digestion (e.g., Trypsin) Enrich->Digest Analyze LC-MS/MS Analysis Digest->Analyze Data Data Analysis Analyze->Data Network Protein Interaction Network Data->Network

Caption: A general experimental workflow for in vivo protein crosslinking.

Crosslinker_Selection_Tree Decision Tree for Crosslinker Selection Start Start: Define Experimental Goal Target_Location Target Protein Location? Start->Target_Location Intracellular Intracellular Target_Location->Intracellular Intracellular Cell_Surface Cell Surface Target_Location->Cell_Surface Cell Surface Need_Cleavage Is Cleavability Required for Downstream Analysis? Intracellular->Need_Cleavage BS3 Use BS3 (Membrane Impermeable) Cell_Surface->BS3 DSS_DSG Use DSS or DSG (Membrane Permeable) Yes_Cleavable Yes Need_Cleavage->Yes_Cleavable Yes No_Cleavable No Need_Cleavage->No_Cleavable No DSP Use DSP (Thiol-cleavable) Yes_Cleavable->DSP MS_Analysis Primary Analysis by Mass Spec? No_Cleavable->MS_Analysis Yes_MS Yes MS_Analysis->Yes_MS Yes No_MS No MS_Analysis->No_MS No DSSO Consider DSSO (MS-cleavable) Yes_MS->DSSO No_MS->DSS_DSG

Caption: A decision tree to guide the selection of an appropriate crosslinker.

References

Safety Operating Guide

Proper Disposal of Disuccinimidyl Suberate (DSS): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disuccinimidyl suberate (B1241622) (DSS) is a valuable tool for researchers and drug development professionals, widely used as a non-cleavable crosslinking agent to study protein interactions. However, its reactivity and hazardous nature necessitate strict adherence to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of DSS waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for Disuccinimidyl suberate.[1][2][3] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[2]

Summary of this compound Hazards

Hazard ClassificationDescriptionSource
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]
Moisture Sensitivity Reacts with moisture.[4]

Step-by-Step Disposal Protocol

The primary method for the safe disposal of DSS waste involves quenching its reactive N-hydroxysuccinimide (NHS) esters. This process chemically inactivates the DSS, rendering it less hazardous for final disposal.

Experimental Protocol: Quenching of Unreacted this compound

  • Prepare Quenching Solution: Prepare a quenching solution of Tris buffer (e.g., 25 mM to 200 mM Tris, pH 7.4).[4] The primary amine in Tris will react with and cap the NHS esters of DSS.

  • Reaction Quenching: To the vessel containing the unreacted DSS or DSS waste, add a sufficient volume of the Tris quenching solution. Ensure the final concentration of Tris is in excess to completely react with all residual DSS.

  • Incubation: Allow the mixture to react for a minimum of 15 minutes at room temperature.[4] This provides adequate time for the quenching reaction to complete.

  • Collection of Waste: Following inactivation, collect the quenched DSS solution in a designated, properly labeled hazardous waste container.[1][5][6] The container should be compatible with the chemical waste.[6][7]

  • Final Disposal: The sealed hazardous waste container must be disposed of through an approved waste disposal plant or a licensed disposal company, in accordance with federal, state, and local environmental regulations.[1][3][8][9] Do not dispose of DSS waste, either quenched or unquenched, down the drain or with regular household garbage.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DSS_Disposal_Workflow start Start: DSS Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood prepare_quench Prepare Tris Buffer (Quenching Solution) fume_hood->prepare_quench add_quench Add Excess Tris Buffer to DSS Waste prepare_quench->add_quench incubate Incubate for at least 15 minutes at Room Temperature add_quench->incubate collect_waste Collect Inactivated Waste in a Labeled Hazardous Waste Container incubate->collect_waste final_disposal Dispose of Container via Approved Waste Disposal Service collect_waste->final_disposal end End: Disposal Complete final_disposal->end

Caption: Workflow for the safe disposal of this compound (DSS).

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Disuccinimidyl Suberate

Author: BenchChem Technical Support Team. Date: December 2025

Disuccinimidyl suberate (B1241622) (DSS) is a valuable tool in protein research, enabling the cross-linking of intracellular proteins. However, its reactive nature necessitates careful handling to ensure the safety of laboratory personnel. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to support researchers, scientists, and drug development professionals in the safe and effective use of this reagent.

Essential Safety and Handling at a Glance

Disuccinimidyl suberate is classified as a hazardous chemical that can cause skin and serious eye irritation.[1] It may also cause respiratory tract irritation.[1][2] Therefore, adherence to strict safety protocols is paramount.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory system irritation upon inhalation of dust.[1][2]

  • Harmful if Swallowed/Inhaled/In Contact with Skin: Some safety data sheets indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[3]

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for various scenarios involving DSS.

Scenario Eyes Hand Body Respiratory
Routine Handling (weighing, solution preparation) Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Nitrile gloves.Laboratory coat.Work in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1]
Spill Cleanup (small) Chemical safety goggles.Nitrile gloves.Laboratory coat.Use a dust mask or respirator if there is a risk of inhaling dust particles.
Emergency Situations (large spill or fire) Chemical safety goggles.Nitrile gloves.Full protective suit.Self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH approved or equivalent.[1]

Physical and Chemical Properties of this compound

Understanding the properties of DSS is crucial for safe handling and storage.

Property Value Source
Appearance White to off-white powder/crystalline solid.[2][4][5]
Molecular Formula C16H20N2O8[2][4][5]
Molecular Weight 368.34 g/mol [2][5]
Solubility Soluble in organic solvents like DMSO and DMF (approx. 10-20 mg/mL).[4][6] Sparingly soluble in aqueous buffers.[4] Insoluble in water.[5][4][5][6]
Storage Temperature Keep refrigerated at -20°C or 2-8°C.[1][4][5] Store in a dry, cool, and well-ventilated place.[1][1][4][5]

Standard Operating Procedure for Safe Handling

This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a dry, cool, and well-ventilated area as recommended on the product label, typically refrigerated.[1]

2. Preparation of Solutions:

  • All handling of solid DSS, including weighing and solution preparation, should be conducted in a chemical fume hood to minimize inhalation risk.[1]

  • Wear the appropriate PPE as detailed in the table above.

  • To prepare a stock solution, dissolve DSS in an organic solvent such as DMSO or DMF.[4][7]

  • For aqueous solutions, first dissolve DSS in an organic solvent before diluting with the aqueous buffer of choice.[4] Aqueous solutions are not stable and should be used the same day.[4]

3. Use in Experiments:

  • When adding DSS solutions to cells or protein mixtures, continue to wear appropriate PPE.

  • Ensure all work is performed in a manner that avoids the generation of aerosols.

4. Decontamination:

  • Wipe down all work surfaces with a suitable laboratory disinfectant after use.

  • Decontaminate any equipment that has come into contact with DSS.

Waste Disposal Plan

Proper disposal of DSS and contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Solid Waste: Collect unused solid DSS and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing DSS in a separate, sealed, and labeled hazardous waste container. Do not pour DSS solutions down the drain.[3]

  • Disposal Method: Dispose of all waste in accordance with federal, state, and local environmental control regulations.[2] Contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal.

Visualizing Safe Handling Workflows

To further clarify the operational procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.

Safe_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receiving Receiving and Storage Weighing Weighing Solid (in fume hood) Receiving->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Experiment Use in Experiment Dissolving->Experiment Decontamination Decontamination of Work Area & Equipment Experiment->Decontamination Solid_Waste Collect Solid Waste Decontamination->Solid_Waste Liquid_Waste Collect Liquid Waste Decontamination->Liquid_Waste EHS_Disposal Dispose via EHS Solid_Waste->EHS_Disposal Liquid_Waste->EHS_Disposal

Safe handling workflow for this compound.

PPE_Selection_Decision_Tree Start Handling Scenario? Routine Routine Handling (Weighing, Solution Prep) Start->Routine Spill Spill Cleanup Start->Spill Emergency Emergency (Large Spill, Fire) Start->Emergency Routine_PPE Safety Goggles Nitrile Gloves Lab Coat Fume Hood Routine->Routine_PPE Spill_PPE Safety Goggles Nitrile Gloves Lab Coat (+ Dust Mask if needed) Spill->Spill_PPE Emergency_PPE Safety Goggles Nitrile Gloves Full Protective Suit SCBA Emergency->Emergency_PPE

Decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Disuccinimidyl suberate
Reactant of Route 2
Reactant of Route 2
Disuccinimidyl suberate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.